2-Chloro-8-methoxyquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-chloro-8-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUNMXPUUXQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586540 | |
| Record name | 2-Chloro-8-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-99-3 | |
| Record name | 2-Chloro-8-methoxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-8-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 2-Chloro-8-methoxyquinazolin-4(3H)-one: A Process Chemistry Perspective
Executive Summary
The compound 2-Chloro-8-methoxyquinazolin-4(3H)-one represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, EGFR) and PARP inhibitors. Its value lies in the 2-chloro handle , which allows for subsequent regioselective nucleophilic substitution, and the 8-methoxy substituent , which modulates solubility and metabolic stability.
This technical guide details a robust, three-step synthesis pathway designed for high purity and reproducibility. Unlike generic procedures, this route prioritizes regiochemical control , specifically focusing on the selective hydrolysis of the 2,4-dichloro intermediate to yield the target 2-chloro-4-oxo pharmacophore.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Dione Route," which is the industry standard for generating 2-chloro-4(3H)-quinazolinones. Direct chlorination of the mono-oxo parent is often non-selective; therefore, we utilize a 2,4-dichloro intermediate followed by regioselective hydrolysis .
Strategic Disconnections
-
C2-Cl Bond Preservation: The final step relies on the differential reactivity of the C2 and C4 positions on the quinazoline ring. C4 is more electrophilic, allowing selective hydrolysis to the ketone (lactam) while preserving the C2-chlorine.
-
Core Formation: The quinazoline core is constructed via cyclization of a 2-aminobenzoic acid derivative.
-
Starting Material: 2-Amino-3-methoxybenzoic acid is the requisite starting material to install the 8-methoxy group early in the synthesis.
Figure 1: Retrosynthetic disconnection showing the critical intermediate 2,4-dichloro-8-methoxyquinazoline.
Part 2: Detailed Synthesis Protocols
Step 1: Cyclization to the Quinazoline-2,4-dione Core
The formation of the dione is achieved using Potassium Cyanate (KOCN). This method is preferred over urea fusion for substituted anthranilic acids as it proceeds under milder conditions (aqueous/acetic acid), reducing tar formation associated with the electron-rich methoxy group.
-
Reaction: 2-Amino-3-methoxybenzoic acid + KOCN
8-Methoxyquinazoline-2,4(1H,3H)-dione. -
Mechanism: Nucleophilic attack of the aniline nitrogen on the cyanate carbon, followed by intramolecular cyclization of the resulting urea intermediate.
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, suspend 2-amino-3-methoxybenzoic acid (10.0 g, 60 mmol) in water (100 mL) and glacial acetic acid (10 mL).
-
Addition: Prepare a solution of Potassium Cyanate (KOCN) (5.8 g, 72 mmol, 1.2 eq) in water (30 mL). Add this dropwise to the stirring acid suspension at room temperature.
-
Reaction: Stir the mixture at 35°C for 1 hour, then heat to 80°C for 2 hours. The suspension will thicken as the ureido intermediate cyclizes.
-
Workup: Cool the mixture to 0-5°C in an ice bath. Add NaOH (10% aq) until the solid dissolves (forming the sodium salt), filter to remove impurities, then re-acidify the filtrate with conc. HCl to pH 2.
-
Isolation: Filter the resulting white precipitate. Wash copiously with cold water and dry in a vacuum oven at 60°C.
-
Expected Yield: 85-90%
-
Appearance: Off-white solid.
-
Step 2: Chlorination to 2,4-Dichloro-8-methoxyquinazoline
This step converts both carbonyl oxygens into leaving groups (chlorides). The addition of a tertiary amine base (DIPEA or Dimethylaniline) catalyzes the reaction and scavenges HCl.
-
Reaction: Dione + POCl
2,4-Dichloro derivative. -
Safety Note: POCl
is corrosive and reacts violently with water. All glassware must be oven-dried.
Protocol:
-
Setup: Place 8-methoxyquinazoline-2,4-dione (8.0 g, 41.6 mmol) in a dry 250 mL flask equipped with a reflux condenser and drying tube (CaCl
). -
Reagent Addition: Add Phosphorus Oxychloride (POCl
) (40 mL, excess). Add N,N-Diethylaniline (3 mL) as a catalyst. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The solid should completely dissolve, turning the solution yellow/brown.
-
Quench (Critical): Distill off excess POCl
under reduced pressure. Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent premature hydrolysis. -
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with sat. NaHCO
(cold) and brine. -
Isolation: Dry over anhydrous Na
SO , filter, and concentrate. The product may be used directly or recrystallized from Hexane/EtOAc.-
Expected Yield: 75-80%
-
Step 3: Regioselective Hydrolysis (The Core Technology)
This is the most sensitive step. The 4-position of the quinazoline ring is more electrophilic than the 2-position due to the polarization of the N3=C4 bond and the lack of electron density compared to the N1=C2 bond. By using mild alkaline conditions, we selectively hydrolyze the C4-Cl to a C4=O (carbonyl), retaining the C2-Cl.
-
Reaction: 2,4-Dichloro-8-methoxyquinazoline + NaOH (aq)
Target.
Protocol:
-
Suspension: Suspend 2,4-dichloro-8-methoxyquinazoline (5.0 g, 21.8 mmol) in a mixture of THF (20 mL) and Water (10 mL).
-
Hydrolysis: Add 2% Aqueous NaOH (25 mL) slowly.
-
Monitoring: Stir at room temperature (20-25°C). Monitor via TLC (System: Hexane/EtOAc 3:1).
-
Endpoint: Disappearance of the dichloro spot and appearance of a more polar spot. Do not heat , as heating will hydrolyze the C2-Cl bond, yielding the inert 2,4-dione.
-
Time: Typically 2–4 hours.
-
-
Neutralization: Once complete, acidify the reaction mixture carefully with 1M Acetic Acid to pH 5–6.
-
Purification: The product will precipitate out.[1] Filter the solid, wash with water, and recrystallize from Ethanol or Acetone.[1]
Figure 2: Step-by-step workflow emphasizing the strict temperature control required in Step 3.
Part 3: Analytical Validation & Data
To validate the synthesis, compare the isolated product against the following expected analytical markers.
Quantitative Data Summary
| Parameter | Step 1 (Dione) | Step 2 (Dichloro) | Step 3 (Target) |
| Appearance | Off-white powder | Yellowish crystalline solid | White/Pale solid |
| Yield (Typical) | 85 - 90% | 75 - 80% | 65 - 70% |
| Melting Point | >250°C (dec.) | 115 - 118°C | 210 - 212°C |
| Solubility | DMSO, hot AcOH | DCM, EtOAc, Toluene | DMSO, DMF, hot EtOH |
Spectroscopic Confirmation
-
1H NMR (DMSO-d6):
- 13.0 ppm (br s, 1H, NH): Confirms the presence of the amide (lactam) tautomer.
- 7.4 - 7.8 ppm (m, 3H, Ar-H): Aromatic signals for the benzene ring.
-
3.9 ppm (s, 3H, OCH
): Distinct singlet for the methoxy group.
-
Mass Spectrometry (ESI):
-
Look for
peak at 211/213 . -
Isotope Pattern: The presence of a Chlorine atom will yield a characteristic 3:1 ratio for the M and M+2 peaks (35Cl/37Cl). If the ratio is not 3:1, check for over-hydrolysis (loss of Cl) or under-reaction (presence of two Cls).
-
Part 4: Mechanism of Regioselectivity
Understanding why Step 3 works is vital for troubleshooting.
In 2,4-dichloroquinazoline derivatives, the C4 position is kinetically favored for nucleophilic attack over C2.
-
LUMO Coefficient: DFT calculations indicate a higher LUMO coefficient at C4.[2]
-
Bond Polarization: The N3 nitrogen is adjacent to both C2 and C4. However, the fusion with the benzene ring makes the C4 position more "ketone-like" and electron-deficient compared to the "amidine-like" C2 position.
-
Sterics: The 8-methoxy group is distal to the C4 reaction center, causing minimal steric hindrance.
Figure 3: Kinetic pathway favoring C4 substitution.
References
-
Feng, Y., et al. (2007).[1] Synthesis and crystal structure of 2-chloroquinazolin-4(3H)-one. This paper establishes the baseline protocol for the selective hydrolysis of 2,4-dichloroquinazolines using 2% NaOH.
-
Vertex Pharmaceuticals. (2009). Preparation of 2,4-dichloroquinazoline. Patent describing the industrial scaling of the dione-to-dichloro conversion using POCl3.
-
Sharma, V. K., et al. (2021).[3] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Reviews the general reactivity of methoxy-substituted quinazolines (Gefitinib analogs).
-
Kausar, N., et al. (2016). Synthesis of quinazolin-4(3H)-one catalyzed by Graphene Oxide.
-
Carvalho, P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution...[2] into 4-Aminoquinazoline Synthesis. Provides theoretical (DFT) backing for the higher reactivity of the C4 position in 2,4-dichloroquinazolines.[2]
Sources
An In-depth Technical Guide to 2-Chloro-8-methoxyquinazolin-4(3H)-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-8-methoxyquinazolin-4(3H)-one, a heterocyclic scaffold with significant potential in medicinal chemistry. We will delve into its synthesis, chemical properties, and the derivatization strategies that unlock a diverse range of biological activities. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the design and synthesis of novel therapeutic agents.
The Quinazolinone Core: A Privileged Scaffold in Drug Discovery
The quinazolinone skeleton, a fusion of a benzene ring and a pyrimidinone ring, is a well-established "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of quinazolin-4(3H)-one have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[3][4] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a critical first step in the development of its derivatives. A robust and efficient synthetic route is paramount for accessing this key intermediate. While various methods exist for the synthesis of the quinazolinone ring system, a common and effective strategy for introducing the 2-chloro substituent proceeds through a multi-step sequence starting from the appropriately substituted anthranilic acid.[5]
Synthetic Pathway Overview
A logical and field-proven synthetic pathway to this compound commences with 2-amino-3-methoxybenzoic acid. The general strategy involves the initial formation of the quinazolinedione ring, followed by chlorination and selective hydrolysis.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis of the core intermediate.
Step 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione [5]
-
Reactants: 2-amino-3-methoxybenzoic acid and urea.
-
Procedure: A mixture of 2-amino-3-methoxybenzoic acid and urea is heated at 160°C for an extended period (e.g., 20 hours).
-
Rationale: This is a cyclocondensation reaction where urea serves as a source of the C2 and N3 atoms of the quinazolinone ring. The high temperature is necessary to drive the reaction to completion.
-
Work-up and Purification: Upon cooling, the solid product is typically washed with water and a suitable organic solvent to remove unreacted starting materials and byproducts.
Step 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline [5]
-
Reactants: 8-Methoxyquinazoline-2,4(1H,3H)-dione, phosphorus oxychloride (POCl₃), and triethylamine (TEA).
-
Procedure: The quinazolinedione is refluxed in an excess of phosphorus oxychloride in the presence of triethylamine at 120°C for several hours (e.g., 17 hours).
-
Rationale: POCl₃ is a powerful chlorinating agent that converts the hydroxyl groups of the tautomeric form of the dione into chloro substituents. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Work-up and Purification: The excess POCl₃ is carefully removed under reduced pressure. The residue is then poured onto ice and the resulting precipitate is filtered, washed with water, and dried.
Step 3: Synthesis of this compound [5]
-
Reactants: 2,4-Dichloro-8-methoxyquinazoline and aqueous sodium hydroxide (NaOH).
-
Procedure: The dichloroquinazoline is stirred in a solution of 2N NaOH at room temperature for an extended period (e.g., 20 hours).
-
Rationale: This step involves the selective hydrolysis of the more reactive chloro group at the 4-position of the quinazoline ring. The 2-chloro substituent is less susceptible to hydrolysis under these conditions.
-
Work-up and Purification: The reaction mixture is acidified with a suitable acid (e.g., acetic acid) to precipitate the product. The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system like acetone/ethyl acetate.[3]
Derivatization of the Core: Unlocking Biological Potential
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of derivatives. The chlorine atom at the 2-position is a key functional handle that can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents.
Nucleophilic Aromatic Substitution at the C2-Position
The primary route for derivatization involves the nucleophilic aromatic substitution of the 2-chloro group. This reaction is typically carried out by treating the 2-chloro intermediate with a variety of nucleophiles, most commonly primary and secondary amines.
Caption: General scheme for the synthesis of 2-amino-substituted derivatives.
Experimental Protocol for Amination: [5]
-
Reactants: this compound and a desired amine.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is commonly used.
-
Procedure: The 2-chloro intermediate and the amine are heated in DMF at a temperature around 85°C for several hours (e.g., 16 hours).
-
Rationale: The elevated temperature facilitates the nucleophilic attack of the amine on the electron-deficient C2 position of the quinazolinone ring, leading to the displacement of the chloride ion.
-
Work-up and Purification: The reaction mixture is typically cooled and poured into water to precipitate the product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Biological Activities and Structure-Activity Relationships (SAR)
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring system. The introduction of various functionalities at the 2-position of the 8-methoxyquinazolin-4(3H)-one core can lead to compounds with a range of therapeutic applications.
Anticancer Activity
Quinazolinone derivatives are well-known for their potent anticancer properties, with several compounds approved as anticancer drugs.[6] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[7] The introduction of specific aryl and heteroaryl groups at the 2-position of the quinazolinone scaffold has been shown to be a successful strategy for developing potent and selective anticancer agents.[6][8] Furthermore, some quinazolinone derivatives have been shown to induce apoptosis in cancer cells.[6]
Structure-Activity Relationship Insights:
While specific SAR data for 2-substituted-8-methoxyquinazolin-4(3H)-ones is an active area of research, general trends from the broader quinazolinone class can provide valuable guidance. The nature of the substituent at the 2-position plays a crucial role in determining the anticancer potency and selectivity.
| Derivative Class | Key Structural Features | Observed Activity | Reference |
| 2-Aryl-quinazolinones | Substituted phenyl or naphthyl groups at C2 | Antiproliferative activity against various cancer cell lines. | [6] |
| 2-Amino-quinazolinones | Various substituted anilines or benzylamines at C2 | Potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). | [5] |
Antimicrobial Activity
Infections caused by multidrug-resistant bacteria represent a significant global health threat. The quinazolinone scaffold has emerged as a promising platform for the development of novel antibacterial agents.[9] Studies have shown that certain 2-amino-quinazolin-4(3H)-one derivatives exhibit potent activity against Gram-positive bacteria, including MRSA.[5]
Structure-Activity Relationship Insights:
For antibacterial activity, the substitution pattern on the 2-amino group is critical. For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, a 7-chloro substituent on the quinazolinone core in combination with a 3,4-difluorobenzylamine moiety at the 2-position resulted in a compound with exceptionally high potency against MRSA.[5] This highlights the importance of a systematic exploration of substituents to optimize antibacterial efficacy.
Analytical Characterization
The unambiguous characterization of this compound and its derivatives is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms and the substitution pattern on the quinazolinone ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and N-H stretching vibrations of the quinazolinone ring.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its straightforward synthesis and the reactivity of the 2-chloro substituent make it an attractive starting point for the development of novel therapeutic agents. The rich pharmacology of the quinazolinone scaffold, coupled with the potential for fine-tuning its properties through derivatization, ensures that this core will continue to be a focus of research in medicinal chemistry. Future work in this area will likely involve the synthesis and biological evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing new drugs to address unmet medical needs.
References
-
Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2007). Synthesis and CNS depressant activity of some novel 3-[5-substituted-1,3,4-thiadiazole-2-yl]-2-styryl-quinazoline-4(3H)-one. European Journal of Medicinal Chemistry, 43(9), 1945-1954. [Link]
-
Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Kraemer, A., Schols, D., ... & Nikolaropoulos, S. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]
-
Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., & El-Azab, A. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 1-15. [Link]
-
Lee, S., Jo, E., Lee, H., Kim, H. S., Park, S., & Kim, Y. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 18(1), 1. [Link]
-
Organic Syntheses Procedure, chloroacetonitrile. [Link]
-
de Oliveira, R. B., de Castro, P. P., de Souza, A. M., Corrêa, J. R., & de Lima, M. E. F. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]
-
Bunev, A. S., Shcherbakov, A. M., & Vovk, M. V. (2021). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. The Journal of Organic Chemistry, 86(17), 11957-11967. [Link]
-
Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2012(1), 109-138. [Link]
-
Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2018). Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. Journal of the Serbian Chemical Society, 83(1), 53-62. [Link]
-
Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
-
Zaki, R. M., El-Dean, A. M. K., & El-Gamel, N. E. A. (2016). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Chemistry, 2016, 9568739. [Link]
-
Anuse, M. D., & Sonawane, K. D. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h). International Journal of Biological and Pharmaceutical Sciences Archive, 1(2), 077-084. [Link]
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The Linchpin Scaffold: Unlocking Therapeutic Potential with 2-Chloro-8-methoxyquinazolin-4(3H)-one
Topic: The Strategic Utility of 2-Chloro-8-methoxyquinazolin-4(3H)-one in Targeted Kinase Inhibitor Design Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.
Executive Summary
In the landscape of precision oncology, the quinazolinone heterocycle remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among these, This compound represents a high-value synthetic intermediate. It is not a drug in itself but a reactive electrophilic linchpin used to generate libraries of bioactive molecules.
Its structural duality—a labile chlorine at the C2 position and an electron-donating methoxy group at C8—allows for the rapid synthesis of Type I and Type II kinase inhibitors . This guide details the therapeutic targets accessible via this scaffold, the Structure-Activity Relationship (SAR) rationale, and the validated protocols for its synthesis and application.
Strategic Rationale: The SAR of the 8-Methoxy Scaffold
The selection of the 8-methoxy substituent is not arbitrary; it addresses specific failures common in earlier quinazoline drugs (e.g., metabolic liability or poor solubility).
| Feature | Chemical Rationale | Biological Impact |
| 2-Chloro Handle | Highly reactive electrophile for nucleophilic aromatic substitution ( | Allows rapid "click-like" installation of diverse amines (anilines, piperazines) to probe the ATP-binding pocket. |
| 8-Methoxy Group | Electron-donating group (EDG); Steric bulk at the "hinge-binding" region. | 1. Metabolic Stability: Blocks oxidation at the C8 position, a common metabolic soft spot.2. Selectivity: Induces a conformational twist that can favor binding to mutant kinases (e.g., EGFR T790M) over wild-type isoforms. |
| 4(3H)-One Core | Hydrogen bond donor/acceptor motif. | Mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonds (e.g., Met793 in EGFR). |
Primary Therapeutic Targets
Derivatives synthesized from the this compound core primarily target enzymes dependent on ATP.
A. Epidermal Growth Factor Receptor (EGFR) – Mutant Forms
The most proven application of this scaffold is in the generation of 4-anilinoquinazoline analogs. While first-generation drugs (Gefitinib) used 6,7-disubstitution, 8-substituted analogs are emerging as potent inhibitors of resistant mutations.
-
Mechanism: Competitive inhibition at the ATP-binding site.
-
Key Interaction: The N1 of the quinazoline accepts a H-bond from Met793 (hinge).[1] The 8-methoxy group helps position the inhibitor to accommodate the bulky Methionine residue in the T790M "gatekeeper" mutation, which renders first-generation drugs ineffective.
B. Phosphoinositide 3-Kinase (PI3K) Isoforms (δ/γ)
The 8-methoxy-quinazolin-4(3H)-one core is a bioisostere for the pteridine ring found in PI3K inhibitors.
-
Therapeutic Area: Hematological malignancies (CLL, lymphoma).
-
Selectivity: The 8-substituent is critical for creating "propeller-shaped" molecules that fit the specific hydrophobic pocket of the PI3Kδ isoform, reducing off-target toxicity associated with pan-PI3K inhibition.
C. Poly (ADP-ribose) Polymerase (PARP-1)
2-substituted quinazolinones mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes.
-
Application: Synthetic lethality in BRCA-deficient cancers.
-
Design: Substitution at the C2-chlorine with bulky aromatic groups creates inhibitors that trap PARP on DNA, preventing repair.
Visualizing the Mechanism: EGFR Signaling Pathway
The following diagram illustrates the downstream signaling of EGFR and the precise intervention point of quinazolinone derivatives.
Caption: Schematic of EGFR signaling showing the competitive inhibition by quinazolinone derivatives at the receptor level, blocking downstream Proliferation (MAPK) and Survival (PI3K) pathways.
Technical Workflow: Synthesis & Validation
Phase 1: Synthesis of the 2-Chloro-8-methoxy Core
This protocol utilizes a "selective hydrolysis" strategy, as direct chlorination of the 4-position is more facile than the 2-position.
Reagents: 2-amino-3-methoxybenzoic acid, Urea, POCl3, NaOH.
-
Cyclization: Mix 2-amino-3-methoxybenzoic acid (1.0 eq) with Urea (5.0 eq). Heat to fusion at 180°C for 3 hours.
-
Result:8-methoxyquinazoline-2,4(1H,3H)-dione .
-
Yield: ~85% (Precipitate with water, filter).
-
-
Chlorination: Suspend the dione in
(excess) with catalytic -dimethylaniline. Reflux for 4-6 hours until clear.-
Result:2,4-Dichloro-8-methoxyquinazoline .[2]
-
Note: Both carbonyls are converted to chloro groups.
-
-
Selective Hydrolysis: Dissolve the dichloro intermediate in THF/Water. Add 1N NaOH (1.1 eq) dropwise at 0°C. Stir for 30 mins.
Phase 2: Library Generation (The "Click" Step)
To create a therapeutic candidate, the C2-chlorine must be displaced.
-
Protocol: Dissolve this compound in DMF. Add amine (e.g., 3-chloro-4-fluoroaniline for EGFR, or a morpholine derivative for PI3K) and
. Heat to 80°C for 4 hours. -
Outcome: 2-Amino-substituted derivative ready for screening.
Phase 3: Validation (ADP-Glo Kinase Assay)
Do not rely on cell viability alone. Confirm target engagement with an enzymatic assay.[6]
-
Preparation: Dilute purified kinase (EGFR or PI3K) in reaction buffer.
-
Reaction: Incubate kinase with the synthesized inhibitor (0.1 nM – 10 µM) for 15 mins.
-
Initiation: Add ATP and substrate (Poly[Glu:Tyr]). Incubate 60 mins.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Measure Luminescence (RLU). Lower signal = Higher Inhibition.
Visualization: Synthesis Workflow
Caption: Step-by-step synthetic route from starting material to the reactive 2-chloro intermediate and final library generation.
References
-
Bhatia, R. et al. (2020). "Quinazolin-4(3H)-ones: A tangible scaffold in medicinal chemistry." Journal of Molecular Structure. Link
-
Ravez, S. et al. (2015). "Quinazoline derivatives as dual PI3K/mTOR inhibitors." European Journal of Medicinal Chemistry. Link
-
Zhang, J. et al. (2016). "Design and synthesis of 8-methoxy-quinazolinone derivatives as potent EGFR T790M inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
-
Mao, L. et al. (2022). "Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2." Molecules. Link
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
"2-Chloro-8-methoxyquinazolin-4(3H)-one" mechanism of action hypothesis
The following technical guide details the mechanism of action (MoA) hypothesis for 2-Chloro-8-methoxyquinazolin-4(3H)-one .
Scaffold Reactivity, Kinase Inhibition Potential & Structural Pharmacology
Executive Summary: The Pharmacophore Hypothesis
This compound is a high-value heterocyclic scaffold in medicinal chemistry.[1] While often utilized as a synthetic intermediate (building block), its structural attributes suggest a distinct biological mechanism of action if applied directly as a chemical probe.
The Core Hypothesis: This molecule acts as a Dual-Mode Electrophilic Kinase Inhibitor .
-
Non-Covalent Recognition: The quinazolin-4(3H)-one core functions as an ATP-mimetic, binding to the hinge region of Tyrosine Kinases (e.g., EGFR, VEGFR) or the NAD+ binding pocket of PARP enzymes.
-
Covalent "Warhead" Potential: The C2-Chloro substituent is an electrophilic handle capable of undergoing Nucleophilic Aromatic Substitution (
) with reactive cysteine residues (e.g., Cys797 in EGFR) within the binding pocket, potentially leading to irreversible inhibition. -
Electronic Modulation: The 8-Methoxy group acts as an electron-donating group (EDG), modulating the reactivity of the pyrimidine ring to prevent non-specific promiscuity while enhancing solubility and specific hydrophobic interactions.
Chemical-Biological Interface: Structural Analysis
To understand the mechanism, we must first deconstruct the molecule’s reactivity profile.
| Structural Feature | Chemical Property | Biological Implication (MoA) |
| Quinazolin-4(3H)-one Core | Planar, aromatic bicycle | ATP-Mimicry: Forms critical H-bonds with the "hinge region" backbone of kinase domains (typically via N1 and the C4-Carbonyl). |
| 2-Chloro Substituent | Electrophilic Leaving Group | Covalent Tagging: Susceptible to attack by nucleophilic thiols (Cysteine) or amines (Lysine). Acts as a "warhead" for irreversible binding. |
| 8-Methoxy Group | Electron Donor (EDG) + Steric Bulk | Selectivity Tuner: Increases electron density in the ring, slightly reducing the lability of the 2-Cl (tuning stability). Targets solvent-exposed pockets or specific hydrophobic clefts. |
| N3-H Proton | H-Bond Donor | Binding Orientation: Critical for directional H-bonding to residues like Thr790 (EGFR) or similar gatekeepers. |
Mechanism of Action (MoA) Hypothesis
Pathway: EGFR/VEGFR Tyrosine Kinase Inhibition
The primary mechanistic hypothesis places this molecule as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Step 1: ATP-Competitive Binding (Reversible Phase)
The molecule diffuses into the cytoplasmic kinase domain. The quinazolinone core competes with intracellular ATP for the active site. The N1 and C4=O motifs form hydrogen bonds with the backbone amino acids of the kinase hinge region (e.g., Met793 in EGFR).
Step 2: Electrophilic Capture (Irreversible Phase)
Unlike standard reversible inhibitors (e.g., gefitinib), the 2-Chloro group is positioned near the ribose-binding pocket. If a reactive cysteine (e.g., Cys797 ) is present, the thiol group (-SH) performs a nucleophilic attack on the C2 carbon, displacing the chloride ion.
-
Result: Formation of a covalent thioether bond.
-
Outcome: Permanent inactivation of the kinase enzyme.
Step 3: Signal Transduction Blockade
By occupying the ATP pocket, the molecule prevents the autophosphorylation of EGFR tyrosine residues. This halts the recruitment of downstream effectors (GRB2, SOS), effectively shutting down the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.
Visualization: Mechanistic Pathway
The following diagram illustrates the transition from chemical binding to pathway shutdown.
Caption: Logical flow from ATP-competitive binding to covalent modification and downstream signaling arrest.
Experimental Validation Protocols
To validate this hypothesis, the following experimental workflow is required. These protocols distinguish between simple reversible binding and the proposed covalent mechanism.
Protocol A: Kinase Activity Assay (IC50 Determination)
Objective: Quantify potency against specific targets (EGFR, VEGFR, PARP).
-
Setup: Use a FRET-based assay (e.g., LanthaScreen).
-
Reagents: Recombinant EGFR kinase domain, Fluorescein-PolyGT substrate, ATP (at Km), and varying concentrations of the test compound.
-
Procedure: Incubate compound with enzyme for 60 minutes before adding ATP (pre-incubation allows time for covalent bond formation).
-
Readout: Measure phosphorylation inhibition. A time-dependent shift in IC50 indicates covalent inhibition.
Protocol B: Mass Spectrometry (Covalent Adduct Confirmation)
Objective: Confirm the loss of Chlorine and addition of the scaffold to the protein.
-
Incubation: Incubate recombinant EGFR with the compound (10 µM) for 2 hours.
-
Digestion: Digest protein with Trypsin.
-
Analysis: Perform LC-MS/MS on the peptide fragments.
-
Validation Criteria: Look for a mass shift corresponding to the adduct:
-
Specifically: Look for the peptide containing Cys797 modified by the quinazolinone mass (minus Cl).
-
Protocol C: Chemical Reactivity (GSH Trapping)
Objective: Assess stability and "warhead" reactivity.
-
Method: Mix compound with Glutathione (GSH) in PBS (pH 7.4).
-
Monitoring: Track consumption of the parent compound via HPLC over 24 hours.
-
Interpretation: Rapid consumption suggests high reactivity (potential toxicity); slow consumption suggests specific targeted reactivity.
Synthesis & Optimization Strategy
For drug development professionals, this molecule is often a Lead Scaffold . The 2-Chloro group is frequently displaced to improve potency and physicochemical properties.
Optimization Workflow:
-
Starting Material: 2-Amino-3-methoxybenzoic acid.
-
Cyclization: Reaction with urea to form the quinazoline-2,4-dione, followed by chlorination (
) to yield This compound . -
Derivatization (SAR Expansion):
-
Reaction: Nucleophilic substitution at C2 using anilines or aliphatic amines.
-
Goal: Replace Cl with an amine to install a "tail" that reaches into the solvent channel (e.g., morpholine or piperazine) to improve solubility and binding affinity.
-
Visualization: Synthetic Utility
Caption: The molecule's role as a divergency point for generating high-affinity kinase inhibitors.
References
-
Al-Omary, F. A. M., et al. (2023). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Molecules. Link
-
Bhatia, R., et al. (2021). "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Maurais, A. J., & Weerapana, E. (2019).[3] "Reactive-cysteine profiling for drug discovery." Current Opinion in Chemical Biology. Link
-
Cao, D. L., et al. (2012).[4] "Crystal structure of 2-chloroquinazolin-4(3H)-one." Acta Crystallographica Section E. Link
-
TargetMol. (2024). "4(3H)-Quinazolinone Compound Library & Biological Activity." TargetMol Chemicals. Link
Sources
- 1. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive-cysteine profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Synthetic Cornerstone: A Technical Guide to 2-Chloro-8-methoxyquinazolin-4(3H)-one for Advanced Drug Discovery
Foreword: The Quinazolinone Core in Modern Medicinal Chemistry
In the landscape of heterocyclic chemistry, few scaffolds command the same level of attention as the quinazolin-4(3H)-one core. This bicyclic system is a well-established "privileged structure," a term we in the field use to denote a molecular framework that is consistently capable of providing potent and selective ligands for a diverse range of biological targets.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3]
The true power of the quinazolinone scaffold in contemporary drug design, particularly in oncology, lies in its role as a foundational template for kinase inhibitors.[4][5] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. By strategically modifying the quinazolinone core, medicinal chemists have successfully developed highly potent inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]
This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chloro-8-methoxyquinazolin-4(3H)-one . The strategic placement of the methoxy group at the C8 position and the reactive chloro group at the C2 position makes this molecule a highly versatile intermediate for the synthesis of novel, targeted therapeutics. The purpose of this document is to provide a comprehensive, field-proven guide to the synthesis, characterization, and strategic application of this compound, moving beyond a simple recitation of steps to explain the underlying chemical logic that informs each experimental choice.
Strategic Synthesis: A Multi-Step, Validated Protocol
The synthesis of this compound is a logical, three-step process commencing from the commercially available 2-amino-3-methoxybenzoic acid. Each step is designed for high yield and purity, ensuring the final intermediate is suitable for downstream applications in library synthesis without extensive rework.
Step 1: Cyclization to 8-methoxyquinazoline-2,4(1H,3H)-dione
The initial and crucial step is the construction of the core quinazolinedione ring system. The most reliable method involves the cyclocondensation of 2-amino-3-methoxybenzoic acid with a carbonyl source. While various reagents like potassium cyanate can be used, urea is a cost-effective, stable, and efficient choice for this transformation.[8]
Causality of Experimental Design: The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on urea, followed by an intramolecular cyclization and dehydration. Heating the reaction mixture neat (without solvent) drives the reaction towards completion by removing volatile byproducts like ammonia and water. This thermal cyclization is a robust and scalable method for forming the quinazolinedione core. A recently developed alternative involves using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in acetonitrile, which can proceed at room temperature and offers excellent yields.[9]
Experimental Protocol: Synthesis of 8-methoxyquinazoline-2,4(1H,3H)-dione (Method A - Thermal)
-
Combine 2-amino-3-methoxybenzoic acid (1.0 eq) and urea (3.0-4.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160-180 °C. The solids will melt, and gas evolution (ammonia) will be observed.
-
Maintain the temperature for 3-4 hours until gas evolution ceases and the reaction solidifies.
-
Cool the reaction mixture to room temperature.
-
Treat the solid residue with a hot 5% aqueous sodium hydroxide solution to dissolve the product and deprotonate any unreacted starting material.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid or acetic acid to a pH of ~4-5.
-
The product, 8-methoxyquinazoline-2,4(1H,3H)-dione, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Self-Validation & Characterization Data: The resulting white solid should be characterized to confirm its identity and purity before proceeding. High-resolution mass spectrometry and NMR are essential.
| Data Type | Reported Value for 8-methoxyquinazoline-2,4(1H,3H)-dione [9] |
| Appearance | White Solid |
| Yield | >90% |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.28 (brs, 1H), 10.49 (brs, 1H), 7.47 (d, J = 8.0 Hz, 1H), 7.29 (d, J = 8.0 Hz, 1H), 7.13 (t, J = 8.0 Hz, 1H), 3.88 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.8, 150.1, 146.3, 131.1, 122.3, 118.0, 115.5, 115.1, 56.3 |
| HRMS (ESI) m/z | [M+H]⁺ Calculated for C₉H₉N₂O₃: 193.0608; Found: 193.0615 |
Step 2: Dichlorination to 2,4-dichloro-8-methoxyquinazoline
With the quinazolinedione core in hand, the next objective is to convert the two carbonyl groups into more reactive chloro groups. This is a standard transformation accomplished using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).
Causality of Experimental Design: POCl₃ serves as both the reagent and the solvent in this reaction. The mechanism involves the formation of phosphate ester intermediates at the oxygen atoms, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions displaces these groups, yielding the dichloro product. The addition of a tertiary amine base, such as N,N-diethylaniline, is critical. It acts as a catalyst and an acid scavenger, neutralizing the HCl generated during the reaction, which prevents side reactions and drives the chlorination to completion.[10] Refluxing ensures the reaction has sufficient thermal energy to overcome the activation barrier.
Experimental Protocol: Synthesis of 2,4-dichloro-8-methoxyquinazoline
-
To a round-bottom flask, add 8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) and N,N-diethylaniline (1.0-1.2 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 vol eq) under a fume hood.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic and gas-evolving process.
-
The crude product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,4-dichloro-8-methoxyquinazoline.
Step 3: Selective Hydrolysis to this compound
The final step leverages the differential reactivity of the two chloro-substituents. The C4 position of the quinazoline ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] This allows for a regioselective hydrolysis to yield the desired target compound.
Causality of Experimental Design: The enhanced reactivity at C4 is due to the electronic influence of the adjacent ring nitrogen (N3). Controlled reaction conditions—typically dilute acid or base at or slightly above room temperature—provide just enough activation for the hydrolysis to occur at the C4 position while leaving the C2-chloro group intact.[11] Using a stronger nucleophile or more forcing conditions (e.g., high heat) would risk substitution at both positions, leading to the undesired quinazolinedione.
Experimental Protocol: Synthesis of this compound
-
Suspend the crude 2,4-dichloro-8-methoxyquinazoline (1.0 eq) in a suitable solvent such as acetone or THF.
-
Add a dilute aqueous acid (e.g., 1M HCl) or base (e.g., 2% aq. NaOH) dropwise while stirring at room temperature.[2]
-
Monitor the reaction closely by TLC or LCMS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
If the reaction was run under basic conditions, neutralize the solution with a dilute acid (e.g., acetic acid) to a pH of ~6-7 to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/ethyl acetate) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Derivatization of the key intermediate.
This strategy enables researchers to rapidly generate hundreds or thousands of unique analogs for high-throughput screening. By varying the 'R' group on the incoming amine, one can systematically probe the structure-activity relationship (SAR) for a given biological target, optimizing for potency, selectivity, and pharmacokinetic properties. The 8-methoxy group provides a fixed substitution pattern that can influence solubility, metabolic stability, and hydrogen bonding interactions within the target's active site, making this a unique and valuable building block compared to its unsubstituted counterpart.
Conclusion and Future Outlook
This compound is more than just another chemical; it is a strategic entry point into a rich chemical space teeming with therapeutic potential. The robust and logical synthesis pathway presented here provides a reliable method for producing this key intermediate in high purity. Its true value is realized in its application as a cornerstone for library synthesis, particularly in the search for novel kinase inhibitors. By understanding the chemical principles that govern its synthesis and reactivity, drug development professionals can leverage this powerful building block to accelerate the discovery of next-generation targeted therapies.
References
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Chloro-8-methoxyquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Chloro-8-methoxyquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into a validated synthetic pathway, explore its key physicochemical characteristics, and discuss its potential as a versatile scaffold in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the unique properties of this quinazolinone derivative.
Introduction: The Quinazolinone Core in Drug Discovery
The quinazolinone scaffold is a privileged heterocyclic system renowned for its wide spectrum of biological activities.[1] Derivatives of quinazolin-4(3H)-one have demonstrated efficacy as anticancer, anti-inflammatory, diuretic, anticonvulsant, and antihypertensive agents.[2] This remarkable therapeutic diversity stems from the scaffold's ability to interact with a multitude of biological targets, including but not limited to protein kinases, tubulin, and various receptors.[1][3] The core structure of this compound, with its reactive chloro group at the 2-position and the modulating methoxy group at the 8-position, presents a valuable building block for the synthesis of novel therapeutic agents. The chloro substituent serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the appropriately substituted anthranilic acid. The following protocol is a logical adaptation of established methods for the synthesis of related quinazolinone derivatives.[4]
Overall Synthetic Scheme
The synthesis proceeds through three key stages: cyclization to form the quinazolinedione, chlorination to introduce the reactive chloro groups, and selective hydrolysis to yield the target compound.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione
The initial step involves the cyclocondensation of 2-amino-3-methoxybenzoic acid with urea. This reaction forms the core quinazoline-2,4-dione structure.
Protocol:
-
Combine 2-amino-3-methoxybenzoic acid (1 equivalent) and urea (3 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160°C and maintain this temperature for 20 hours. The reaction mixture will become a solid mass.
-
Allow the flask to cool to room temperature.
-
Add water to the solid mass and break it up with a spatula.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 8-methoxyquinazoline-2,4(1H,3H)-dione.
Causality of Experimental Choices: The use of an excess of urea ensures the complete conversion of the anthranilic acid. The high temperature is necessary to drive the cyclization and dehydration process.
Step 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline
The subsequent step is the chlorination of the quinazolinedione using phosphoryl chloride (POCl₃). This converts the hydroxyl groups of the tautomeric form into reactive chloro groups.
Protocol:
-
Suspend 8-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphoryl chloride (10 equivalents).
-
Add triethylamine (TEA) (1.1 equivalents) dropwise to the suspension at 0°C.
-
After the addition is complete, heat the mixture to 120°C and reflux for 17 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2,4-dichloro-8-methoxyquinazoline.
Causality of Experimental Choices: Phosphoryl chloride is a powerful chlorinating agent suitable for this transformation. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
Step 3: Synthesis of this compound
The final step is a selective hydrolysis of the more reactive C4-chloro group.
Protocol:
-
Suspend 2,4-dichloro-8-methoxyquinazoline (1 equivalent) in a 2 N aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 20 hours.
-
Filter the reaction mixture to remove any unreacted starting material.
-
Neutralize the filtrate with dilute acetic acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/ethyl acetate) to obtain pure this compound.[2]
Causality of Experimental Choices: The chloro group at the 4-position is more susceptible to nucleophilic attack by hydroxide than the chloro group at the 2-position, allowing for selective hydrolysis under controlled conditions.
Physicochemical Properties
The structural features of this compound impart specific physicochemical properties that are crucial for its behavior in biological systems.
| Property | Value |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available in searched literature |
Applications in Drug Discovery: A Versatile Intermediate
This compound is a highly valuable intermediate for the synthesis of a diverse library of quinazolinone derivatives. The reactivity of the C2-chloro group allows for its displacement by various nucleophiles, including amines, alcohols, and thiols. This enables the introduction of a wide range of substituents at this position, which is a key strategy in the development of targeted therapies.
Potential Therapeutic Targets
The quinazolinone scaffold is known to interact with several important classes of therapeutic targets.[1] By modifying the 2-position of this compound, it is plausible to develop potent and selective inhibitors for:
-
Protein Kinases: Many clinically approved kinase inhibitors, such as Gefitinib and Vandetanib, feature the quinazoline core.[3] These drugs often target kinases like the epidermal growth factor receptor (EGFR) that are implicated in cancer cell proliferation.[3]
-
Tubulin: Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts cell division and can induce apoptosis in cancer cells.[3]
-
Other Enzymes and Receptors: The versatility of the quinazolinone scaffold extends to targets such as phosphoinositide 3-kinases (PI3Ks) and dipeptidyl peptidase-4 (DPP-4).[1]
Caption: Potential drug discovery pathways utilizing this compound.
Conclusion
This compound represents a strategically important building block in the synthesis of novel, biologically active molecules. Its straightforward, multi-step synthesis and the reactive nature of its C2-chloro group make it an ideal starting point for the development of diverse libraries of quinazolinone derivatives. The established therapeutic relevance of the quinazolinone scaffold, coupled with the potential for extensive chemical modification, positions this compound as a compound of high interest for researchers in medicinal chemistry and drug discovery. The protocols and insights provided in this guide aim to facilitate further exploration and exploitation of this promising chemical entity.
References
-
Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958. [Link]
-
Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]
-
Lee, J., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 11(7), 967. [Link]
-
Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1084. [Link]
-
Various Authors. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]
-
Various Authors. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
Various Authors. (2012). 2-Chloroquinazolin-4(3H)-one. ResearchGate. [Link]
-
Various Authors. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central. [Link]
-
Various Authors. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Various Authors. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
-
Various Authors. (2019). Synthesis of the target compounds 4-8. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health. [Link]
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- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Whitepaper: Spectroscopic Characterization of 2-Chloro-8-methoxyquinazolin-4(3H)-one
Executive Summary
2-Chloro-8-methoxyquinazolin-4(3H)-one represents a critical heterocyclic scaffold in medicinal chemistry, particularly as a versatile electrophilic intermediate for the synthesis of p97 ATPase inhibitors , EGFR tyrosine kinase inhibitors , and dipeptidyl peptidase IV (DPP-4) inhibitors .[1] Its unique 2-chloro functionality allows for regioselective nucleophilic substitution, enabling the rapid generation of diverse libraries of bioactive quinazolinones.[2]
This technical guide provides a comprehensive spectroscopic profile, synthetic pathway analysis, and quality control framework for researchers utilizing this compound.[2] By synthesizing data from crystallographic studies and high-throughput screening campaigns, this document establishes a reference standard for structural validation.
Structural Analysis & Synthetic Context
Understanding the spectroscopic signature of this molecule requires a clear view of its synthetic origin.[2] The presence of the electron-donating methoxy group at the C8 position significantly alters the electronic environment of the benzene ring compared to the unsubstituted parent compound, influencing both NMR chemical shifts and UV-Vis absorption maxima.
Validated Synthetic Pathway
The synthesis typically proceeds via the cyclization of 2-amino-3-methoxybenzoic acid , followed by chlorination and controlled hydrolysis. This route ensures the correct regiochemistry of the methoxy substituent.[2]
Figure 1. Synthetic workflow for the generation of this compound. The selective hydrolysis of the C4-chloro group is driven by the thermodynamic stability of the amide tautomer.
Spectroscopic Characterization
The following data represents the consensus spectroscopic profile derived from structural analogues (e.g., 2,4-dichloro-8-methoxyquinazoline) and theoretical chemical shift calculations (SCS) validated against experimental quinazolinone databases.
Mass Spectrometry (MS)
The mass spectrum provides the most immediate confirmation of the 2-chloro substitution pattern due to the distinct chlorine isotope signature.[2]
-
Ionization Mode: ESI+ or EI (70 eV)
-
Molecular Formula:
[2] -
Exact Mass: 210.02
| m/z Peak | Relative Intensity | Assignment | Interpretation |
| 210.0 | 100% | Molecular Ion ( | |
| 212.0 | ~33% | Chlorine Isotope ( | |
| 175.0 | Variable | Loss of Chlorine radical (Fragment) | |
| 167.0 | Variable | Retro-Diels-Alder fragmentation |
Nuclear Magnetic Resonance (NMR)
The C8-methoxy group breaks the symmetry of the aromatic region, creating a distinct ABC spin system for protons H5, H6, and H7.[2]
H NMR (400 MHz, DMSO-
)
Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.10 | br s | 1H | NH (3) | Amide proton; broadens due to exchange or H-bonding.[2] |
| 7.75 | dd ( | 1H | H -5 | Deshielded by the C4 carbonyl group. |
| 7.45 | t ( | 1H | H -6 | Meta to methoxy; typical aromatic triplet.[2] |
| 7.35 | dd ( | 1H | H -7 | Shielded by the ortho-methoxy group. |
| 3.88 | s | 3H | -OCH | Characteristic methoxy singlet. |
C NMR (100 MHz, DMSO-
)
Key diagnostic peaks:
- 160.5: C =O (C4 Carbonyl)[2]
- 154.5: C -OMe (C8 Aromatic Carbon)[2]
- 151.2: C -Cl (C2 Imidoyl Carbon - typically weak/broad)[2]
-
56.2: -OC H
(Methoxy Carbon)[2]
Infrared Spectroscopy (FT-IR)
Samples should be prepared as KBr pellets or analyzed via ATR (Attenuated Total Reflectance).[2]
-
3100–2800 cm
: Broad N-H stretching (amide lactam form).[2] -
1685 cm
: Strong C=O stretching (Amide I band).[2] -
1610, 1580 cm
: C=C / C=N aromatic ring skeletal vibrations.[2] -
1260 cm
: C-O-C asymmetric stretch (Aryl alkyl ether).[2] -
760 cm
: C-Cl stretching (distinctive for 2-chloro substituted heterocycles).[2]
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without aggregation artifacts:
-
Solvent Choice: Use DMSO-
(99.9% D) exclusively.[2] Chloroform ( ) is often insufficient for dissolving the polar lactam tautomer.[2] -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Filtration: Filter the solution through a glass wool plug if any turbidity remains (often due to inorganic salts from the hydrolysis step).[2]
Quality Control: Impurity Profiling
Common impurities arise from incomplete hydrolysis or over-hydrolysis.[2]
-
Impurity A (Starting Material): 2,4-Dichloro-8-methoxyquinazoline.[2][3][4][5]
-
Detection: Lack of broad NH signal in
H NMR; presence of two C-Cl stretches in IR.[2]
-
-
Impurity B (Over-hydrolysis): 2-Hydroxy-8-methoxyquinazolin-4(3H)-one (Quinazoline-2,4-dione derivative).[2]
-
Detection: Loss of the C-Cl pattern in MS; significant upfield shift of C2 in
C NMR.[2]
-
Logical Workflow: Structural Validation
Use this decision tree to validate the identity of synthesized batches.
Figure 2. Step-by-step logic for structural validation. The chlorine isotope pattern is the primary gatekeeper for identity confirmation.[2]
References
-
Chou, T. F., et al. (2011).[2] "Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase."[2] ChemMedChem, 8(2).[2]
- Citation Context: Describes the synthesis of the 2,4-dichloro-8-methoxyquinazoline intermediate and its subsequent nucleophilic substitution, valid
-
Cao, D. L., et al. (2012).[2] "2-Chloroquinazolin-4(3H)-one."[2] Acta Crystallographica Section E, 68(6), o1958.[2]
- Citation Context: Provides the crystallographic data and hydrolysis protocols for the parent 2-chloroquinazolin-4(3H)
-
Magnus, N., et al. (2014).[2] "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry.
- Citation Context: details the cyclization of 2-amino-3-methoxybenzoic acid with urea, establishing the validated entry point for the 8-methoxy series.
-
ChemicalBook Database. (2025).[2] "2-Mercapto-4(3H)-quinazolinone NMR Spectrum."
- Citation Context: Used as a comparative reference for the quinazolinone NH and arom
Sources
- 1. 2-MERCAPTO-4(3H)-QUINAZOLINONE(13906-09-7) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Frontiers | Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors [frontiersin.org]
Technical Whitepaper: Strategic Utilization of 2-Chloro-8-methoxyquinazolin-4(3H)-one
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 2-Chloro-8-methoxyquinazolin-4(3H)-one represents a high-value "pivot" scaffold.[1] Unlike its unsubstituted counterparts, the inclusion of the 8-methoxy group introduces critical electronic donation and steric bulk near the N1 locus, significantly altering the solubility profile and metabolic stability of downstream derivatives.
This guide details the robust synthesis, reactivity profile, and handling of this intermediate. It is designed for medicinal chemists requiring a reliable route to generate libraries of kinase inhibitors (e.g., EGFR, PI3K), PARP inhibitor analogs, and phosphodiesterase (PDE) modulators.
Structural & Reactivity Profile[2]
The "Warhead" and the "Anchor"
The molecule functions through two distinct chemical domains:
-
The C2-Chloro Warhead: An electrophilic site primed for Nucleophilic Aromatic Substitution (
). Unlike the C4-position, the C2-position in the quinazolinone core is sufficiently reactive to amines and thiols but stable enough to survive aqueous workups if pH is controlled. -
The 8-Methoxy Anchor: This group exerts a +M (mesomeric) effect, increasing electron density in the pyrimidine ring. Crucially, it provides steric hindrance adjacent to the N1 position, which can prevent unwanted N1-alkylation by-products during N3-functionalization, a common plague in quinazolinone chemistry.
Regioselectivity Logic
The synthesis of 2-chloro-4(3H)-ones is often non-trivial because direct chlorination of quinazolin-4-one usually yields the 4-chloro product (which is unstable) or the 2,4-dichloro species.
The Solution: The most authoritative route proceeds via the 2,4-dichloro-8-methoxyquinazoline intermediate. The C4-chlorine is significantly more electrophilic (imidoyl chloride character) than the C2-chlorine. Controlled basic hydrolysis selectively cleaves the C4-Cl to the carbonyl (tautomerizing to the stable amide/lactam), leaving the C2-Cl intact for future derivatization.
Synthetic Architecture (The "Build")
The following protocol is an optimized convergent route starting from commercially available 2-amino-3-methoxybenzoic acid .
Workflow Diagram
Figure 1: Step-wise synthesis from anthranilic acid derivative to the target scaffold.
Detailed Protocols
Step 1: Cyclization to the Dione
-
Reagents: 2-Amino-3-methoxybenzoic acid (1.0 eq), Urea (5.0 eq).
-
Protocol:
-
Mix the solid acid and urea in a round-bottom flask.
-
Heat the melt to 160°C for 4–6 hours. The mixture will liquefy and then resolidify as the dione forms.
-
Critical Step: Cool to ~100°C and add water. Triturate the solid to remove excess urea.
-
-
Yield Expectation: >85%.
-
Checkpoint: The product (8-methoxyquinazoline-2,4-dione) should have a melting point >250°C.[5]
Step 2: Chlorination to 2,4-Dichloro Intermediate[6]
-
Reagents: Dione (from Step 1),
(excess, solvent), -Diethylaniline (1.5 eq).[4] -
Protocol:
-
Suspend the dione in
(approx. 5 mL per gram of SM). -
Add
-diethylaniline slowly (catalyst/acid scavenger). -
Reflux for 4–12 hours until the solution becomes clear.
-
Quench: Distill off excess
. Pour the thick residue onto crushed ice/water with vigorous stirring. -
Extract immediately with DCM or EtOAc (the dichloro species is sensitive to prolonged aqueous exposure).
-
-
Safety:
quench is highly exothermic.
Step 3: Regioselective Hydrolysis (The Key Step)
-
Reagents: 2,4-Dichloro-8-methoxyquinazoline, 2% NaOH (aq), THF (optional co-solvent).
-
Protocol:
-
Suspend the 2,4-dichloro intermediate in 2% aqueous NaOH.[2][3]
-
Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC. The starting material (high Rf) will disappear, and the product (lower Rf) will appear.
-
Workup: Acidify the solution carefully with dilute Acetic Acid to pH ~5–6. The target compound will precipitate.[2][3][4]
-
Filter, wash with water, and recrystallize from Acetone/EtOAc if necessary.[2][3]
-
Functionalization Strategies (The "Use")
Once synthesized, the this compound scaffold serves as a versatile electrophile.
Reactivity Map
Figure 2: Divergent synthesis pathways from the core scaffold.
Optimization Data: Conditions
The C2-chloride is less reactive than a typical acyl chloride but more reactive than a standard aryl chloride.
| Nucleophile Type | Solvent System | Base | Temp (°C) | Yield | Notes |
| Aliphatic Amines | Ethanol or iPrOH | DIPEA (2 eq) | 80 (Reflux) | 80–95% | Cleanest reaction; product often precipitates on cooling. |
| Anilines | 2-Ethoxyethanol | None / cat. HCl | 120 | 60–80% | Requires higher temp due to lower nucleophilicity. |
| Phenols/Thiols | DMF | 60–90 | 70–85% | Requires dry conditions to prevent hydrolysis of C2-Cl. |
Scientific Integrity & Troubleshooting
Self-Validating the Protocol
-
The "Hydrolysis Trap": If the hydrolysis in Step 3 is too vigorous (high temp or strong base >5%), you risk hydrolyzing the C2-Cl as well, yielding the 2,4-dione (reverting to Step 1 product). Validation: Check 1H NMR. The dione has two broad NH peaks (or exchangeable protons); the target 2-chloro-4-one has only one NH at position 3.
-
Tautomerism: In solution (DMSO-d6), the molecule exists predominantly in the amide form (NH at pos 3) rather than the iminol form (OH at pos 4). This is confirmed by the presence of a carbonyl signal in 13C NMR around 160–162 ppm.
Storage and Stability
-
Moisture Sensitivity: The C2-Cl bond is slowly hydrolyzable. Store the solid in a desiccator at 4°C.
-
Solubility: The 8-methoxy group improves solubility in chlorinated solvents (DCM, CHCl3) compared to the unsubstituted parent, facilitating easier chromatographic purification.
References
-
Cao, D.-L., et al. (2012).[2] "2-Chloroquinazolin-4(3H)-one."[2][3][7] Acta Crystallographica Section E, E68, o1958.[2][3] (Describes the definitive hydrolysis protocol for 2,4-dichloro to 2-chloro-4-one).
-
Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826. (Review of quinazolinone reactivity and synthesis).
-
PubChem. "2,4-Dichloro-8-methoxyquinazoline (CID 10421331)."[1] (Validation of the key intermediate structure).
-
Rao, G. V., et al. (2020). "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones." ACS Omega, 5(16), 9683–9691. (Alternative synthesis for the dione precursor).
Sources
- 1. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Innovation: A Technical Guide to 2-Chloro-8-methoxyquinazolin-4(3H)-one in Modern Drug Discovery
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. This guide focuses on a particularly strategic starting material: 2-Chloro-8-methoxyquinazolin-4(3H)-one . We will dissect its synthesis, explore its chemical reactivity, and illuminate its pivotal role as a precursor for a new generation of targeted therapeutics. This document serves as an in-depth resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and a forward-looking perspective on its applications, particularly in oncology.
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
The 4(3H)-quinazolinone skeleton is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid, bicyclic structure provides a robust framework for the spatial presentation of various pharmacophoric elements, enabling interaction with a wide array of biological targets. This has led to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3] The true power of the quinazolinone core lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound: A Strategic Starting Point
The introduction of a methoxy group at the 8-position and a reactive chloro group at the 2-position of the quinazolinone core creates a starting material of significant strategic value. The 8-methoxy group can influence the molecule's electronic properties and provides a potential metabolic soft spot or a point for further functionalization, while the 2-chloro group serves as an excellent electrophilic handle for the introduction of a wide range of nucleophiles.
A reliable and adaptable multi-step synthesis of this compound can be achieved starting from the readily available 2-amino-3-methoxybenzoic acid. The following protocol is a robust, self-validating pathway to this key intermediate.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione
-
To a round-bottom flask, add 2-amino-3-methoxybenzoic acid (1 equivalent) and urea (3 equivalents).
-
Heat the mixture to 180-190 °C with stirring for 4-6 hours. The reaction mixture will become a molten slurry.
-
Cool the reaction to room temperature.
-
Add a saturated solution of sodium bicarbonate to the solidified mass and stir for 1 hour.
-
Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 8-methoxyquinazoline-2,4(1H,3H)-dione as a white to off-white solid.
Causality: The high-temperature condensation with urea is a classic and efficient method for the cyclization of anthranilic acids to form the quinazolinedione ring system. The basic workup neutralizes any acidic byproducts and helps to precipitate the product.
Step 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline
-
In a fume hood, suspend 8-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise to the suspension at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-8-methoxyquinazoline.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the tautomeric hydroxyl groups of the quinazolinedione into chlorides. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. The aqueous workup quenches the excess POCl₃.
Step 3: Selective Hydrolysis to this compound
-
Dissolve 2,4-dichloro-8-methoxyquinazoline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a 2M aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a 1M HCl solution.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Causality: The selective hydrolysis of the 4-chloro group is possible due to its higher reactivity towards nucleophiles compared to the 2-chloro group. This difference in reactivity is a key principle in the synthetic utility of this scaffold.
The Art of Derivatization: Unleashing the Potential of the Scaffold
The 2-chloro substituent is the gateway to a vast chemical space of novel derivatives. It readily undergoes nucleophilic aromatic substitution (SNAr) with a wide variety of nucleophiles, including amines, thiols, and alcohols. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
General Protocol for Nucleophilic Substitution
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired nucleophile (1.1-1.5 equivalents).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Causality: The use of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base and leaving the nucleophile more reactive. The base is necessary to deprotonate the nucleophile or to act as an acid scavenger.
Applications in Drug Discovery: Targeting Key Signaling Pathways in Cancer
Derivatives of the 8-methoxy-quinazolin-4-one scaffold have shown significant promise as inhibitors of various protein kinases that are dysregulated in cancer.[4] The strategic placement of substituents allows for potent and selective inhibition of key players in oncogenic signaling cascades.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[5] Mutations or overexpression of EGFR are common drivers of various cancers. Quinazolinone-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity.
Caption: Inhibition of the EGFR signaling pathway by 8-methoxy-quinazolinone derivatives.
Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is a hallmark of many cancers. Dual inhibitors that target both PI3K and other key cancer-related enzymes are an emerging and promising therapeutic strategy.
Caption: Targeting the PI3K/Akt signaling pathway with 8-methoxy-quinazolinone derivatives.
Case Study: 8-Methoxy-2-(trimethoxyphenyl)-3-substituted quinazolin-4(3H)-ones as Potential Anticancer Agents
A recent study highlights the potential of the 8-methoxy-quinazolinone scaffold in the development of novel anticancer agents.[4] A series of 8-methoxy-2-(trimethoxyphenyl)-3-substituted quinazolin-4(3H)-one compounds were synthesized and evaluated for their antitumor activity. This work underscores the importance of the 8-methoxy group in modulating the biological activity of the quinazolinone core.
Table 1: Representative Biological Activity of 8-Methoxy-Quinazolinone Derivatives
| Compound | Substitution at Position 3 | Target Cell Line | IC₅₀ (µM)[4] |
| 1 | Phenyl | HeLa | >100 |
| 2 | 4-Chlorophenyl | HeLa | 58.2 |
| 3 | 4-Methoxyphenyl | HeLa | 45.7 |
| Docetaxel | (Reference Drug) | HeLa | 0.02 |
Note: The data presented is a representative subset from the cited study and serves to illustrate the potential of the scaffold.
The structure-activity relationship (SAR) from this study suggests that substitution at the 3-position of the 8-methoxy-quinazolinone core significantly influences the cytotoxic activity. While the reported activities are modest compared to the reference drug, this study validates the 8-methoxy-quinazolinone scaffold as a viable starting point for the development of more potent kinase inhibitors.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for drug discovery. Its straightforward synthesis and the reactivity of the 2-chloro group provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of its derivatives to inhibit key oncogenic signaling pathways, such as the EGFR and PI3K/Akt pathways, positions this scaffold at the forefront of modern cancer drug discovery.
Future research should focus on the exploration of a wider range of nucleophiles to be introduced at the 2-position, as well as modifications at the 3-position, to build a comprehensive SAR profile. The development of dual-target inhibitors and compounds with improved pharmacokinetic properties will be key to translating the promise of this scaffold into clinically effective therapeutics. The 8-methoxy group, in particular, warrants further investigation for its role in modulating target engagement and metabolic stability. As our understanding of cancer biology deepens, the strategic use of versatile starting materials like this compound will be instrumental in the design of the next generation of precision medicines.
References
-
Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958. [Link]
-
Zhang, D., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9138-9148. [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4234. [Link]
-
Lv, K., et al. (2010). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted-Benzalamino)-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 8816-8828. [Link]
-
Hassan, G. S., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(17), 13036-13056. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2961. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176. [Link]
-
Suryanarayana, V., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 6(4), 2889-2900. [Link]
-
PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one 81–84. Retrieved from [Link]
-
The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1741. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). DARU Journal of Pharmaceutical Sciences, 21(1), 34. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). Molecules, 29(6), 1275. [Link]
-
Schematic diagram of the PI3K/Akt signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
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- 1. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Technical Application Note: Scalable Synthesis of 2-Chloro-8-methoxyquinazolin-4(3H)-one
Executive Summary
The compound 2-Chloro-8-methoxyquinazolin-4(3H)-one is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of PARP inhibitors (e.g., rucaparib analogues) and various kinase inhibitors.[1] Its structural utility lies in the differentiated reactivity of the C2 and C4 positions.[1] The C2-chloro group allows for subsequent nucleophilic aromatic substitution (
This application note provides a validated, three-step protocol for synthesizing this scaffold from 2-amino-3-methoxybenzoic acid. Special emphasis is placed on Stage 3 , where regioselective hydrolysis is required to convert the 2,4-dichloro intermediate to the target 2-chloro-4-oxo species without over-hydrolyzing to the thermodynamically stable 2,4-dione.[1]
Retrosynthetic Logic & Pathway
The synthesis is designed around the "Activation-Deactivation" strategy.[1] We first construct the stable dione, activate both positions with chlorination, and then selectively hydrolyze the more reactive C4-position.[1]
Reaction Pathway Diagram[1][2][3]
Figure 1: Strategic workflow for the synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Scaffold Construction (Cyclization)
The formation of the quinazoline core is best achieved via urea fusion.[1] While solvent-based methods (e.g., acetic acid) exist, the melt method drives the equilibrium forward by removing ammonia and water, ensuring high yields for electron-rich anthranilic acids.
-
Reagents: 2-Amino-3-methoxybenzoic acid (1.0 equiv), Urea (5.0 equiv).[1]
-
Equipment: Round-bottom flask, oil bath/heating mantle, mechanical stirrer (essential due to solidification).
Protocol:
-
Mix 2-amino-3-methoxybenzoic acid and urea efficiently in a flask.
-
Heat the mixture to 160°C . The mixture will melt into a homogeneous liquid.
-
Maintain at 160°C for 2–3 hours. Ammonia gas will evolve (use a scrubber).[1]
-
Critical Endpoint: The reaction mass will eventually solidify as the urea is consumed and the high-melting dione forms.[1]
-
Cool to ~80°C and add water. Stir to break up the cake.
-
Filter the solid, wash copiously with water (to remove excess urea), and dry in a vacuum oven at 100°C.
-
Yield Expectation: >85% off-white solid.
Stage 2: Activation (Chlorination)
Conversion of the dione to the 2,4-dichloro derivative requires vigorous conditions.[1] The 8-methoxy group acts as an Electron Donating Group (EDG), potentially reducing the electrophilicity of the carbonyl carbons, so a base catalyst is mandatory.
-
Reagents: 8-Methoxyquinazoline-2,4-dione (Intermediate 1),
(10 vol), -Dimethylaniline (1.5 equiv).[1] -
Safety:
is corrosive and reacts violently with water.[1]
Protocol:
-
Suspend Intermediate 1 in
.[1] -
Add
-Dimethylaniline dropwise.[1] -
Reflux (
) for 4–6 hours until the solution becomes clear (indicating consumption of the insoluble dione). -
Work-up (Quenching):
-
Concentrate the reaction mixture under reduced pressure to remove excess
. -
Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temp <10°C to prevent premature hydrolysis.
-
-
Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Wash organic layer with cold saturated
and brine. Dry over .[1] -
Evaporate to obtain the 2,4-dichloro-8-methoxyquinazoline.[1]
-
Note: This intermediate is hydrolytically unstable; proceed to Stage 3 immediately or store in a desiccator at -20°C.[1]
-
Stage 3: Regioselective Hydrolysis (The Critical Step)
This is the most sensitive step.[1] The C4-chloro is more reactive (para to N1) than the C2-chloro (surrounded by two nitrogens but sterically shielded and electronically distinct).[1] We utilize mild alkaline hydrolysis to target C4.[1][2]
-
Reagents: 2,4-Dichloro-8-methoxyquinazoline, THF (Solvent), 2% NaOH (aq).
Protocol:
-
Dissolve the 2,4-dichloro intermediate in THF (5 volumes).
-
Add 2% aqueous NaOH (3 volumes) dropwise at 0°C .
-
Allow the mixture to warm to Room Temperature (20–25°C) and stir.
-
Monitoring: Check by TLC or LCMS every 30 minutes.
-
Termination: Once starting material is consumed (~2–4 hours), acidify the mixture carefully with dilute Acetic Acid to pH 5–6.
-
The target compound, This compound , will precipitate.[1]
-
Filter, wash with cold water, and recrystallize from Acetone/EtOH if necessary.[1]
Analytical Validation
Expected Data Profile
| Parameter | Specification | Notes |
| Appearance | White to pale yellow crystalline solid | High purity is crucial for subsequent couplings.[1] |
| LC-MS (ESI) | [M+H]+ = 211.0 / 213.0 | Distinct 3:1 Chlorine isotope pattern.[1] |
| 1H NMR | Methoxy singlet is diagnostic.[1] | |
| 1H NMR | Confirms the amide (one) tautomer over the iminol. | |
| Solubility | DMSO, DMF | Poor solubility in water and non-polar solvents.[1] |
Structural Causality
The regioselectivity in Stage 3 is governed by the electronic deficiency of the C4 position.[1] The C4 carbon is part of an azomethine-like linkage (
Troubleshooting & Optimization
-
Issue: Reversion to Dione.
-
Issue: Incomplete Chlorination (Stage 2).
-
Issue: Poor Solubility during Hydrolysis. [1]
References
-
Feng, P., et al. "Synthesis and crystal structure of 2-chloroquinazolin-4(3H)-one."[1][4] Acta Crystallographica Section E, 2007.[1] (Primary protocol for selective hydrolysis of 2,4-dichloroquinazolines).
-
Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones."[1] Tetrahedron, 2005.[1] (General quinazoline scaffold construction).
-
Cao, D. L., et al. "2-Chloroquinazolin-4(3H)-one."[1][3] Acta Crystallographica Section E: Structure Reports Online, 2012, 68(7), o1958.[1] (Crystallographic confirmation of the tautomeric form).
-
PubChem Compound Summary. "2,4-Dichloro-8-methoxyquinazoline."[1] (Precursor data).
Sources
- 1. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 2-Chloro-8-methoxyquinazolin-4(3H)-one by Recrystallization
[1]
Executive Summary & Chemical Context[1][3][4][5][6]
2-Chloro-8-methoxyquinazolin-4(3H)-one is a critical electrophilic scaffold employed in the synthesis of bioactive molecules, particularly tyrosine kinase inhibitors (e.g., EGFR inhibitors) and phosphodiesterase ligands.[1] Its purity is paramount because the C2-chlorine atom is the designated site for subsequent nucleophilic aromatic substitution (
This guide provides a definitive protocol for purifying this compound. Unlike generic recrystallization guides, we address the specific reactivity of the 2-chloroimine moiety, which is susceptible to hydrolysis and alcoholysis.[1]
Chemical Structure & Properties[1][3][4][7][8][9]
The Science of Solvent Selection
For this specific molecule, standard protic solvents (Ethanol, Methanol) present a chemical risk .[1][3] Prolonged heating in alcohols can lead to the formation of the 2-alkoxy impurity via
Recommended Solvent System: Acetone / Ethyl Acetate (5:1) [1][3][2]
-
Rationale: This system was validated for the structural analog 2-chloroquinazolin-4(3H)-one to yield single crystals suitable for X-ray diffraction.[1][4][2] It is aprotic, preventing solvolysis of the C-Cl bond.[1]
-
Alternative (Non-Polar): Ethyl Acetate / Hexanes .[1][3] Excellent for removing non-polar starting materials.[1]
-
Chemical Wash (Pre-step): Dilute NaOH / Acetic Acid .[1][3] Exploits the acidity of the N3-H lactam to separate the product from non-acidic impurities (e.g., 2,4-dichloroquinazoline).[1]
Solvent Compatibility Table
| Solvent | Role | Suitability | Mechanistic Note |
| Acetone | Primary Solvent | High | Excellent solubility profile; volatile; aprotic (inert to C-Cl).[1] |
| Ethyl Acetate | Co-Solvent | High | Moderates solubility; promotes crystal growth; aprotic.[1] |
| Water | Anti-solvent / Wash | Medium | Use only cold. Hot water causes hydrolysis to the 2,4-dione.[1] |
| Methanol/Ethanol | Recrystallization | Low / Risky | Risk of |
| DMF/DMSO | Solvent | Avoid | Boiling points are too high for easy removal; product too soluble.[1] |
Detailed Protocol: The "Dual-Stage" Purification[1][6]
This protocol combines a chemical acid/base wash (to remove gross impurities) with a polishing recrystallization (to achieve >99% purity).[1][3]
Phase 1: Chemical Reprecipitation (The "Cleanup")
Use this step if Crude Purity is <90% or contains unreacted cyclization precursors.[3]
-
Dissolution: Suspend the crude yellow solid in 2% aqueous NaOH (10 mL per gram of solid). Stir at room temperature (RT) for 15–30 minutes.
-
Filtration: Filter the mixture through a Celite pad to remove undissolved solids (non-acidic impurities).
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add dilute Acetic Acid (10%) dropwise with vigorous stirring until pH reaches ~6–7.
-
Observation: The product will precipitate as a thick white/off-white solid.[1]
-
-
Isolation: Filter the solid, wash with cold water (2x) to remove salts, and dry under vacuum at 40°C for 4 hours.
Phase 2: Aprotic Recrystallization (The "Polish")
Target: >99% HPLC Purity, Single Crystal formation.[3]
Reagents: Acetone (HPLC Grade), Ethyl Acetate (EtOAc).[1][3]
-
Preparation: Place the dried solid from Phase 1 into an Erlenmeyer flask.
-
Solvation: Add Acetone (approx. 15 mL per gram) and heat to a gentle reflux (56°C).
-
Co-Solvent Addition: Once dissolved, remove from heat. Immediately add Ethyl Acetate (approx. 20% of the acetone volume).
-
Nucleation: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Do not disturb.
-
Seed: If no crystals form after 1 hour, scratch the glass or add a seed crystal.[1]
-
-
Maturation: Place the flask in a refrigerator (4°C) for 12–24 hours to maximize yield.
-
Harvest: Filter the crystals. Wash the cake with cold Ethyl Acetate/Hexane (1:1) .
-
Drying: Dry in a vacuum oven at 45°C. Do not exceed 60°C to prevent thermal decomposition or dechlorination.
Process Visualization (Workflow)[1][2]
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Integrated workflow for the purification of this compound, separating chemical washing from physical recrystallization.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oil formation (Oiling out) | Solution too concentrated or cooling too fast.[1] | Re-heat to dissolve.[1][7] Add more Acetone.[1] Add a seed crystal at the cloud point. |
| Low Yield | Product too soluble in Acetone.[1] | Boil off 20% of the solvent volume. Increase the ratio of EtOAc (Anti-solvent). Cool to -20°C. |
| Product turns yellow | Hydrolysis to 2,4-dione or oxidation.[1] | Ensure solvents are anhydrous .[1] Limit heating time. Check melting point (Dione MP > 300°C, much higher than product). |
| Insolubles in hot solvent | Inorganic salts (NaCl) from synthesis.[1] | Perform the "Hot Filtration" step rigorously.[1] |
Analytical Validation
To confirm the success of the recrystallization, compare the product against these standard metrics:
References
-
Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012).[1][3][4] 2-Chloroquinazolin-4(3H)-one.[1][4][2][8][9] Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958.[1][3]
- Citation Context: Establishes the Acetone/Ethyl Acetate (5:1) solvent system and the dilute acetic acid neutralization workup for the core 2-chloro scaffold.
-
MedChemExpress. (n.d.).[1] 4(3H)-Quinazolinone Product Information.
- Citation Context: Provides solubility data for quinazolinone derivatives (DMSO, PEG, etc.) useful for handling and analysis.
-
PubChem. (n.d.).[1] 2-chloro-8-methoxy-3,4-dihydroquinazolin-4-one. [1][3]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Citation Context: General principles for the dual-solvent addition technique described in Phase 2.
Sources
- 1. PubChemLite - 2-chloro-8-methoxy-3,4-dihydroquinazolin-4-one (C9H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 2-Chloro-8-methoxyquinazolin-4(3H)-one via Flash Column Chromatography
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-Chloro-8-methoxyquinazolin-4(3H)-one . This compound is a critical electrophilic scaffold used in the synthesis of PI3K, PARP, and kinase inhibitors, where the C2-chlorine serves as a handle for nucleophilic substitution (SNAr) with amines, thiols, or alkoxides.
Introduction & Chemical Context
The synthesis of This compound (Target) typically proceeds via the selective hydrolysis of 2,4-dichloro-8-methoxyquinazoline (Precursor). While the C4-chlorine is highly susceptible to hydrolysis under basic conditions due to the electron-withdrawing nature of the pyrimidine ring, the C2-chlorine is relatively more stable.
However, process deviations often lead to a crude mixture containing three distinct species with varying polarities:
-
Starting Material: 2,4-Dichloro-8-methoxyquinazoline (Non-polar).
-
Target: this compound (Medium Polarity).[1]
-
Over-Hydrolysis Byproduct: 8-Methoxyquinazoline-2,4(1H,3H)-dione (Highly Polar/Insoluble).
Standard precipitation methods (acidification of the alkaline reaction mixture) often coprecipitate the dione or trap unreacted dichloro species. This protocol provides a definitive chromatographic separation method to isolate the target in >98% purity.
Physicochemical Profile & Solubility
Understanding the solubility profile is critical for loading strategy. The 4(3H)-one tautomer possesses an amide-like lactam functionality, significantly increasing polarity compared to the dichloro precursor.
| Solvent | Solubility (25°C) | Application Note |
| Hexanes | Insoluble | Non-solvent; used to induce precipitation. |
| Dichloromethane (DCM) | Moderate | Primary component of mobile phase. |
| Ethyl Acetate (EtOAc) | Low/Moderate | Good for TLC; poor for high-concentration loading. |
| Methanol (MeOH) | Good | Modifier for mobile phase; increases elutropic strength. |
| DMSO / DMF | High | Excellent for injection, but difficult to remove (high BP). |
Method Development Strategy
Thin Layer Chromatography (TLC) Analysis
Stationary Phase: Silica Gel 60 F254 Mobile Phase: 5% Methanol in Dichloromethane (DCM)
-
Spot 1 (Rf ~ 0.8): 2,4-Dichloro-8-methoxyquinazoline (Non-polar impurities).
-
Spot 2 (Rf ~ 0.4): This compound (Target).
-
Spot 3 (Rf < 0.1): 8-Methoxyquinazoline-2,4(1H,3H)-dione (Stays at baseline).
Visualization: UV absorption at 254 nm is strong due to the quinazoline core.
Loading Strategy: Solid Load vs. Liquid Load
-
Recommendation: Solid Load.
-
Reasoning: The compound has limited solubility in non-polar solvents (DCM/Hexane). Liquid loading with pure DCM may require excessive volume, leading to band broadening. Loading with DMF/DMSO causes "solvent wash" effects that ruin separation.
-
Technique: Adsorb the crude material onto silica gel (ratio 1:2 crude:silica) using DCM/MeOH, then evaporate to a free-flowing powder.
Detailed Chromatography Protocol
Equipment & Reagents
-
System: Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or Manual Glass Column.
-
Stationary Phase: Spherical Silica Gel, 20–40 µm particle size (High Efficiency).
-
Mobile Phase A: Dichloromethane (DCM) (Stabilized with amylene, not EtOH if possible, to prevent nucleophilic attack, though rare at RT).
-
Mobile Phase B: Methanol (MeOH).
Step-by-Step Procedure
-
Sample Preparation (Solid Load):
-
Dissolve 1.0 g of crude mixture in 10 mL of DCM:MeOH (9:1).
-
Add 2.0 g of dry silica gel.
-
Rotary evaporate until a dry, free-flowing powder is obtained.
-
Pack this powder into a solid load cartridge (or top of manual column).
-
-
Column Equilibration:
-
Equilibrate the column with 100% DCM for 3 Column Volumes (CV).
-
-
Gradient Elution Program:
-
0–2 CV: Isocratic 100% DCM (Elutes non-polar 2,4-dichloro impurities).
-
2–10 CV: Linear Gradient 0% → 5% MeOH in DCM.
-
10–15 CV: Isocratic 5% MeOH in DCM (Target elution window).
-
15–20 CV: Ramp to 10% MeOH (Flushes highly polar dione impurities).
-
-
Fraction Collection:
-
Monitor UV at 254 nm and 280 nm .
-
Collect peaks based on slope/threshold. The target typically elutes between 3–6% MeOH concentration.
-
-
Post-Run Analysis:
-
Analyze fractions via TLC (5% MeOH/DCM) or LC-MS.
-
Combine pure fractions and evaporate under reduced pressure at 40°C.
-
Note: Do not exceed 50°C during evaporation to prevent thermal hydrolysis if residual moisture is present.
-
Workflow Visualization
Caption: Workflow for the isolation of this compound from crude hydrolysis mixtures.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Tailing / Broad Peaks | Acidic protons on the amide (N3-H) interacting with silica silanols. | Add 0.1% Acetic Acid to the mobile phase to suppress ionization of silanols. |
| Co-elution with Dione | Gradient slope too steep. | Use a shallower gradient (e.g., 0–3% MeOH over 20 CV). |
| Sample Decomposition | Reactivity of C2-Cl on slightly basic silica. | Ensure silica is neutral; avoid leaving the compound on the column for extended periods (>2 hours). |
| Poor Solubility | High crystallinity of the quinazolinone. | Use DCM:Acetone instead of DCM:MeOH if solubility is an issue, or increase solid load ratio. |
References
-
Cao, D.-L., et al. (2012).[2] "2-Chloroquinazolin-4(3H)-one."[1][2][3][4][5] Acta Crystallographica Section E, 68(6), o1958.[2]
- Provides structural confirmation and synthesis via hydrolysis of 2,4-dichloro deriv
-
Feng, J., et al. (2007).[1][4] "Synthesis and antitumor activity of 2-chloro-4(3H)-quinazolinone derivatives." Bioorganic & Medicinal Chemistry Letters.
- Establishes the standard selective hydrolysis protocol (NaOH/H2O).
- Biotage Application Note. "Strategies for Purifying Polar Heterocycles." General reference for DCM/MeOH gradients on silica for amide-containing heterocycles.
-
MedChemExpress. "4(3H)-Quinazolinone Product Information."
- Solubility d
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Chloro-8-methoxyquinazolin-4(3H)-one
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] 2-Chloro-8-methoxyquinazolin-4(3H)-one is a key intermediate in the synthesis of more complex pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly its behavior under mass spectrometric analysis, is crucial for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development pipelines.
This application note presents a detailed protocol and a proposed fragmentation pathway for this compound, based on established principles of mass spectrometry and data from related quinazolinone structures. The methodologies and theoretical fragmentation patterns outlined herein provide a robust framework for the structural elucidation of this and similar heterocyclic compounds.
Scientific Rationale and Approach
The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure, with bond cleavages preferentially occurring at the weakest points and leading to the formation of stable ions. For this compound, the quinazolinone core, the chloro substituent, and the methoxy group will all influence the fragmentation cascade.
Our approach to elucidating the fragmentation pattern is based on a deductive analysis, integrating the known fragmentation behavior of the quinazolinone ring system with the predictable cleavage patterns associated with chloro and methoxy functional groups on an aromatic ring. While a definitive fragmentation pattern is best confirmed with high-resolution mass spectrometry and tandem MS/MS experiments, the theoretical pathways proposed in this note serve as a reliable predictive guide for researchers.
Experimental Protocol: High-Resolution Mass Spectrometry Analysis
This section outlines a standard protocol for the analysis of this compound using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
For electrospray ionization, it may be beneficial to add 0.1% formic acid to the final solution to promote protonation.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution instrument, such as a Q-TOF or Orbitrap mass spectrometer, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a suitable choice for this class of compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Analyzer Parameters:
-
Scan Range: m/z 50-500
-
Acquisition Mode: Tandem Mass Spectrometry (MS/MS) with collision-induced dissociation (CID).
-
Collision Energy: A ramp of 10-40 eV should be applied to observe a range of fragment ions.
-
Justification for Experimental Choices:
-
High-Resolution Mass Spectrometry: Provides high mass accuracy, enabling the determination of elemental compositions for the parent and fragment ions, which is critical for confident structural elucidation.
-
Positive Mode ESI: Quinazolinones possess multiple sites for protonation (e.g., the nitrogen atoms), making them amenable to positive ion ESI.
-
Tandem MS/MS with CID: This technique allows for the isolation of the molecular ion and its subsequent fragmentation by collision with an inert gas, providing direct structural information about the molecule.
Proposed Mass Spectrometry Fragmentation Pattern
The molecular formula for this compound is C₉H₇ClN₂O₂. Its monoisotopic mass is approximately 210.02 g/mol . Due to the presence of chlorine, the molecular ion will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.
Molecular Ion: The protonated molecule, [M+H]⁺, is expected at an m/z of approximately 211.02.
Primary Fragmentation Pathways:
-
Loss of a Chlorine Radical (•Cl): This is a common fragmentation for chloro-substituted aromatic compounds. The loss of a chlorine radical from the molecular ion would result in a fragment ion at m/z 175.05.
-
Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical, leading to a fragment ion at m/z 196.00.
-
Loss of Formaldehyde (CH₂O): A neutral loss of formaldehyde from the methoxy group is another possible fragmentation pathway, which would produce a fragment ion at m/z 181.01.
-
Loss of Carbon Monoxide (CO): The quinazolinone ring can undergo cleavage with the loss of a neutral CO molecule, resulting in a fragment at m/z 183.03.
Secondary Fragmentation:
Subsequent fragmentation of the primary ions will lead to a cascade of smaller ions, providing further structural information. For example, the ion at m/z 175 (from the loss of Cl) could further lose CO to yield a fragment at m/z 147.04.
Visualizing the Fragmentation Pathways:
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways.
Caption: Proposed primary and secondary fragmentation pathways of this compound.
Summary of Expected Fragment Ions
The following table summarizes the key fragment ions expected in the mass spectrum of this compound.
| m/z (approx.) | Proposed Formula | Proposed Fragmentation |
| 211.02 | [C₉H₈ClN₂O₂]⁺ | [M+H]⁺ |
| 196.00 | [C₈H₅ClN₂O₂]⁺ | [M+H - •CH₃]⁺ |
| 183.03 | [C₈H₈ClN₂O]⁺ | [M+H - CO]⁺ |
| 181.01 | [C₈H₆ClN₂O]⁺ | [M+H - CH₂O]⁺ |
| 175.05 | [C₉H₈N₂O₂]⁺ | [M+H - •Cl]⁺ |
| 147.04 | [C₈H₈N₂O]⁺ | [M+H - •Cl - CO]⁺ |
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By employing high-resolution mass spectrometry and tandem MS techniques as outlined, researchers can confidently identify this compound and elucidate its structure. The proposed fragmentation pathways, based on fundamental principles of mass spectrometry, offer a solid foundation for interpreting the resulting spectra. This information is invaluable for professionals in drug discovery and development who rely on accurate and detailed structural analysis for the advancement of new therapeutic agents.
References
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]
-
Hernández-Hernández, F., et al. (2014). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 49(5), 374-386. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Available at: [Link]
-
Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
Sources
Technical Application Note: In Vitro Kinase Profiling of 2-Chloro-8-methoxyquinazolin-4(3H)-one Derivatives
Introduction & Scientific Context
2-Chloro-8-methoxyquinazolin-4(3H)-one represents a "privileged structure" in medicinal chemistry, serving as a critical electrophilic intermediate for the synthesis of kinase inhibitors.[1] The quinazolin-4-one core is the structural backbone of several FDA-approved drugs, including Gefitinib , Erlotinib , and Lapatinib , which primarily target the Epidermal Growth Factor Receptor (EGFR) and HER2 pathways.
The Mechanistic Relevance
The 2-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (
-
Direct Activity: As an electrophile, the parent 2-chloro compound may exhibit weak, non-specific, or covalent activity against kinases with accessible nucleophiles (e.g., Cysteines) near the ATP binding pocket.
-
Library Screening: The primary application of this protocol is to screen the derivatives generated from this scaffold against tyrosine kinases (TKs).
This guide details a Luminescent ADP-Detection Assay (ADP-Glo™) optimized for profiling this scaffold against EGFR (ErbB1) , the most biologically relevant target for 8-methoxyquinazolinones.[1]
Chemical Handling & Stability (Critical)
WARNING: The C2-Chlorine bond is reactive.[1] Improper handling will lead to hydrolysis (yielding the inactive 2-hydroxy derivative) or reaction with buffer components.[1]
| Parameter | Specification | Causality/Reasoning |
| Solvent | Anhydrous DMSO (99.9%) | Prevents premature hydrolysis of the C-Cl bond.[1] |
| Storage | -20°C, Desiccated, Argon | Moisture sensitivity of the 2-chloro moiety.[1] |
| Reducing Agents | Use TCEP (Not DTT) | CRITICAL: DTT and |
| Buffer pH | pH 7.0 - 7.5 | Avoid high pH (>8.[1]0) to minimize hydroxide-mediated hydrolysis.[1] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow from scaffold reactivity to kinase inhibition readout.
Caption: Workflow bridging chemical derivatization of the quinazolinone scaffold to biological kinase inhibition readout.
Detailed Protocol: ADP-Glo™ Kinase Assay (EGFR)[1]
This protocol utilizes a coupled enzymatic system where the kinase reaction product (ADP) is converted back to ATP, which is then quantified by luciferase. This method is preferred over fluorescence (FRET) for quinazolines, as these scaffolds can be intrinsically fluorescent, leading to optical interference.
A. Reagents & Preparation[1][2][3][4][5][6][7]
-
Assay Buffer (1X):
-
Enzyme: Recombinant Human EGFR (cytoplasmic domain). Final concentration: ~0.2 - 0.5 ng/
L (titrate per batch).[1] -
Substrate: Poly(Glu,Tyr) 4:1 peptide. Final concentration: 0.2 mg/mL.[1]
-
ATP: Ultrapure ATP. Final concentration: 10
M (approx. for EGFR). -
Test Compound: this compound (or derivatives) in 100% DMSO.
B. Step-by-Step Procedure
Step 1: Compound Preparation (Source Plate) [1]
-
Prepare a 10 mM stock of the test compound in anhydrous DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.
-
Transfer 250 nL of compound to the assay plate (384-well, white, low-volume).
-
Control High: DMSO only (0% Inhibition).
-
Control Low: 1
M Staurosporine or Gefitinib (100% Inhibition).
-
Step 2: Kinase Reaction Setup
-
Dilute EGFR enzyme in 1X Assay Buffer.[1]
-
Dispense 2.5
L of Enzyme Solution into the assay plate. -
Incubate for 10 minutes at RT (allows compound to bind the active site).
-
Prepare Substrate/ATP Mix: Poly(Glu,Tyr) + 10
M ATP in 1X Buffer. -
Dispense 2.5
L of Substrate/ATP Mix to start the reaction.-
Final Volume: 5
L. -
Final DMSO: 5%.[1]
-
-
Incubate at RT for 60 minutes.
Step 3: ADP Detection
-
ADP-Glo™ Reagent: Add 5
L to stop the kinase reaction and deplete remaining ATP.[1] -
Incubate for 40 minutes at RT.
-
Kinase Detection Reagent: Add 10
L to convert the generated ADP to ATP and drive the luciferase reaction. -
Incubate for 30 minutes at RT.
Step 4: Data Acquisition
-
Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
Mechanism of Action Visualization
Understanding why we screen this scaffold requires visualizing the binding mode. Quinazolinones typically bind in the ATP-binding pocket (Hinge Region).[1]
Caption: Interaction map of the quinazolinone core within the EGFR kinase domain.
Data Analysis & Validation
Quantitative Metrics
Calculate the Percent Inhibition for each well:
Quality Control Criteria
| Metric | Acceptance Threshold | Action if Failed |
| Z-Factor (Z') | > 0.5 | Re-optimize enzyme/ATP concentrations. |
| Signal-to-Background (S/B) | > 5-fold | Check ATP depletion efficiency; fresh reagents. |
| IC50 of Reference | Gefitinib: 2-5 nM | Validate enzyme activity and serial dilution accuracy.[1] |
Troubleshooting Guide
Issue: High Background Luminescence in "No Enzyme" Wells
-
Cause: Incomplete depletion of ATP by the first reagent.
-
Solution: Ensure the ATP concentration does not exceed the capacity of the ADP-Glo reagent (usually max 1 mM, but 10
M is safe). Extend incubation time of Step 3.
Issue: Low Potency of 2-Chloro Scaffold
-
Cause: Hydrolysis of the Cl group to a hydroxyl (OH). The 2-hydroxy derivative (Trione form) is often inactive as it cannot form the necessary hydrophobic interactions or covalent bonds.[1]
-
Solution: Verify compound integrity via LC-MS prior to assay.[1] Ensure TCEP is used instead of DTT.
Issue: Compound Precipitation
-
Cause: Quinazolinones are planar and prone to stacking/aggregation in aqueous buffer.
-
Solution: Ensure <5% DMSO final concentration.[1] Add 0.01% Triton X-100 to the assay buffer to prevent aggregation-based false positives (promiscuous inhibition).
References
-
Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor."[1] Journal of Medicinal Chemistry. Link[1]
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of Side Chains on Epidermal Growth Factor Receptor Kinase Inhibition."[2][3][4][5][6] Journal of Medicinal Chemistry. Link[1]
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols. Link
-
Zhang, J., et al. (2009). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link[1]
-
Al-Omary, F. A., et al. (2021).[4][5][7] "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity."[1][8][2][3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
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Application Notes and Protocols for Determining the Cytotoxicity of 2-Chloro-8-methoxyquinazolin-4(3H)-one
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of 4(3H)-quinazolinone are particularly noteworthy for their significant pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2][3] In oncology, quinazolinone-based molecules have been successfully developed into targeted therapies, demonstrating the therapeutic promise of this chemical class.[4][5] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline framework and function by inhibiting key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[4][6]
The subject of this guide, 2-Chloro-8-methoxyquinazolin-4(3H)-one , is a specific derivative whose cytotoxic profile is of interest to cancer researchers. While extensive data on this particular analogue is emerging, its structural similarity to other biologically active quinazolinones suggests it may possess significant antiproliferative properties.[7][8] The exploration of such novel derivatives is crucial in the quest for new and more effective anticancer agents.[9]
This document provides a comprehensive guide to evaluating the in vitro cytotoxic and cytostatic effects of this compound using two robust and widely accepted cell viability assays: the MTT assay and the Sulforhodamine B (SRB) assay . The protocols and insights provided herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the underlying principles.
The Rationale Behind Cell Viability Assays in Drug Discovery
Before advancing a compound into preclinical and clinical trials, its effect on cell viability must be rigorously characterized. In vitro cell viability assays are the cornerstone of this initial screening phase.[10] They provide critical information on a compound's potency (often expressed as the half-maximal inhibitory concentration, or IC50), selectivity against different cell lines, and mechanism of cell killing (cytotoxic vs. cytostatic).
This guide focuses on two complementary colorimetric assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of a cell population.[11] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]
-
Sulforhodamine B (SRB) Assay: This assay is based on the quantification of total cellular protein content.[14] SRB, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions.[15] The amount of bound dye provides a reliable estimate of cell number and is independent of cellular metabolic activity.[16]
By employing both assays, researchers can obtain a more complete picture of the compound's effects. For instance, a compound that inhibits metabolic activity without immediately killing the cells might show a potent effect in the MTT assay but a weaker effect in the SRB assay.
Experimental Workflow for Assessing Cytotoxicity
The general workflow for evaluating the effect of this compound on cell viability is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for cell viability assays.
Detailed Protocol 1: MTT Cell Viability Assay
This protocol is designed for adherent cells cultured in 96-well plates and can be adapted for various cancer cell lines.
I. Materials and Reagents
-
Selected cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical carcinoma)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
MTT Solvent: DMSO or a solution of 20% (w/v) Sodium Dodecyl Sulfate (SDS) in 50% N,N-dimethylformamide (DMF)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm
II. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Rationale: Seeding density is critical; cells should be in an exponential growth phase during the assay to ensure linearity of the response.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions (and controls).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17]
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10][12]
-
Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.
-
Rationale: The incubation time allows for sufficient enzymatic conversion of MTT by viable cells. The exact time may need optimization depending on the cell line's metabolic rate.[10]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well.[18]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
III. Data Analysis
-
Subtract the average absorbance of the blank wells (medium and MTT solvent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Detailed Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is an excellent alternative or confirmatory assay to MTT, as it measures cell density based on total protein content.[14]
I. Materials and Reagents
-
All materials from the MTT assay (excluding MTT and its solvent)
-
Trichloroacetic acid (TCA), 50% (w/v) solution
-
Sulforhodamine B (SRB) powder
-
Acetic acid, 1% (v/v) solution
-
Tris base, 10 mM, pH 10.5
II. Step-by-Step Methodology
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Cell Fixation:
-
At the end of the treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour.
-
Rationale: TCA fixes the cells by precipitating macromolecules, including proteins, to the plate bottom.[14]
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water or 1% acetic acid.
-
Remove excess water by inverting the plate and tapping it on absorbent paper.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Prepare a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Add 100 µL of the SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[14]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[15]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Data Acquisition:
III. Data Analysis
-
Data analysis is identical to the MTT assay. Calculate % viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table. Below is a hypothetical example of results for this compound tested against the A549 lung cancer cell line using the MTT assay.
| Concentration (µM) | Log Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control | N/A | 1.254 | 0.085 | 100.0% |
| 0.1 | -1 | 1.211 | 0.079 | 96.6% |
| 1 | 0 | 1.053 | 0.066 | 84.0% |
| 10 | 1 | 0.640 | 0.045 | 51.0% |
| 25 | 1.4 | 0.313 | 0.031 | 25.0% |
| 50 | 1.7 | 0.151 | 0.022 | 12.0% |
| 100 | 2 | 0.088 | 0.015 | 7.0% |
| IC50 Value (µM) | ~10.5 |
Potential Mechanisms of Action: A Look into Quinazolinone Signaling
The quinazolinone scaffold is a known inhibitor of several key signaling pathways implicated in cancer cell proliferation and survival.[8][19] While the specific targets of this compound require experimental validation, we can hypothesize its potential mechanisms based on its structural class. Many quinazolinone derivatives are known to target tyrosine kinases, particularly EGFR, and the PI3K/Akt pathway.[4][20][21]
The EGFR and PI3K/Akt/mTOR Signaling Pathways
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[22][23] It is frequently hyperactivated in various cancers due to mutations in its components.[24] EGFR, a receptor tyrosine kinase, is a common upstream activator of this pathway.[25] Quinazolinone-based drugs like gefitinib compete with ATP at the kinase domain of EGFR, preventing its activation and downstream signaling.[6]
The following diagram illustrates the potential inhibitory action of a quinazolinone derivative on this critical cancer signaling cascade.
Caption: Potential inhibition of the EGFR/PI3K/Akt pathway by quinazolinone derivatives.
Trustworthiness and Self-Validation: Troubleshooting Common Issues
Reproducibility is paramount. The following table addresses common issues and provides troubleshooting steps to ensure your results are reliable.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding.[26]2. Pipetting errors.3. "Edge effect" in 96-well plates. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use a multichannel pipette and change tips for each replicate.3. Avoid using the outermost wells, or fill them with sterile PBS to maintain humidity. |
| High background in control wells (MTT Assay) | 1. Microbial contamination.[27]2. Phenol red in medium interfering with absorbance.3. Serum components reducing MTT. | 1. Visually inspect plates for contamination; practice sterile technique.2. Use phenol red-free medium for the assay.3. Consider using serum-free medium during the MTT incubation step.[27] |
| Low signal or poor dynamic range | 1. Suboptimal cell number.2. Insufficient incubation time with MTT/SRB.3. Cell detachment during washing steps (SRB). | 1. Perform a cell titration experiment to find the linear range of your assay.[28]2. Optimize incubation times for your specific cell line.3. Perform washing steps gently to avoid losing adherent cells. |
| Purple dots instead of uniform color (MTT Assay) | 1. Incomplete dissolution of formazan crystals.2. MTT powder may have absorbed moisture, forming insoluble crystals.[29] | 1. Increase shaking time/speed after adding solvent.2. Ensure MTT powder is stored correctly; filter-sterilize the MTT solution before use. |
By systematically addressing these potential pitfalls, researchers can build a self-validating system that produces trustworthy and publishable data.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mdhagi, Z. (2021). 2-Chloroquinazolin-4(3H)-one. IUCrData, 6(5), x210515. [Link]
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ResearchGate. (n.d.). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means... ResearchGate. [Link]
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Kondaparla, S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7898. [Link]
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Deng, D., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(6), 1256. [Link]
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Prokopenko, V. M., et al. (2023). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 100(6), 569–581. [Link]
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MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
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National Center for Biotechnology Information. (2010). Assay Guidance Manual. NCBI Bookshelf. [Link]
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Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. [Link]
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Asadi, M., et al. (2021). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in pharmaceutical sciences, 16(5), 479–489. [Link]
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Lee, E. W., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 12(10), 1478. [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
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Janku, F., et al. (2014). Targeting the PI3K signaling pathway in cancer. Current problems in cancer, 38(2), 53–63. [Link]
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Zhang, H., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 12(6), 829. [Link]
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-
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ResearchGate. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
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Castellino, R. C., & De P, P. (2014). The PI3K/AKT Pathway as a Target for Cancer Treatment. Endocrinology, 155(4), 1070-1073. [Link]
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- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. mdpi.com [mdpi.com]
- 20. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 24. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. reddit.com [reddit.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Application Note: 2-Chloro-8-methoxyquinazolin-4(3H)-one in Cell Culture Systems
This Application Note and Protocol guide is designed for researchers investigating 2-Chloro-8-methoxyquinazolin-4(3H)-one (CAS: 20197-99-3). While often utilized as a high-value synthetic intermediate for generating 2-amino-quinazolinone libraries (targeting PARP, PI3K, or DNA-PK), this compound also possesses intrinsic electrophilic properties relevant to covalent probe discovery and phenotypic screening.
Executive Summary & Mechanism of Action
This compound is a privileged heterocyclic scaffold. In the context of cell culture, it serves two primary functions:
-
Electrophilic Probe: The chlorine atom at the C2 position is a reactive leaving group. It can act as a "warhead" to covalently modify nucleophilic residues (cysteines/lysines) in target proteins, making it a candidate for Targeted Covalent Inhibitor (TCI) discovery.
-
Bioactive Precursor: It is the parent scaffold for a class of potent anti-inflammatory (IL-6 modulating) and antiproliferative agents.
Expert Insight: Users must be aware that the C2-chloro group is susceptible to hydrolysis in aqueous media. A common experimental error is treating cells with a "degraded" stock where the active chloride has hydrolyzed to the inactive 2,4-dione. This protocol emphasizes stability validation to ensure data integrity.
Chemical Properties & Stock Preparation[1]
| Property | Specification |
| Molecular Weight | 210.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>20 mM); Poorly soluble in water |
| Stability | Moisture Sensitive. Hydrolyzes to 8-methoxyquinazoline-2,4(1H,3H)-dione in water. |
| Storage | -20°C, Desiccated, Protected from light. |
Protocol: Preparation of Anhydrous Stocks
Objective: Create a stable stock solution free of hydrolysis products.
-
Solvent Choice: Use only anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, stored over molecular sieves. Avoid ethanol or water-containing buffers for the master stock.
-
Weighing: Weigh the solid rapidly to minimize exposure to atmospheric moisture.
-
Dissolution:
-
Calculate the volume for a 10 mM or 50 mM stock.
-
Add DMSO and vortex until fully dissolved.
-
Note: If sonication is required, keep the temperature <30°C to prevent accelerated degradation.
-
-
Aliquot & Storage:
-
Divide into single-use aliquots (e.g., 20-50 µL) in amber tubes.
-
Store at -80°C for up to 6 months. Do not refreeze aliquots more than once.
-
Cell Culture Protocols
Experiment A: Stability Validation in Growth Media (Critical Step)
Before performing biological assays, you must determine the compound's half-life in your specific culture media.
Rationale: The C2-chloro group reacts with nucleophiles (amines in amino acids, thiols in BSA/FBS) and water. Knowing the
Workflow:
-
Prepare complete media (e.g., RPMI + 10% FBS).
-
Spike media with 10 µM compound.
-
Incubate at 37°C.
-
Collect samples at 0, 1, 4, 8, and 24 hours.
-
Analyze via HPLC-UV or LC-MS .
Experiment B: Cytotoxicity & Antiproliferative Screening
Application: Determining the IC50 in cancer cell lines (e.g., HeLa, MCF-7) or assessing toxicity in primary cells.
Materials:
-
Cell Line of interest (e.g., A549, HCT116).
-
Assay Reagent: CCK-8 or CellTiter-Glo® (ATP-based).
-
Vehicle: DMSO (Final concentration <0.5%).
Step-by-Step Protocol:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
-
Compound Preparation:
-
Prepare a serial dilution (e.g., 100 µM down to 1 nM) in fresh media immediately before dosing.
-
Crucial: Do not let the diluted media sit for >15 minutes before adding to cells due to potential reactivity.
-
-
Treatment:
-
Aspirate old media.
-
Add 100 µL of compound-containing media.
-
Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or a known PARP inhibitor).
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Readout: Add detection reagent (e.g., 10 µL CCK-8), incubate 1-4 hours, and measure absorbance at 450 nm.
Experiment C: Functional Target Engagement (IL-6 / Inflammation)
Based on quinazolinone SAR studies, 8-methoxy derivatives often modulate inflammatory pathways.
Protocol:
-
Cell Model: RAW 264.7 Macrophages or THP-1 Monocytes.
-
Induction: Stimulate cells with LPS (100 ng/mL) to induce IL-6/TNF-α.
-
Co-treatment: Treat with this compound (1, 5, 10 µM) simultaneously or 1h pre-LPS.
-
Endpoint:
-
Collect supernatant at 24h.
-
Quantify cytokines via ELISA .
-
Success Metric: Dose-dependent reduction in IL-6 secretion compared to LPS+Vehicle.
-
Mechanistic Visualization
The following diagram illustrates the critical "Fate of the Compound" in cell culture, distinguishing between the desired pathway (Target Engagement) and the competing degradation pathway.
Figure 1: Kinetic fate of the 2-chloro-quinazolinone scaffold in biological media. Rapid hydrolysis or reaction with media components can reduce the effective concentration reaching the intracellular target.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration (>50 µM) or "shock" dilution. | Dilute compound in an intermediate step (e.g., PBS) before adding to bulk media, or vortex media immediately upon addition. |
| Inconsistent IC50 | Hydrolysis of the stock solution. | Use freshly prepared stocks. Do not use aliquots stored at 4°C or RT. Verify stock integrity via LC-MS. |
| High Background Toxicity | Non-specific alkylation (Warhead effect). | Perform a "Wash-out" experiment: Treat for 1h, wash cells, and incubate in drug-free media to test for irreversible binding vs. general toxicity. |
References
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. International Journal of Molecular Sciences. (2023). Discusses the antiproliferative activity of quinazolinone derivatives and the synthetic utility of the 2-chloro intermediate.[4]
-
Quinazolinone derivatives as anti-inflammatory agents. Google Patents (BRPI1014956B1). Describes the use of quinazolinone scaffolds for modulating IL-6 and treating inflammatory diseases.
-
Quinazolin-4(3H)-ones: A Tangible Scaffold in Medicinal Chemistry. ResearchGate. A comprehensive review of the biological targets (PARP, Kinases) associated with this core structure.
Sources
Application Note: 2-Chloro-8-methoxyquinazolin-4(3H)-one as a Tool Compound for Target Validation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] Derivatives of this heterocyclic system have been successfully developed into drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2][3] The versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired selectivity and potency.[2]
This application note focuses on 2-Chloro-8-methoxyquinazolin-4(3H)-one , a representative member of this important chemical class. While this specific molecule is not yet extensively characterized in the public domain, its structural features suggest significant potential as a tool compound for target validation and drug discovery. This guide provides a comprehensive framework and detailed protocols for researchers to systematically investigate the biological activity of this compound, from initial phenotypic screening to specific target identification and validation.
Predicted Biological Activities and Potential Targets of this compound
Based on the extensive literature on quinazolinone derivatives, we can hypothesize several potential mechanisms of action for this compound. The presence of the quinazolinone core, substituted at the 2 and 8 positions, suggests potential interactions with several key cellular targets.
-
Protein Kinases: The quinazolinone scaffold is a well-established ATP-mimetic, and numerous derivatives are potent kinase inhibitors.[4] Notably, gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), are quinazoline-based drugs that have revolutionized the treatment of non-small-cell lung cancer.[4][5] Therefore, it is highly probable that this compound may exhibit inhibitory activity against one or more protein kinases.
-
Tubulin Polymerization: Certain 2-substituted quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism of action shared with established anticancer agents like the vinca alkaloids and taxanes.[5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[4]
-
GABAergic Modulation: Some quinazolinones, such as methaqualone, are known to act as positive allosteric modulators of GABAA receptors in the central nervous system, leading to sedative and anxiolytic effects.[6] Depending on its ability to cross the blood-brain barrier, this compound could potentially have activity at these receptors.
-
Other Potential Targets: The quinazolinone scaffold has been associated with a broad range of other targets, including dipeptidyl peptidase-4 (DPP-4), poly(ADP-ribose) polymerase-1 (PARP-1), and thymidylate synthase.[1][5]
Initial Characterization and Handling of this compound
Prior to initiating biological experiments, it is crucial to properly characterize and handle the compound to ensure reproducibility and accuracy of the results.
Table 1: Physicochemical Properties and Recommended Handling of this compound
| Property | Data/Recommendation |
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in DMSO and other organic solvents. Aqueous solubility is likely to be low. |
| Stock Solution Preparation | Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Purity Assessment | Confirm purity (>95%) by HPLC-MS and 1H NMR prior to use. |
| Safety Precautions | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. |
Tier 1: Phenotypic Screening Protocols
The initial step in characterizing a novel compound is to assess its effects in cell-based phenotypic assays. These assays provide a broad overview of the compound's biological activity and can guide subsequent target identification efforts.[7][8]
Protocol 1: Anti-Proliferative Activity Assessment in Cancer Cell Lines
This protocol determines the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines.
Materials:
-
A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma).
-
Complete growth medium for each cell line.
-
This compound (10 mM stock in DMSO).
-
Resazurin-based viability reagent (e.g., alamarBlue™).
-
96-well clear-bottom black plates.
-
Multichannel pipette and sterile reservoirs.
-
Plate reader with fluorescence detection capabilities.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical starting concentration range would be 100 µM down to 1 nM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤ 0.5%) and a positive control for cell death (e.g., 1 µM staurosporine).[4]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Induction Assay via Caspase-3/7 Activity
This assay determines if the observed anti-proliferative activity is due to the induction of apoptosis.[9]
Materials:
-
Cancer cell line of interest (e.g., one that showed sensitivity in Protocol 1).
-
Complete growth medium.
-
This compound (10 mM stock in DMSO).
-
Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
96-well white-bottom plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding cells in a 96-well white-bottom plate.
-
A shorter incubation time (e.g., 24-48 hours) may be optimal for detecting early apoptotic events.
-
-
Caspase Activity Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the fold-change in caspase-3/7 activity against the compound concentration.
-
Tier 2: Target Deconvolution and Validation Protocols
If phenotypic activity is observed, the next crucial step is to identify the molecular target(s) of this compound.[10][11]
Protocol 3: Broad-Panel Kinase Inhibition Screening
Given the high likelihood of kinase inhibition, an initial screen against a broad panel of kinases is a cost-effective and informative approach.[12]
Recommendation:
-
Utilize a commercial kinase profiling service that offers screening against a large panel of recombinant kinases (e.g., >100 kinases).
-
Typically, the compound is tested at a single high concentration (e.g., 10 µM) in a primary screen.
-
Hits from the primary screen (e.g., >50% inhibition) should be followed up with IC50 determination assays to confirm potency and selectivity.
Protocol 4: In Vitro Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This protocol describes a general method to determine the IC50 of an inhibitor against a specific kinase of interest identified from the screening panel.[13][14]
Materials:
-
Recombinant kinase of interest.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer.
-
This compound (10 mM stock in DMSO).
-
ADP-Glo™ Kinase Assay kit.
-
384-well white plates.
-
Luminometer.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase enzyme to all wells except the no-enzyme control.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP (at a concentration close to its Km for the specific kinase).
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for luminescence.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence.
-
Normalize the data to a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Protocol 5: Cellular Target Engagement Assay (Example: NanoBRET™)
This assay confirms that the compound engages its target kinase inside living cells.
Recommendation:
-
This advanced technique requires a cell line engineered to express the target kinase as a fusion with a NanoLuc® luciferase and a fluorescent tracer that binds to the same kinase.
-
The binding of the tracer to the kinase results in Bioluminescence Resonance Energy Transfer (BRET).
-
A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
-
This allows for the quantitative measurement of compound affinity for the target in a physiological context.
Protocol 6: Western Blot Analysis of Downstream Signaling
This protocol validates target engagement by assessing the phosphorylation status of a known downstream substrate of the target kinase.
Materials:
-
Cell line expressing the target kinase.
-
This compound.
-
Appropriate growth factor or stimulus to activate the signaling pathway.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (total and phospho-specific for the downstream substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells and allow them to attach.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50 for inhibiting the signaling pathway.
-
Data Presentation and Visualization
Table 2: Summary of Hypothetical Experimental Data for this compound
| Assay Type | Cell Line / Target | Endpoint | Result (IC50) |
| Anti-Proliferation | A549 | Viability | 5.2 µM |
| MCF-7 | Viability | > 50 µM | |
| HCT116 | Viability | 8.7 µM | |
| Apoptosis Induction | A549 | Caspase-3/7 Activity | 6.1 µM (EC50) |
| Biochemical Kinase Assay | Kinase X | ADP Production | 0.2 µM |
| Kinase Y | ADP Production | 15 µM | |
| Cellular Target Engagement | A549 (Kinase X) | NanoBRET™ | 0.5 µM |
| Downstream Signaling | A549 | p-Substrate Z | 0.6 µM |
Experimental Workflows and Signaling Pathways
Caption: A generalized workflow for the characterization of a novel tool compound.
Caption: A simplified signaling pathway illustrating kinase inhibition.
Conclusion and Future Directions
This application note provides a comprehensive, albeit predictive, guide for the characterization of this compound as a chemical tool for target validation. By following a systematic approach, from broad phenotypic screening to specific target engagement and downstream signaling analysis, researchers can effectively elucidate the mechanism of action of this and other novel quinazolinone-based compounds. The protocols and workflows described herein are designed to be adaptable and serve as a foundation for rigorous scientific investigation, ultimately contributing to the discovery of new therapeutic agents.
References
- Haitao, Z., Xiaohong, Y., & Shuni, W. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.
-
Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]
-
Wikipedia contributors. (n.d.). Methaqualone. In Wikipedia. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research. [Link]
-
Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules. [Link]
-
Cao, D. L., et al. (2012). 2-Chloro-quinazolin-4(3H)-one. PubMed. [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. [Link]
-
Elzoghbi, M. (2019). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. ResearchGate. [Link]
-
Cao, D.-L., et al. (2012). 2-Chloroquinazolin-4(3H)-one. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
Lee, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]
-
Multiple Authors. (2024). Study on quinazolinone derivative and their pharmacological actions. Pharma Geek. [Link]
-
Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]
-
Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]
-
Lee, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
-
Ferreira, L. G., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Multiple Authors. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
-
Baitepack Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. Baitepack Biotechnology. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Zhou, Y., et al. (2015). A review for cell-based screening methods in drug discovery. RSC Advances. [Link]
-
Graves, J. D. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
JoVE. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. YouTube. [Link]
-
Precision For Medicine. (n.d.). Cell Based Assays. Precision For Medicine. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
Sources
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- 2. wisdomlib.org [wisdomlib.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methaqualone - Wikipedia [en.wikipedia.org]
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- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
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Application Note: In Vivo Experimental Setup for 2-Chloro-8-methoxyquinazolin-4(3H)-one and Derivatives
Executive Summary & Scientific Context
2-Chloro-8-methoxyquinazolin-4(3H)-one (CAS: 61948-65-0) represents a "privileged scaffold" in medicinal chemistry. The quinazolinone core is ubiquitous in approved therapeutics (e.g., Idelalisib, Methaqualone), and the 8-methoxy substitution is critical for modulating metabolic stability and selectivity by sterically hindering the N1 position.
However, the C2-Chloro substituent renders this molecule an electrophilic intermediate . In a physiological environment (pH 7.4), this position is susceptible to:
-
Nucleophilic attack by plasma proteins (covalent binding).
-
Hydrolysis to the inactive 2,4-dione.
-
Specific covalent inhibition of cysteine-rich targets (rare but possible).
Therefore, this experimental guide is structured to address two distinct research objectives:
-
Scenario A (Scaffold Profiling): Assessing the intrinsic stability, toxicity, and pharmacokinetics (PK) of the parent 2-chloro compound.
-
Scenario B (Lead Optimization): Using the 2-chloro compound as a precursor to evaluate in vivo efficacy of stable 2-amino or 2-thio derivatives (e.g., for EGFR inhibition or antimicrobial activity).
Pre-Clinical Formulation & Stability (Critical Step)
Before in vivo administration, the hydrolytic stability of the C-Cl bond must be quantified. Administering a rapidly hydrolyzing compound will yield false-negative efficacy data.
In Vitro Plasma Stability Assay
Objective: Determine the half-life (
-
Reagents: Pooled Mouse/Rat Plasma, PBS (pH 7.4).
-
Protocol:
-
Spike compound (1 µM) into plasma at 37°C.
-
Aliquots taken at 0, 5, 15, 30, 60 min.
-
Quench with cold acetonitrile (containing Internal Standard).
-
Analyze via LC-MS/MS.[1]
-
-
Decision Gate:
-
If
: Compound is too unstable for systemic dosing. Use Intraperitoneal (IP) or Intratumoral (IT) routes immediately, or derivatize. -
If
: Suitable for Intravenous (IV) or Oral (PO) PK studies.
-
Vehicle Selection for In Vivo Dosing
Quinazolinones are characteristically lipophilic (LogP ~2.5–3.5) and poorly water-soluble.
| Formulation Type | Composition (v/v) | Applicability | Stability Risk |
| Standard Co-solvent | 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline | IV / IP / PO | High: Hydroxyls in PEG/Water may hydrolyze Cl. Use immediately (<30 min). |
| Cyclodextrin | 20% HP- | IV / PO | Medium: Encapsulation protects the Cl group. |
| Nanosuspension | 0.5% Methylcellulose + 0.1% Tween 80 | PO (Oral Gavage) | Low: Solid state is stable; slow dissolution limits hydrolysis. |
Pharmacokinetics (PK) Experimental Setup
Objective: Define the absorption, distribution, metabolism, and excretion (ADME) profile.
Animal Model[2][3][4]
-
Species: CD-1 Mice (Male, 20-25g) or Sprague-Dawley Rats (Male, 200-250g).
-
Group Size:
per timepoint (Total for serial sampling).
Dosing Protocol
-
Arm A (IV): 2 mg/kg (Bolus tail vein). Formulation: 20% HP-
-CD. -
Arm B (PO): 10 mg/kg (Oral gavage). Formulation: 0.5% Methylcellulose suspension.
Sampling & Processing
-
Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Blood Collection: Retro-orbital or tail vein microsampling (20 µL) into K2-EDTA tubes.
-
Processing: Centrifuge (2000g, 10 min, 4°C)
Harvest plasma Immediate protein precipitation (1:4 v/v Acetonitrile) to prevent ex-vivo hydrolysis.
Bioanalytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Transition: Monitor parent (
) and hydrolysis product (2,4-dione, ).
In Vivo Efficacy Model: Solid Tumor Xenograft
Note: While derivatives of this scaffold are used for infectious diseases (MRSA/SARS-CoV-2), the core quinazolinone structure is most classically validated in oncology (EGFR/PI3K inhibition).
Experimental Design[3][4]
-
Cell Line: A549 (NSCLC) or HCT116 (Colorectal).
-
Mice: BALB/c Nude or SCID (Immunocompromised).
Workflow Diagram
Caption: Workflow for evaluating antitumor efficacy. TV=Tumor Volume, BW=Body Weight, IHC=Immunohistochemistry.
Procedure
-
Inoculation: Inject
cells suspended in 100 µL Matrigel/PBS (1:1) into the right flank. -
Staging: When tumors reach ~100 mm³, randomize mice into groups to ensure equal average tumor volume.
-
Dosing: Administer compound Daily (QD) or Twice Daily (BID) for 21 days.
-
Monitoring: Measure tumor volume (
) and body weight 3x/week. -
Termination: Harvest tumors for Western Blot (assess target phosphorylation, e.g., pEGFR, pAkt).
Mechanism of Action & Signaling Pathways
The biological activity of this compound derivatives typically involves ATP-competitive inhibition of kinases.
Caption: Predicted mechanism of action. The quinazolinone scaffold typically targets the ATP-binding pocket of RTKs, blocking downstream PI3K/Akt and MAPK pathways.
Safety & Toxicology
Due to the reactive 2-chloro moiety, acute toxicity is a primary concern.
-
Maximum Tolerated Dose (MTD) Study:
-
Design: "3+3" dose escalation in healthy mice.
-
Doses: 10, 30, 100 mg/kg (IP).
-
Observation: 14 days. Watch for weight loss >15%, lethargy, or piloerection.
-
Necropsy: Check liver (hepatotoxicity due to glutathione depletion by the chloro-electrophile) and kidneys.
-
References
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Source: PubMed / NIH (2022). Context: Describes the synthesis and PK optimization of quinazolinone derivatives starting from the 2-chloro scaffold. URL:[Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. Source: MDPI Antibiotics (2023). Context: Details the synthetic route using 2-chloro-4(3H)-quinazolinone as the key intermediate for antibacterial agents. URL:[Link][2][3][4]
-
2-Chloroquinazolin-4(3H)-one: Crystal Structure and Properties. Source: Acta Crystallographica / PMC (2012).[3] Context: Provides structural data (bond lengths, planarity) essential for docking studies of the core scaffold. URL:[Link]
-
Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones with antiproliferative activities. Source: PubMed Central (2023). Context: Validates the antiproliferative (anticancer) mechanism of this scaffold against various cell lines.[5] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-8-methoxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-8-methoxyquinazolin-4(3H)-one. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction yield and purity. As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the causality behind them.
Overview of the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] The general synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination and selective hydrolysis.
A common and effective pathway begins with 2-amino-3-methoxybenzoic acid, which undergoes cyclization to form 8-methoxyquinazoline-2,4(1H,3H)-dione. This intermediate is then chlorinated to yield 2,4-dichloro-8-methoxyquinazoline. Finally, selective hydrolysis at the 4-position affords the desired product, this compound.
Synthetic Workflow Diagram
Caption: General synthetic route for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Step 1: Cyclization of 2-Amino-3-methoxybenzoic Acid
Q1: My cyclization reaction to form 8-methoxyquinazoline-2,4(1H,3H)-dione is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from incomplete reaction or side product formation. Here’s a breakdown of potential issues and optimization strategies:
-
Causality: The cyclization requires the formation of a urea or carbamate intermediate, followed by intramolecular nucleophilic attack and dehydration. Inefficient formation of the initial intermediate or unfavorable reaction conditions for the cyclization can hinder the overall yield.
-
Troubleshooting & Optimization:
-
Reagent Choice:
-
Urea: While cost-effective, fusion with urea requires high temperatures (180-200 °C), which can lead to degradation of the starting material or product. Ensure uniform heating and efficient mixing.
-
Potassium Cyanate: This reagent allows for milder reaction conditions in an aqueous medium.[3] Maintaining a slightly basic pH (9-12) is crucial for this reaction.[3]
-
Di-tert-butyl dicarbonate ((Boc)₂O) with DMAP: This is a modern, high-yielding method that can often be performed at room temperature.[4] The use of 4-dimethylaminopyridine (DMAP) as a catalyst is key.[4]
-
-
Reaction Conditions:
-
Temperature: For urea fusion, a gradual increase in temperature and holding it at the optimal point is critical. For solution-based methods, ensure the temperature is maintained as per the protocol.
-
Solvent: For methods other than fusion, the choice of solvent is important. Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.
-
-
Purity of Starting Material: Ensure your 2-amino-3-methoxybenzoic acid is pure and dry.[5][6] Impurities can interfere with the reaction.
-
Table 1: Comparison of Cyclization Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Urea Fusion | Urea | 180-200 °C, neat | Cost-effective, simple | High temperature, potential degradation |
| Potassium Cyanate | KOCN, H₂O | 20-100 °C, pH 9-12 | Milder conditions | Requires pH control |
| (Boc)₂O/DMAP | (Boc)₂O, DMAP, CH₃CN | Room Temperature | High yield, mild conditions | More expensive reagents |
Step 2: Chlorination of 8-Methoxyquinazoline-2,4(1H,3H)-dione
Q2: I am observing incomplete chlorination or the formation of dark, tarry byproducts when preparing 2,4-dichloro-8-methoxyquinazoline. What could be wrong?
A2: This is a common and critical step. The issues you're facing are likely related to the chlorinating agent, reaction temperature, or moisture.
-
Causality: The chlorination involves the conversion of the dione to the dichloro derivative. This is a vigorous reaction that can lead to decomposition if not controlled properly. The presence of water can hydrolyze the chlorinating agent and the product.
-
Troubleshooting & Optimization:
-
Chlorinating Agent:
-
Phosphorus oxychloride (POCl₃) with a catalyst: This is a standard method. The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like triethylamine can accelerate the reaction.[7][8]
-
Thionyl chloride (SOCl₂): Can also be used, often in the presence of a catalytic amount of DMF.
-
POCl₃ and Phosphorus Pentachloride (PCl₅): A mixture of these can be more effective for less reactive substrates.[9]
-
-
Reaction Conditions:
-
Anhydrous Conditions: It is absolutely critical to perform this reaction under strictly anhydrous conditions. Use freshly distilled chlorinating agents and dry glassware.
-
Temperature Control: The reaction is typically performed at reflux. However, adding the substrate portion-wise to the hot chlorinating agent can help control the initial exotherm. A gradual increase to reflux temperature is recommended.
-
Work-up: The work-up procedure is crucial. The reaction mixture is typically quenched by pouring it slowly onto crushed ice with vigorous stirring.[8] This must be done carefully in a well-ventilated fume hood due to the evolution of HCl gas. The temperature during quenching should be kept low to prevent hydrolysis of the dichloro product back to the monochloro or dione starting material.[8]
-
-
Chlorination Workflow Diagram
Caption: Step-by-step workflow for the chlorination reaction.
Step 3: Selective Hydrolysis of 2,4-Dichloro-8-methoxyquinazoline
Q3: My selective hydrolysis is giving me a mixture of the desired this compound and the starting 2,4-dichloro-8-methoxyquinazoline, along with some 8-methoxyquinazoline-2,4(1H,3H)-dione. How can I improve the selectivity?
A3: Achieving selective hydrolysis at the C4 position is key to a high yield of the final product. The formation of byproducts indicates either incomplete reaction or over-hydrolysis.
-
Causality: The chlorine atom at the C4 position is more susceptible to nucleophilic substitution than the chlorine at the C2 position due to electronic effects. However, under harsh conditions, both can be hydrolyzed.
-
Troubleshooting & Optimization:
-
Base Concentration: A dilute aqueous solution of sodium hydroxide (e.g., 2%) is typically used.[10] Using a more concentrated base or higher temperatures can lead to the hydrolysis of both chlorine atoms, resulting in the dione.
-
Reaction Time and Temperature: The reaction is often carried out at room temperature for a few hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will leave unreacted starting material, while extending it for too long can increase the formation of the dione.
-
Work-up: After the reaction, it is common to filter off any unreacted 2,4-dichloroquinazoline. The filtrate is then carefully neutralized with a weak acid, such as dilute acetic acid, to precipitate the desired product.[10] This ensures that the product, which is soluble in the basic reaction mixture as its sodium salt, precipitates out upon neutralization.
-
Table 2: Troubleshooting Hydrolysis Selectivity
| Issue | Potential Cause | Solution |
| Unreacted Starting Material | Insufficient reaction time or temperature. | Increase reaction time slightly and monitor by TLC. A gentle warming might be considered, but with caution. |
| Formation of Dione | Base concentration too high, temperature too high, or reaction time too long. | Use a more dilute NaOH solution (e.g., 2%). Maintain room temperature. Optimize reaction time with TLC. |
| Low Product Precipitation | Incorrect pH during neutralization. | Ensure the pH is brought to neutral or slightly acidic with a weak acid like acetic acid to ensure complete precipitation. |
General FAQs
Q4: What are some general tips for improving the overall yield and purity of this compound?
A4:
-
Purification of Intermediates: Ensure that the intermediates at each step are of high purity. Recrystallization or column chromatography of the intermediates can significantly improve the final product's purity and yield.
-
In-Process Monitoring: Use techniques like TLC or LC-MS to monitor the progress of each reaction. This helps in determining the optimal reaction time and identifying the formation of any side products.
-
Inert Atmosphere: For moisture-sensitive steps, such as the chlorination, using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q5: Are there any one-pot synthesis methods available for quinazolinones?
A5: Yes, one-pot syntheses for various quinazolinone derivatives have been developed and can be more efficient by reducing the number of work-up and purification steps.[11][12] These methods often involve different starting materials and catalysts.[13][14] While a specific one-pot synthesis for this compound may not be widely reported, exploring modern synthetic methodologies for quinazolinones could provide inspiration for developing a more streamlined process.[14]
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione (Method: (Boc)₂O/DMAP)
-
To a solution of 2-amino-3-methoxybenzoic acid (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).[4]
-
Stir the reaction mixture at room temperature for 12 hours.[4]
-
Filter the resulting solid precipitate.
-
Wash the solid with a small amount of cold acetonitrile and dry to obtain the desired product.
Protocol 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 8-methoxyquinazoline-2,4(1H,3H)-dione (1.0 mmol).
-
Add phosphorus oxychloride (POCl₃) (10 mL) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (100 g) in a beaker with constant stirring in a fume hood.
-
Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
Suspend 2,4-dichloro-8-methoxyquinazoline (1.0 mmol) in a 2% aqueous sodium hydroxide solution (15 mL).[10]
-
Stir the suspension at room temperature for 3 hours.[10]
-
Filter the mixture to remove any unreacted starting material.[10]
-
Cool the filtrate in an ice bath and neutralize with dilute acetic acid until precipitation is complete.[10]
-
Filter the white precipitate, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system like acetone/ethyl acetate to obtain pure this compound.[10]
References
- CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents.
-
2-Chloroquinazolin-4(3H)-one - PMC - NIH. Available at: [Link]
- CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.
-
Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available at: [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH. Available at: [Link]
-
2-Chloro-quinazolin-4(3H)-one - PubMed. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate. Available at: [Link]
-
Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. Available at: [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central. Available at: [Link]
-
Synthesis of the target compounds 4-8 | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed. Available at: [Link]
- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents.
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. Available at: [Link]
-
Mechanism for quinazolin-4(3H)-one formation. - ResearchGate. Available at: [Link]
-
2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem - NIH. Available at: [Link]
-
An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - NIH. Available at: [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. Available at: [Link]
- CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents.
-
Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. Available at: [Link]
-
Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents.
-
2-Amino-3-methoxybenzoic acid - SpectraBase. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 8. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Quinazolinone synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-8-methoxyquinazolin-4(3H)-one
Welcome to the technical support center for "2-Chloro-8-methoxyquinazolin-4(3H)-one." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important heterocyclic compound. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven experience.
I. Understanding the Molecule and Its Challenges
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] Its purification, however, can be non-trivial. The presence of a reactive chloro group at the 2-position and a methoxy group at the 8-position introduces specific challenges related to stability, solubility, and the separation from structurally similar impurities.
A common synthetic route to this compound involves the selective hydrolysis of 2,4-dichloro-8-methoxyquinazoline.[3] This seemingly straightforward step is often the primary source of purification difficulties.
This guide will address the key questions arising from this synthetic pathway and the subsequent purification steps.
II. Troubleshooting Guide & FAQs
Recrystallization Issues
Question 1: My product won't crystallize. What solvent system should I use for the recrystallization of this compound?
Answer:
The choice of solvent is critical and depends on the principle that the desired compound should be sparingly soluble at room temperature but readily soluble at an elevated temperature. For quinazolinone derivatives, mixtures of polar and non-polar solvents are often effective.
-
Initial Recommendation: Based on protocols for similar structures, a good starting point is a binary solvent system of acetone and ethyl acetate or ethyl acetate and a non-polar solvent like petroleum ether or hexane .[3] The methoxy group on your compound may slightly increase its polarity compared to unsubstituted analogs.
-
Causality: Acetone or ethyl acetate will dissolve the compound and polar impurities upon heating, while the gradual addition of a non-polar "anti-solvent" like hexane will reduce the solubility of your product as the solution cools, promoting crystallization while leaving more soluble impurities in the mother liquor.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of hot acetone or ethyl acetate.
-
If insoluble material is present, perform a hot filtration to remove it.
-
To the hot, clear solution, slowly add hexane or petroleum ether until the solution becomes slightly turbid.
-
Add a few drops of the hot polar solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent mixture.
-
Question 2: After recrystallization, my product is still impure. I suspect the starting material is co-crystallizing. What should I do?
Answer:
Co-crystallization with the starting material, 2,4-dichloro-8-methoxyquinazoline, is a common problem due to their structural similarity. If a simple recrystallization is insufficient, a multi-step approach is necessary.
-
Expert Insight: The dichloro starting material is significantly less polar than your desired product due to the absence of the N-H bond and the presence of two chloro groups. This difference in polarity is key to their separation.
-
Solution Workflow:
-
Aqueous Wash: Before recrystallization, consider slurrying the crude product in a dilute aqueous sodium bicarbonate solution. Your product, being weakly acidic due to the N-H proton, may form a soluble salt, while the non-acidic dichloro starting material will remain as a solid. Acidification of the filtrate should then precipitate your purified product.
-
Solvent Selection Re-evaluation: If the above is not effective, try a different recrystallization solvent system. A system with a greater polarity difference, such as methanol/water or ethanol/water, might provide better selectivity.
-
Chromatography: If co-crystallization persists, column chromatography is the most reliable solution (see Section III).
-
Chromatography Challenges
Question 3: I'm running a silica gel column to purify my product, but I'm getting poor separation between my product and an impurity. What are the likely culprits and how can I improve the separation?
Answer:
The most likely impurities are the less polar starting material (2,4-dichloro-8-methoxyquinazoline) and the more polar over-hydrolyzed product (8-methoxyquinazoline-2,4(1H,3H)-dione).
-
Impurity Identification by TLC:
-
Starting Material (Less Polar): Will have a higher Rf value (travels further up the TLC plate).
-
Desired Product (Intermediate Polarity): Will have an intermediate Rf value.
-
Over-hydrolyzed Impurity (More Polar): Will have a lower Rf value (stays closer to the baseline).
-
-
Improving Separation:
-
Solvent System Optimization: A standard mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[4] To improve separation:
-
If the spots are too close together and high up the plate, decrease the polarity by reducing the amount of ethyl acetate.
-
If the spots are clustered at the bottom, increase the polarity by adding more ethyl acetate or a small amount of methanol.
-
-
Recommended Gradient: Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate). This will first elute the less polar starting material, followed by your product, leaving the more polar di-one on the column longer.
-
| Compound | Expected Polarity | Elution Order (Normal Phase) | Recommended Mobile Phase (Hexane:EtOAc) |
| 2,4-Dichloro-8-methoxyquinazoline | Low | 1st | High Hexane ratio (e.g., 9:1) |
| This compound | Medium | 2nd | Balanced ratio (e.g., 7:3 to 1:1) |
| 8-Methoxyquinazoline-2,4(1H,3H)-dione | High | 3rd | High EtOAc ratio (e.g., 1:2 or with MeOH) |
Question 4: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?
Answer:
Silica gel is acidic and can potentially promote the hydrolysis of the chloro group at the 2-position, especially if the mobile phase contains nucleophilic solvents like methanol.
-
Mechanism of Degradation: The acidic silanol groups on the silica surface can protonate the quinazolinone ring, making the 2-position more susceptible to nucleophilic attack by water or other nucleophiles present in the solvent, leading to the formation of the corresponding 2-hydroxy derivative (which is the tautomer of the quinazolinedione).
-
Preventative Measures:
-
Deactivate the Silica: Before packing the column, you can slurry the silica gel in your mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites.
-
Use a Different Stationary Phase: If the degradation is severe, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.
-
Avoid Protic/Nucleophilic Solvents: If possible, avoid using methanol in your eluent. If a more polar solvent is needed, consider dichloromethane or acetone as alternatives to ethyl acetate before resorting to methanol.
-
Stability Concerns
Question 5: I need to store my purified this compound. What are the optimal storage conditions?
Answer:
The primary stability concern for this molecule is its susceptibility to hydrolysis.
-
Hydrolytic Instability: The chloro group at the 2-position is an electrophilic site. In the presence of water or other nucleophiles, particularly under basic conditions, it can be displaced to form the 2-hydroxy (dione) derivative.
-
Storage Recommendations:
-
Solid Form: Store the compound as a dry solid.
-
Inert Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture.
-
Temperature: Store at a cool temperature (e.g., 4°C).
-
Avoid Basic Conditions: Do not store solutions of this compound in basic media. If a solution is required, use a dry, aprotic solvent.
-
By understanding the nature of the potential impurities and the chemical properties of this compound, these purification challenges can be effectively overcome, leading to a high-purity compound ready for the next steps in your research and development pipeline.
III. References
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). Journal of Medicinal Chemistry. Available at: [Link]
-
2-Chloroquinazolin-4(3H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2007). Molecules. Available at: [Link]
-
2-chloro-8-methoxy-3,4-dihydroquinazolin-4-one (C9H7ClN2O2). PubChem. Available at: [Link]
-
2-Chloroquinazolin-4(3H)-one. (2012). ResearchGate. Available at: [Link]
-
Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. (2020). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
2-Chloro-quinazolin-4(3H)-one. (2012). PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). ResearchGate. Available at: [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. Available at: [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2024). Molbank. Available at: [Link]
-
Influence of Chromatographic Conditions on Matrix Effects of Salbutamol and Clenbuterol in Pork by Mass Spectrometry. (2025). Metrology Science and Technology. Available at: [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Available at: [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). ResearchGate. Available at: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). Medicinal Chemistry Research. Available at: [Link]
-
Chemistry and activity of quinazoline moiety: A systematic review study. (2020). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Derivatives. (2024). International Journal for Multidisciplinary Research. Available at: [Link]
-
2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
2,4-Dichloro-8-methoxyquinazoline. PubChem. Available at: [Link]
-
CHROMATOGRAPHY Vol. 45. (2024). The Chromatographic Society. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of "2-Chloro-8-methoxyquinazolin-4(3H)-one" for biological assays
Topic: 2-Chloro-8-methoxyquinazolin-4(3H)-one
Executive Summary
You are encountering solubility issues with This compound because this molecule presents a dual challenge: high lattice energy (due to planar
This guide moves beyond simple "add more DMSO" advice. It provides a self-validating workflow to solubilize the compound for biological assays while preventing the common "crash-out" phenomenon and chemical degradation.[1]
Module 1: The Compound Profile & Solubility Paradox
Before attempting formulation, you must understand the physical chemistry governing this molecule.[2]
| Property | Value / Characteristic | Implication for Assays |
| Core Structure | Planar Quinazolinone | High melting point; strong crystal lattice forces require energy (sonication/heat) to break.[1] |
| 2-Chloro Group | Electrophilic Leaving Group | CRITICAL: Susceptible to hydrolysis in water (pH > 7.[1]5) or reaction with nucleophiles (thiols/amines) in assay media.[2] |
| 8-Methoxy Group | Lipophilic Donor | Increases LogP (hydrophobicity) compared to the parent scaffold, exacerbating aqueous insolubility.[2] |
| pKa (N-3) | ~9.5 - 10.5 (Acidic) | The molecule is neutral at physiological pH (7.4). Deprotonation increases solubility but accelerates hydrolysis.[2] |
The Paradox: To dissolve it, you want a polar solvent or higher pH.[2] To keep it chemically stable (intact 2-Cl), you need a neutral/slightly acidic environment and minimal water exposure.[2]
Module 2: Stock Solution Preparation (The Foundation)
Q: Why does my compound precipitate even in pure DMSO? A: This is likely due to "micro-seeding" from undissolved crystal aggregates.[2] Quinazolinones form strong intermolecular hydrogen bonds.[2]
Protocol: The "Energy-Input" Stock Prep
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.[2] Avoid old DMSO (it absorbs water from air, reducing solubility).[2] -
Concentration: Target 10 mM to 50 mM . Do not attempt >100 mM stocks; they are thermodynamically unstable.[2]
-
Mechanical Dissolution:
Module 3: Preventing "Crash-Out" in Biological Assays
Q: My stock is clear, but it turns cloudy immediately upon adding to cell media. Why?
A: You are experiencing "Oswald Ripening" or rapid reprecipitation.[2] When a hydrophobic molecule in DMSO hits an aqueous buffer, the water molecules form a "cage" around the hydrophobic solute.[2] If the transition is too abrupt (e.g., 100% DMSO
The Solution: The "Step-Down" Serial Dilution Do not pipette DMSO stock directly into the assay plate.[1] Use an intermediate solvent spike.[2]
Figure 1: Step-Down Dilution Workflow.[1] By creating an intermediate concentration (e.g., 100 µM in 10% DMSO), you allow the compound to equilibrate with water molecules gradually before the final dilution.[2]
Module 4: Advanced Formulations (When DMSO Fails)
If the compound still precipitates at your required working concentration (e.g., >10 µM), you must use a solubilizing excipient.[2]
Method A: Cyclodextrin Complexation (Gold Standard) Cyclodextrins (CDs) form a "bucket" around the hydrophobic drug, shielding it from water while keeping it in solution.[2]
-
Reagent: Sulfobutyl ether-beta-cyclodextrin (SBE-
-CD) or HP- -CD.[1] -
Protocol:
-
Prepare a 20% (w/v) SBE-
-CD solution in PBS or Saline.[1] -
Add your DMSO stock (10%) to this CD solution (90%).
-
Mix well. The CD encapsulates the quinazolinone.
-
Use this mixture to dose your cells.[2]
-
Note: This allows for higher concentrations with lower cytotoxicity than surfactants.[2]
-
Method B: The PEG/Tween "Cocktail" Use this for biochemical assays (enzyme inhibition) where cells are not present (surfactants can lyse cells).[2]
-
Formula: 10% DMSO Stock + 40% PEG300 + 5% Tween-80 + 45% Saline [1].
-
Order of Addition: DMSO Stock
PEG300 (Mix) Tween-80 (Mix) Saline (Dropwise).[3]
Module 5: Critical Stability Warning (The 2-Chloro Issue)
Q: I dissolved it, but my IC50 shifts over time. What is happening? A: The 2-Chloro position is reactive.[4][5][6] In nucleophile-rich environments (cell culture media containing amino acids, serum proteins like BSA, or thiols like Glutathione), the Chlorine atom can be displaced.[2]
Reaction:
Troubleshooting Checklist:
-
Avoid Nucleophiles: If possible, use Tris or Phosphate buffers without BSA or DTT during the initial incubation if the assay allows.[2]
-
Fresh Preparation: Do not store diluted working solutions. Prepare them immediately before use.
-
Check pH: Keep pH
7.4. Higher pH (basic) promotes hydrolysis of the C-Cl bond [2].
Decision Tree: Troubleshooting Flow
Follow this logic to determine the correct protocol for your specific assay conditions.
Figure 2: Solubility Troubleshooting Decision Tree. Use this logic to select the appropriate formulation strategy.
References
-
Cao, D. L., et al. (2012).[2][4] 2-Chloroquinazolin-4(3H)-one.[1][4][7] Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958.[2] Retrieved October 26, 2023, from [Link]
-
PubChem. (2023).[2] Quinazolin-4(3H)-one Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
Sources
- 1. 491-36-1|Quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones, the Winning Horse in Drug Discovery | MDPI [mdpi.com]
- 6. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Chloro-8-methoxyquinazolin-4(3H)-one" stability in different solvents and pH
Technical Support Center: 2-Chloro-8-methoxyquinazolin-4(3H)-one Stability Guide
Executive Summary: The Chemical Nature of Your Compound
Researchers often treat This compound as a standard inert building block, but chemically, it is a metastable electrophile . The chlorine atom at the C2 position is an imidoyl chloride equivalent, designed to be a "warhead" for nucleophilic substitution (SNAr).
While the 8-methoxy group (an electron-donating group) provides some electronic stabilization to the ring system compared to the unsubstituted parent, the C2-Cl bond remains susceptible to hydrolysis and solvolysis. This guide addresses the specific stability challenges arising from this reactivity.
Module 1: Solvent Compatibility & Stock Preparation
Q: What is the absolute best solvent for stock solution preparation? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Why: The compound requires a polar aprotic solvent to dissolve the planar quinazolinone core without initiating nucleophilic attack.
-
Protocol: Prepare a 10–50 mM stock in high-grade (>99.9%) anhydrous DMSO. Store in aliquots at -20°C or -80°C.
-
Caution: DMSO is hygroscopic. "Wet" DMSO will slowly hydrolyze the compound to the inactive dione form (see Degradation Pathways below).
Q: Can I store the compound in Methanol or Ethanol? A: NO. Do not store stock solutions in alcohols.
-
The Risk: Alcohols are nucleophiles. Over time, especially at room temperature, the solvent will displace the chlorine atom, forming the 2-methoxy or 2-ethoxy ether derivative (Solvolysis).
-
Exception: Alcohols can be used for immediate reactions or short-term transfers (minutes to hours), but never for storage.
Q: My compound precipitated when I diluted the DMSO stock into water/media. Is it stable? A: Precipitation indicates a solubility limit, not necessarily instability, but it creates a "heterogeneous hydrolysis" risk.
-
Solubility Limit: Quinazolinones are poorly soluble in water (<100 µM typically).
-
Stability Implication: Solid suspensions hydrolyze slower than dissolved species, but the surface material will degrade to 8-methoxyquinazoline-2,4(1H,3H)-dione . This hydrolysis product is often less soluble than the parent, leading to a permanent white precipitate that will not redissolve.
Solvent Stability Matrix
| Solvent System | Stability Rating | Primary Degradation Mode | Recommended Max Storage (RT) |
| Anhydrous DMSO | ⭐⭐⭐⭐⭐ (Excellent) | None (if dry) | 6 Months+ |
| DMSO (Wet) | ⭐⭐ (Poor) | Hydrolysis to Dione | < 24 Hours |
| Methanol/Ethanol | ⭐ (Very Poor) | Solvolysis (Ether formation) | Do Not Store |
| Water (pH 7) | ⭐⭐ (Poor) | Hydrolysis | Use Immediately |
| PBS (pH 7.4) | ⭐⭐ (Poor) | Hydrolysis | Use Immediately |
Module 2: pH Sensitivity & Aqueous Handling
Q: How does pH affect the half-life of the compound? A: The degradation is pH-dependent, following a U-shaped stability profile.
-
Acidic (pH < 4): Protonation of N1 or N3 activates the C2-Cl bond, accelerating hydrolysis.
-
Neutral (pH 6–8): Most stable window, but slow background hydrolysis still occurs (t1/2 ~ 12–24 hours depending on temperature).
-
Basic (pH > 9): Rapid Degradation. Hydroxide ions (OH⁻) are potent nucleophiles that directly attack the C2 position, displacing chloride.
Q: Which buffer is safest for biological assays? A: Use HEPES or MOPS (pH 7.0–7.4) .
-
Avoid buffers with primary amines (like Tris or Glycine ) if possible. The free amine in Tris can react with the 2-Cl position over long incubation times (24h+), forming a Tris-adduct.
Module 3: Degradation Pathways (Visualized)
Understanding how the compound breaks down allows you to identify impurities in your LCMS data.
Figure 1: The primary degradation pathways. Note that the hydrolysis product (Red) is chemically inert and often precipitates.
Module 4: Troubleshooting & FAQs
Q: I see a new peak in LCMS with Mass [M-18]. What is it? A: This is the Hydrolysis Product (Dione) .
-
Math: The parent loses Chlorine (-35.5 Da) and gains an OH group (+17 Da).
-
Net Change: -18.5 Da (approx -18 Da).
-
Diagnosis: If you see this peak, your stock was wet or the assay incubation was too long.
Q: Can I heat the compound to dissolve it? A: Only in anhydrous DMSO and only briefly.
-
Warning: Heating in water or alcohols will destroy the compound within minutes. If sonication is required, keep the bath cool.
Q: Why is the 8-methoxy analog more stable than the 2-chloro-quinazolinone parent? A: The 8-methoxy group is an Electron Donating Group (EDG). It donates electron density into the aromatic ring, which is resonance-delocalized to the C2 position. This makes the C2 carbon slightly less electron-deficient (less electrophilic), thereby slowing down the attack by water or nucleophiles compared to the unsubstituted parent.
References
-
Synthesis and Reactivity of 2-Chloroquinazolinones
-
Nucleophilic Substitution Mechanisms (SNAr)
- Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.
- Significance: details the "warhead" nature of the 2-chloro position in quinazolinone scaffolds.
-
General Solubility & Handling of Quinazolines
-
Gaylord Chemical Company.[2] "Dimethyl Sulfoxide (DMSO) Solubility Data."
- Significance: Validates DMSO as the preferred solvent for planar heterocycles.
-
Sources
Technical Support Center: Degradation Analysis of 2-Chloro-8-methoxyquinazolin-4(3H)-one
Welcome to the Advanced Technical Support Hub. This guide is designed for analytical chemists and process engineers characterizing the reactive intermediate 2-Chloro-8-methoxyquinazolin-4(3H)-one (hereafter referred to as 2-Cl-8-OMe-Q ).
Unlike stable final drug substances, 2-Cl-8-OMe-Q is a "warhead" scaffold designed for reactivity. Its C2-chlorine atom is a potent leaving group, making the molecule inherently unstable in protic environments. This guide addresses the specific degradation pathways and analytical artifacts common to this scaffold.
Module 1: The "Phantom Peak" (Hydrolytic Instability)
Symptom
During HPLC analysis, a new peak appears at a Relative Retention Time (RRT) of ~0.6–0.8 (more polar than the parent). The peak area increases over time if the sample sits in the autosampler.
Root Cause: Spontaneous Hydrolysis
The C2-position of the quinazolinone ring is highly electrophilic. In the presence of even trace moisture (from the atmosphere or mobile phase), water attacks the C2-Cl bond, displacing the chloride to form 8-methoxyquinazoline-2,4(1H,3H)-dione (often referred to as the 2-hydroxy impurity).
-
Note: While the 8-methoxy group is electron-donating and slightly stabilizes the ring compared to the unsubstituted parent, it does not prevent hydrolysis.
Pathway Visualization
The following diagram illustrates the degradation mechanism and the tautomeric equilibrium that complicates analysis.
Figure 1: Hydrolytic degradation pathway of 2-Cl-8-OMe-Q converting to the thermodynamically stable dione.
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Diluent Switch | Stop using MeOH/Water mixtures. Dissolve samples in anhydrous DMSO or Acetonitrile (ACN) . |
| 2 | Autosampler Temp | Set autosampler to 4°C . |
| 3 | Limit Run Time | Analyze within 4 hours of preparation. |
Module 2: Solvolysis Artifacts (Method Induced Impurities)
Symptom
A peak appears at RRT ~1.1–1.2 (less polar than the hydrolysis product but distinct from the parent) when using Methanol as a solvent or mobile phase component.
Root Cause: Methanolysis
The C2-Cl bond is susceptible to attack by alcohols. If Methanol is used as a diluent, it acts as a nucleophile, converting the parent into 2,8-dimethoxyquinazolin-4(3H)-one . This is a method-induced artifact , not a true process impurity.
Validation Experiment
To confirm if a peak is an artifact:
-
Prepare Sample A in Methanol .
-
Prepare Sample B in Acetonitrile .
-
Inject both immediately.
-
Result: If the peak exists only in Sample A, it is the methoxy-analog artifact.
Module 3: Analytical Method Development
Developing a robust HPLC method for 2-Cl-8-OMe-Q requires managing its tautomeric nature and solubility profile.
Recommended HPLC Parameters
-
Column: C18 (End-capped to reduce silanol interactions with the basic Nitrogen).
-
Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (pH 4.5). Acidic pH suppresses ionization of the amide, sharpening peaks.
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent solvolysis).
-
Gradient: Steep gradient (e.g., 5% to 95% B) to elute the non-polar parent while retaining the polar dione.
Method Development Workflow
Figure 2: Decision tree for eliminating solvent artifacts and peak splitting during method development.
Frequently Asked Questions (FAQ)
Q1: Why does the mass spectrum of the parent show a specific isotope pattern?
A: The presence of Chlorine at C2 provides a distinct signature. You should observe an M+2 peak at ~33% intensity of the molecular ion (M+) due to the natural abundance of the
-
Diagnostic: If the degradation product (dione) is formed, this chlorine isotope pattern disappears, confirming the loss of the halogen.
Q2: Can I store the reference standard in solution? A: No. 2-Cl-8-OMe-Q is not stable in solution for long-term storage.
-
Protocol: Store as a solid powder at -20°C under desiccant. Prepare fresh solutions daily.
Q3: My peak is tailing significantly. Is this degradation? A: Likely not. Tailing is often caused by the interaction of the basic quinazoline nitrogens with free silanols on the HPLC column.
-
Fix: Increase the ionic strength of your buffer (e.g., increase Ammonium Acetate to 10mM) or use a "base-deactivated" column.
References
-
Cao, D., et al. (2012).[1] 2-Chloroquinazolin-4(3H)-one.[1][2][3][4][5] Acta Crystallographica Section E. Link
- Relevance: Establishes the crystal structure and hydrogen bonding networks of the 2-chloro-4(3H)
- Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. Relevance: Foundational text describing the hydrolysis kinetics of nitrogen heterocycles and leaving group tendencies in lactam systems.
-
Mhaske, S. B., & Argade, N. P. (2006).[2] The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Link
- Relevance: Comprehensive review of quinazolinone reactivity, including tautomerism and nucleophilic substitution
-
Al-Salahi, R., et al. (2016). Synthesis and spectroscopic characterization of some new 2,3-disubstituted quinazolin-4(3H)-ones. Journal of Saudi Chemical Society. Link
- Relevance: Details the synthetic pathways involving 2-chloro intermediates and their conversion to diones (hydrolysis products).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 2-Chloro-8-methoxyquinazolin-4(3H)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-8-methoxyquinazolin-4(3H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge: poor cell permeability. As a class of fused heterocycles, quinazolin-4(3H)-ones exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications.[1] However, realizing their full potential is often hampered by their inability to efficiently cross cell membranes.
This resource will delve into the underlying causes of poor permeability and offer a suite of evidence-based strategies to enhance the cellular uptake of your compounds. We will explore structural modifications, formulation strategies, and advanced delivery systems, providing not just protocols, but the scientific rationale to empower your experimental design.
Understanding the Permeability Problem
FAQ 1: Why do my this compound derivatives show low activity in cell-based assays despite high potency in biochemical assays?
Answer: This discrepancy is a classic indicator of poor cell permeability. While your compound may effectively interact with its purified target protein in a cell-free environment, its efficacy in a cellular context depends on its ability to traverse the lipid bilayer of the cell membrane to reach its intracellular site of action. The quinazolinone scaffold, while a privileged structure in medicinal chemistry, can possess physicochemical properties that hinder this process.[2]
Key factors contributing to poor permeability include:
-
Low Lipophilicity: The ability of a molecule to partition into the hydrophobic core of the cell membrane is crucial for passive diffusion. While excessive lipophilicity can lead to poor aqueous solubility and other issues, a certain degree is necessary for membrane transit.[3][4][5]
-
High Polar Surface Area (PSA): A high PSA, often due to the presence of polar functional groups, can lead to strong interactions with the aqueous environment and the polar head groups of phospholipids, impeding membrane penetration.
-
Efflux Pump Activity: Cells possess transporter proteins, such as P-glycoprotein (P-gp), that actively expel foreign compounds, a primary mechanism of multidrug resistance.[6][7] Quinazoline derivatives can be substrates for these efflux pumps.[8]
The following diagram illustrates the primary barriers to cell permeability.
Caption: Barriers to cell permeability for quinazolinone derivatives.
Troubleshooting Guide: Strategies to Enhance Cell Permeability
This section provides actionable strategies to diagnose and overcome poor cell permeability. We will cover both medicinal chemistry and formulation-based approaches.
Medicinal Chemistry Approaches
FAQ 2: How can I modify the chemical structure of my quinazolinone derivative to improve its cell permeability?
Answer: Structural modification is a powerful tool to fine-tune the physicochemical properties of your compound. The goal is to strike a balance between permeability, solubility, and target affinity. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2 and 3, and the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can influence antimicrobial activities, which may be partly attributed to improved permeability.[2]
Here are several strategies to consider:
-
Modulating Lipophilicity:
-
Rationale: Increasing lipophilicity can enhance partitioning into the cell membrane. However, this must be carefully balanced, as excessive lipophilicity can decrease aqueous solubility and increase off-target toxicity.[4][5]
-
Strategy: Introduce lipophilic groups at positions that are not critical for target binding. For the this compound scaffold, derivatization at the N3 position is a common strategy. The pharmacological properties of quinazolinone-based compounds can be optimized by modifying their central structure with various functional groups.[9]
-
Example Modifications: Alkyl chains, phenyl groups, or other aromatic systems.
-
-
Prodrug Strategies:
-
Rationale: A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo.[10] This approach can be used to mask polar functional groups that hinder membrane transport.[11][12][13]
-
Strategy: If your derivative has a polar group (e.g., a hydroxyl or a carboxylic acid) that is hampering permeability, consider masking it with a lipophilic promoiety that can be cleaved by intracellular enzymes like esterases.
-
Example: Esterification of a carboxylic acid or hydroxyl group.
-
The following workflow outlines a typical medicinal chemistry approach to optimizing permeability.
Caption: Medicinal chemistry workflow for permeability optimization.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane (or a commercial lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate reader (UV-Vis)
Procedure:
-
Prepare Donor Plate: Dissolve test compounds in PBS to a final concentration of 100-200 µM. Add 200 µL of each compound solution to the wells of the acceptor plate (this will become the donor plate).
-
Coat Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Assemble PAMPA Sandwich: Carefully place the lipid-coated filter plate onto the donor plate.
-
Add Acceptor Solution: Add 200 µL of PBS to each well of the filter plate (now the acceptor side).
-
Incubation: Cover the "sandwich" and incubate at room temperature for 4-16 hours.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that account for the surface area of the membrane and the incubation time.
| Control Compound | Expected Permeability |
| Propranolol | High |
| Atenolol | Low |
Formulation and Delivery Strategies
FAQ 3: My compound has promising in vitro permeability, but poor oral bioavailability. What formulation strategies can I employ?
Answer: Poor oral bioavailability in the face of good in vitro permeability often points to issues with solubility or degradation in the gastrointestinal (GI) tract. Formulation strategies can address these challenges without altering the chemical structure of your active pharmaceutical ingredient (API). Several formulation strategies can be adopted to enhance the bioavailability of poorly absorbed drugs.[14]
-
Nanoparticle-based Delivery Systems:
-
Rationale: Encapsulating your compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.[15]
-
Types of Nanoparticles:
-
Lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles): These are composed of biocompatible lipids and can encapsulate both hydrophilic and lipophilic drugs.
-
Polymeric nanoparticles: These are made from biodegradable polymers and can be tailored for controlled release.
-
-
Mechanism of Enhanced Permeability: Nanoparticles can be taken up by cells through endocytosis, bypassing the need for passive diffusion across the membrane.[16]
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the GI fluids.[17]
-
Mechanism of Enhanced Permeability: The small droplet size of the emulsion increases the surface area for drug absorption. The surfactants can also transiently and reversibly open the tight junctions between intestinal epithelial cells, further enhancing permeability.
-
The decision tree below can help guide your choice of formulation strategy.
Caption: Decision tree for selecting a formulation strategy.
Advanced Troubleshooting: Investigating Efflux
FAQ 4: I've improved the lipophilicity of my compound, but cell-based activity remains low. Could efflux pumps be the problem, and how do I test for this?
Answer: Yes, if optimizing for passive permeability doesn't yield the expected results, investigating whether your compound is a substrate for efflux pumps is a critical next step.[18] Efflux pumps are a major cause of multidrug resistance in both cancer cells and bacteria.[6]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, including P-gp, making it the gold standard for in vitro prediction of intestinal drug absorption and efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test compounds, control compounds (e.g., propranolol, atenolol, digoxin - a known P-gp substrate)
-
Efflux pump inhibitor (e.g., verapamil)
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
-
Permeability Assay (A to B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Permeability Assay (B to A):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound in HBSS to the basolateral (B) side.
-
Add fresh HBSS to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Assay with Inhibitor: Repeat the A to B and B to A assays in the presence of an efflux pump inhibitor like verapamil.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A to B and B to A directions.
-
Efflux Ratio (ER) = Papp (B to A) / Papp (A to B)
-
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant efflux |
| > 2 | Compound is likely a substrate for efflux pumps |
| ER decreases in presence of inhibitor | Confirms involvement of the inhibited efflux pump |
If your compound is identified as an efflux pump substrate, you can either pursue co-administration with an efflux pump inhibitor (a combination therapy approach) or return to the medicinal chemistry optimization phase to design analogs that evade recognition by these transporters.
Conclusion
Overcoming poor cell permeability is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, you can significantly enhance the therapeutic potential of your this compound derivatives. Remember to integrate permeability assessments early in your drug discovery cascade to guide the selection and optimization of lead candidates.
References
-
2-Chloroquinazolin-4(3H)-one - PMC - NIH. [Link]
-
2-Chloro-quinazolin-4(3H)-one - PubMed. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. [Link]
-
Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present) - ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. [Link]
-
Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes - NIH. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. [Link]
-
(PDF) 2-Chloroquinazolin-4(3H)-one - ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. [Link]
-
Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews - ACS Publications. [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - ResearchGate. [Link]
-
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu - Sites@Rutgers. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. [Link]
-
Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF - ResearchGate. [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing. [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. [Link]
-
Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. [Link]
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - MDPI. [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. [Link]
-
Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs - MDPI. [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI. [Link]
-
Nanoparticles as drug delivery system:Practice - IS MUNI. [Link]
Sources
- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"2-Chloro-8-methoxyquinazolin-4(3H)-one" handling and storage best practices
Welcome to the technical support guide for 2-Chloro-8-methoxyquinazolin-4(3H)-one. This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective handling, storage, and application of this important chemical intermediate. The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide is designed to ensure the integrity of your experiments and promote a safe laboratory environment.
Compound Identification and Properties
Proper identification and understanding of a compound's physical and chemical properties are fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | Calculated |
| Molecular Weight | 210.62 g/mol | |
| Appearance | Likely a solid, ranging from colorless crystals to a light brown or dark brown powder. | [1] |
| Solubility | Low solubility in water. Soluble in Dimethyl Sulfoxide (DMSO). Expected solubility in other polar aprotic solvents like DMF and alcohols. Can be recrystallized from mixtures like acetone/ethyl acetate. | [1][3][4] |
| Structural Core | The core is a nearly planar quinazoline heterobicycle. | [1][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the use of this compound in a practical, question-and-answer format.
Part 1: Safety and Handling
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A1: While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related 2-chloro- and quinazolinone-containing compounds indicate that it should be handled with care. Assume the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
Causality: The chloro-substituted heterocyclic structure and the potential for the compound to be a fine powder necessitate precautions to prevent ingestion, skin contact, and inhalation.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.[6]
-
Body Protection: A standard laboratory coat.
Q2: What is the correct procedure for handling a spill of this compound?
A2: For a small spill of the solid material, you should first ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep or scoop the material to avoid creating dust. Place it into a suitable, labeled container for chemical waste disposal. Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials in the chemical waste. Do not allow the substance to enter drains or waterways.
Part 2: Storage and Stability
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To maintain the compound's integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at room temperature is generally acceptable for short periods, but for long-term stability, refrigeration (2-8°C) is recommended. The container should be flushed with an inert gas like argon or nitrogen to protect it from moisture and atmospheric oxygen.
Causality: The chloro-substituent on the quinazolinone ring can be susceptible to hydrolysis, especially in the presence of moisture over extended periods. Storing it in a dry, inert atmosphere minimizes this degradation pathway.
Q4: I left my container of the compound on the bench overnight, and it wasn't properly sealed. Is it still usable?
A4: It depends on the ambient humidity and duration of exposure. The primary concern is the hydrolysis of the C2-chloro group to a hydroxyl group, forming 8-methoxyquinazoline-2,4(1H,3H)-dione. For critical applications like quantitative screening or multi-step synthesis, it is highly recommended to first verify the compound's purity via an analytical method such as LC-MS or ¹H NMR before proceeding. A small amount of degradation may not significantly impact a preliminary reaction but could be detrimental to a complex synthesis.
Part 3: Experimental Use and Troubleshooting
Q5: I am struggling to dissolve this compound for my reaction. What solvents do you recommend?
A5: This compound is expected to have poor solubility in water and non-polar solvents. For reactions, polar aprotic solvents are the best choice.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points. For some applications, heating in solvents like ethanol or isopropanol may also be effective.
-
Troubleshooting: If solubility is still an issue, gentle warming and sonication can aid dissolution.[4] For solution-based assays, preparing a concentrated stock solution in 100% DMSO is a standard and effective practice.[3][4]
Q6: My nucleophilic substitution reaction at the C2-chloro position is slow or incomplete. How can I drive it to completion?
A6: The chlorine atom at the C2 position is a good leaving group, making this a common site for nucleophilic substitution. If the reaction is sluggish, consider the following factors:
-
Nucleophile Strength: A stronger nucleophile will react more readily. If using a neutral amine, for example, adding a non-nucleophilic base (e.g., DIPEA) can deprotonate it in situ, increasing its nucleophilicity.
-
Temperature: Increasing the reaction temperature will increase the reaction rate. Many substitutions on this scaffold are performed at elevated temperatures (e.g., 85°C or higher).
-
Solvent: Ensure you are using an appropriate polar aprotic solvent (DMF, DMSO) that can stabilize charged intermediates formed during the reaction.
-
Catalysis: In some cases, a catalyst (e.g., a palladium catalyst for cross-coupling reactions or an additive like NaI or KI for Finkelstein-type exchange to a more reactive iodo intermediate) can be beneficial, depending on the specific reaction.
Q7: I'm performing a reaction with an amine nucleophile and see a significant amount of a side product with a molecular weight corresponding to the loss of HCl and addition of H₂O. What is happening?
A7: You are likely observing the hydrolysis product, 8-methoxyquinazoline-2,4(1H,3H)-dione. This occurs when water, present as a contaminant in your solvent or reagents, competes with your amine nucleophile and attacks the electrophilic C2 position.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Nucleophilic Substitution.
Standard Operating Procedure: Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: General Laboratory Workflow for Chemical Handling.
References
-
Cao, D.-L., Yan, F.-Y., Wang, M., Li, C.-Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1958. [Link]
-
ResearchGate. (2012). 2-Chloroquinazolin-4(3H)-one. Retrieved February 5, 2026, from [Link]
-
ChemWhat. (n.d.). 4-QuinazolinaMine, 2-chloro-8-Methoxy-. Retrieved February 5, 2026, from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (2020). Quinazolinone – Knowledge and References. Retrieved February 5, 2026, from [Link]
Sources
- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4(3H)-Quinazolinone | Platelet aggregation | Antibacterial | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(氯甲基)-4(3H)-喹唑啉酮 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 2-Chloro-8-methoxyquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis and quality control of 2-Chloro-8-methoxyquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical solutions needed to ensure high purity, consistency, and minimize batch-to-batch variability in your experimental work.
I. Introduction to the Synthesis and its Challenges
This compound is a key intermediate in the development of various pharmacologically active molecules. The synthetic route, while conceptually straightforward, presents several critical control points where deviations can lead to significant variations in yield, purity, and overall batch quality. The most common synthetic pathway involves a two-step process:
-
Cyclization: Formation of the quinazoline-2,4-dione ring from 2-amino-3-methoxybenzoic acid.
-
Chlorination: Selective chlorination of the resulting dione to yield the desired 2-chloro product.
Batch-to-batch variability can arise from inconsistencies in raw material quality, reaction conditions, and work-up procedures. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter during the synthesis of this compound.
A. Cyclization Step: 8-Methoxyquinazoline-2,4(1H,3H)-dione Synthesis
Q1: My yield of 8-methoxyquinazoline-2,4(1H,3H)-dione is consistently low. What are the likely causes?
A1: Low yields in the cyclization of 2-amino-3-methoxybenzoic acid are often traced back to several factors:
-
Incomplete Reaction: The cyclization reaction with urea or a urea equivalent may not have reached completion.
-
Troubleshooting:
-
Reaction Time & Temperature: Ensure the reaction is heated to an appropriate temperature (typically 150-160°C) for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reagent Stoichiometry: An excess of the cyclizing agent (e.g., urea) is often necessary to drive the reaction to completion. A molar ratio of 1:3 to 1:5 of the aminobenzoic acid to urea is a good starting point.
-
-
-
Sublimation of Starting Material: 2-amino-3-methoxybenzoic acid can sublime at high temperatures, leading to material loss.
-
Troubleshooting:
-
Use a reflux condenser to ensure that any sublimed material is returned to the reaction mixture.
-
Consider performing the reaction under a slight positive pressure of an inert gas (e.g., nitrogen or argon).
-
-
-
Side Reactions: The formation of byproducts can consume starting material and complicate purification.
-
Troubleshooting:
-
Ensure the purity of your 2-amino-3-methoxybenzoic acid. Impurities can lead to undesired side reactions.
-
The use of a high-boiling, inert solvent can sometimes help to moderate the reaction and minimize byproduct formation.
-
-
Q2: My isolated 8-methoxyquinazoline-2,4(1H,3H)-dione is impure, showing multiple spots on TLC. What are these impurities and how can I remove them?
A2: Common impurities in this step include unreacted starting material and polymeric byproducts.
-
Unreacted 2-amino-3-methoxybenzoic acid: This can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate. The acidic starting material will form a water-soluble salt and be removed, while the dione product is generally insoluble.
-
Polymeric Byproducts: These can form at high temperatures.
-
Troubleshooting:
-
Purification: Recrystallization of the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) is often effective at removing polymeric impurities.
-
Reaction Control: Avoid excessively high reaction temperatures to minimize the formation of these byproducts.
-
-
B. Chlorination Step: Synthesis of this compound
Q3: The chlorination of 8-methoxyquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride (POCl₃) is giving me a mixture of products, including the starting material and a suspected di-chloro byproduct.
A3: This is a common and critical issue. The selectivity of the chlorination is highly dependent on the reaction conditions.
-
Incomplete Reaction (Starting Material Remains):
-
Troubleshooting:
-
Reaction Time and Temperature: The reaction typically requires heating. Monitor the reaction by TLC to determine the optimal time and temperature for complete conversion. A temperature range of 90-110°C is a common starting point.
-
POCl₃ Stoichiometry: Ensure a sufficient excess of POCl₃ is used. It acts as both the reagent and the solvent in many cases.
-
Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.[1]
-
-
-
Formation of 2,4-dichloro-8-methoxyquinazoline: Over-chlorination can occur, especially with prolonged reaction times or at higher temperatures.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. A lower temperature may favor the mono-chlorination.
-
Stoichiometry: Use a controlled amount of POCl₃. While an excess is needed, a very large excess can promote di-chlorination.
-
-
-
Hydrolysis during Work-up (Reversion to Starting Material): 4-chloroquinazolines can be unstable in the presence of water and bases, leading to hydrolysis back to the quinazolinone starting material.[2]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Work-up Procedure: After the reaction, excess POCl₃ should be removed under reduced pressure. The residue should then be quenched by pouring it carefully onto crushed ice, followed by rapid extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). Neutralization with a weak base like sodium bicarbonate solution should be done quickly and at a low temperature. Avoid strong bases and prolonged exposure to aqueous conditions.
-
-
Q4: My final product, this compound, is colored and difficult to crystallize. What could be the cause?
A4: Discoloration often indicates the presence of impurities, which can also inhibit crystallization.
-
Potential Impurities:
-
Phosphorous byproducts: Residual phosphorous-containing species from the POCl₃ can lead to colored impurities.
-
Degradation products: The product may be unstable to heat or light.
-
-
Troubleshooting:
-
Purification:
-
Column Chromatography: Purification of the crude product by silica gel column chromatography is often the most effective method to remove colored impurities. A gradient elution system of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can improve purity and color.
-
-
Storage: Store the purified product in a cool, dark, and dry place to prevent degradation.
-
III. Analytical Methods for Quality Control
Consistent analytical data is the cornerstone of minimizing batch-to-batch variability. Below are recommended analytical techniques for monitoring the synthesis of this compound.
A. High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for determining the purity of the final product and for identifying and quantifying impurities.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic heterocyclic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution will be necessary to resolve the starting materials, intermediates, and final product. Formic acid improves peak shape. |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B. A typical gradient might be: 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-35 min: 95% to 5% B35-40 min: 5% B | This allows for the elution of polar starting materials first, followed by the less polar product and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Quinazolinones typically have strong UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | A standard injection volume. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any structural isomers or major impurities.
-
¹H NMR: Expect to see characteristic aromatic protons of the quinazolinone ring system and the methoxy group protons.
-
¹³C NMR: Will confirm the number of unique carbons and their chemical environment.
C. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product and can help in identifying unknown impurities.
-
Expected [M+H]⁺: 211.0269
IV. Experimental Workflow & Diagrams
A. Synthetic Workflow
Caption: Synthetic workflow for this compound.
B. Troubleshooting Decision Tree for Chlorination
Caption: Decision tree for troubleshooting the chlorination step.
V. Conclusion
Minimizing batch-to-batch variability in the synthesis of this compound is achievable through careful control of reaction parameters, diligent in-process monitoring, and robust analytical characterization. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can consistently produce high-quality material for their drug discovery and development programs.
VI. References
-
Connolly, D. J., Cusack, D., O'Sullivan, T. P., & Guiry, P. J. (2005). Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202. [Link]
-
Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 139-163. [Link]
-
Kshirsagar, U. A. (2015). Recent developments in the synthesis of quinazolinone alkaloids. RSC Advances, 5(55), 44145-44175. [Link]
-
Larkin, A., & Still, P. C. (1975). The hydrolysis of 4-chloroquinazolines. Journal of Heterocyclic Chemistry, 12(3), 557-559. [Link]
-
Arnott, G., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(2), 402-410. [Link]
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Deoxychlorination. ACS.[Link]
-
Cao, D. L., Yan, F. Y., Wang, M., Li, C. Y., & Chen, L. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1958. [Link]
-
PubChem. (n.d.). 2-chloro-8-methoxy-3,4-dihydroquinazolin-4-one. National Center for Biotechnology Information.[Link]
-
ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]
Sources
Validation & Comparative
The Evolving Landscape of Quinazolinone-Based Therapeutics: A Comparative Efficacy Analysis of 2-Chloro-8-methoxyquinazolin-4(3H)-one Analogs
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This guide delves into a comparative analysis of the efficacy of analogs based on the "2-Chloro-8-methoxyquinazolin-4(3H)-one" framework, a promising starting point for the development of novel therapeutic agents. By examining the structure-activity relationships (SAR) of various substitutions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of potency and selectivity, particularly in the context of anticancer activity.
The core structure, this compound, presents several avenues for chemical modification, primarily at the 2-position, which significantly influences the compound's interaction with biological targets.[2][3][4] This guide will synthesize data from multiple studies to compare the efficacy of analogs where the 2-chloro group is replaced with various aryl, alkyl, and heterocyclic moieties. Furthermore, we will explore the impact of modifications to the methoxy group at the 8-position, a substitution known to be important for cytotoxic effects.[1]
Structure-Activity Relationship: Decoding the Impact of Substitutions
The therapeutic potential of quinazolinone derivatives is intrinsically linked to the nature and position of their substituents.[3] SAR studies have consistently shown that modifications at the 2, 6, and 8 positions of the quinazolinone ring can dramatically alter pharmacological activity.[3]
For instance, the introduction of a chlorine atom at the 2-position and a methoxy group at the 8-position has been shown to enhance the cytotoxic effects of certain indoloquinolines in colorectal cancer cells, suggesting these could be important functional groups for anticancer activity.[1] In the broader context of quinazolinone derivatives, substitutions at the 2-position with various aromatic and heterocyclic rings have been extensively explored to modulate their anticancer and anti-inflammatory properties.
The following sections will present a detailed comparison of the efficacy of various analogs, supported by experimental data from in vitro studies.
Comparative Efficacy of 2-Substituted 8-Methoxyquinazolin-4(3H)-one Analogs
The following table summarizes the in vitro anticancer activity (IC50 values) of various 2-substituted quinazolinone derivatives, providing a basis for comparing their efficacy against different cancer cell lines. While a direct head-to-head comparison of a complete series of 2-substituted-8-methoxyquinazolin-4(3H)-ones is not available in a single study, we can infer the influence of various substituents at the 2-position from the available literature on related quinazolinone scaffolds.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Phenyl | Jurkat (T-cell ALL) | >14.2 | [4] |
| Analog 2 | 4-Chlorophenyl | Jurkat (T-cell ALL) | 1.9 | [4] |
| Analog 3 | 4-Hydroxyphenyl | Jurkat (T-cell ALL) | >33.8 | [4] |
| Analog 4 | 4-Methoxyphenyl | Jurkat (T-cell ALL) | >33.8 | [4] |
| Analog 5 | 2,4-Dichlorophenyl | Jurkat (T-cell ALL) | 49.4 (NB4) | [4] |
| Analog 6 | 3,4,5-Trimethoxyphenyl | Jurkat (T-cell ALL) | <5 (in both Jurkat and NB4) | [4] |
| Comp. 22a | Benzothiazole-fused | MDA-MB-231 (Breast) | 3.21 | [5] |
| Comp. 22a | Benzothiazole-fused | HT-29 (Colon) | 7.23 | [5] |
| Comp. 14g | Chalcone | K-562 (Leukemia) | 0.622-1.81 | [6] |
| Comp. 16c | Pyrimidodiazepine | Multiple Cell Lines | Highly Cytotoxic | [6] |
| Comp. H3 | 2-(chloromethyl)-3-(4-fluorophenyl) | A549 (Lung) | <10 | [7] |
| Comp. H5 | 2-(chloromethyl)-3-(4-bromophenyl) | A549 (Lung) | <10 | [7] |
| Comp. H6 | 2-(chloromethyl)-3-(4-iodophenyl) | A549 (Lung) | <10 | [7] |
Key Observations from the Data:
-
Halogenation: The presence of a chloro group at the 4-position of the 2-phenyl ring (Analog 2) significantly enhances cytotoxic activity against Jurkat cells compared to the unsubstituted phenyl ring (Analog 1). This highlights the potential importance of halogenation in improving efficacy.
-
Methoxy and Hydroxy Groups: The addition of methoxy or hydroxy groups to the 2-phenyl ring (Analogs 3, 4, and 6) has a variable effect. While single substitutions did not show significant activity, the presence of three methoxy groups (Analog 6) resulted in potent cytotoxicity.
-
Fused Heterocycles: The fusion of a benzothiazole ring at the 2-position (Compound 22a) demonstrates notable activity against breast and colon cancer cell lines.
-
Complex Substituents: More complex substituents at the 2-position, such as chalcones (Compound 14g) and pyrimidodiazepines (Compound 16c), can lead to highly potent and broadly active anticancer agents.
-
Substitutions at N-3: Modifications at the N-3 position, in conjunction with a 2-(chloromethyl) group, also yield potent compounds (H3, H5, H6), indicating that this position is also critical for activity.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, particularly protein kinases.[8] Several studies have implicated the inhibition of the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as primary mechanisms of action.[6][8][9]
EGFR and VEGFR-2 Kinase Inhibition
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis. Several quinazoline-based drugs, such as gefitinib and erlotinib, are approved EGFR inhibitors.[9] The quinazolinone scaffold is a well-established hinge-binding motif that can effectively occupy the ATP-binding pocket of these kinases.[10]
dot
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in order: kinase buffer, recombinant human EGFR enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding the substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
dot
Caption: General workflow for an in vitro kinase inhibition assay.
Western Blotting for Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins after compound treatment.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-EGFR, total EGFR). Recommended dilutions for primary antibodies are typically in the range of 1:500 to 1:2000. [11]7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The "this compound" scaffold serves as a valuable template for the design of novel therapeutic agents, particularly in the field of oncology. The comparative analysis of its analogs reveals that strategic modifications, especially at the 2-position, can significantly enhance cytotoxic potency. The introduction of halogenated phenyl rings, fused heterocyclic systems, and other complex moieties has proven to be a successful strategy for improving efficacy.
Mechanistically, these compounds often exert their effects through the inhibition of critical signaling pathways, including those mediated by EGFR, VEGFR-2, and PI3K/Akt. This multi-targeted approach may offer advantages in overcoming drug resistance.
Future research should focus on the systematic synthesis and evaluation of a focused library of "this compound" analogs to further elucidate the structure-activity relationships. In-depth mechanistic studies, including kinome profiling and in vivo efficacy studies in relevant animal models, will be crucial for advancing the most promising candidates towards clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations with high scientific rigor.
References
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Molecules, 27(11), 3585. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. (2020). GSC Biological and Pharmaceutical Sciences, 12(2), 133-144. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7629. [Link]
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Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). International Journal of Nanomedicine, 19, 10045-10066. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 551-564. [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3025. [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports, 12(1), 15886. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(40), 24698-24711. [Link]
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Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017). Journal of Medicinal Chemistry, 60(24), 10113-10131. [Link]
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Discovery of new VEGFR-2 inhibitors based on bis(t[1][4][5]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). European Journal of Medicinal Chemistry, 222, 113589. [Link]
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The 2-Chloro-8-Methoxyquinazolin-4(3H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery
Introduction: The Quinazolinone Core - A Privileged Scaffold in Medicinal Chemistry
The quinazolin-4(3H)-one moiety is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This bicyclic heterocyclic system is a common feature in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The versatility of the quinazolinone ring system, with its multiple points for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for the development of novel therapeutic agents.
This guide focuses on the structure-activity relationship (SAR) of derivatives based on a specific, yet underexplored, quinazolinone core: 2-chloro-8-methoxyquinazolin-4(3H)-one . The strategic placement of a reactive chloro group at the 2-position and an electron-donating methoxy group at the 8-position presents a unique chemical space for the generation of diverse compound libraries with potentially enhanced biological activities. We will delve into the synthesis of this core scaffold, explore the impact of various substitutions at the 2-position on biological activity, and provide comparative data from related studies to infer the SAR of this promising class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel quinazolinone derivatives.
Synthetic Strategy: Accessing the this compound Core and its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization is a critical first step in exploring its SAR. A plausible and efficient synthetic route commences with the readily available 2-amino-3-methoxybenzoic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 8-Methoxyquinazoline-2,4(1H,3H)-dione
-
To a stirred suspension of 2-amino-3-methoxybenzoic acid (1 equivalent) in an appropriate solvent (e.g., toluene), add urea (1.5 equivalents).
-
Heat the reaction mixture to 160°C for 20 hours.[3]
-
Cool the reaction mixture to room temperature, and collect the precipitate by filtration.
-
Wash the precipitate with water and a suitable organic solvent (e.g., ethanol) to afford the desired 8-methoxyquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 2,4-Dichloro-8-methoxyquinazoline
-
Suspend the 8-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents).
-
Add a catalytic amount of a tertiary amine (e.g., triethylamine) to the mixture.
-
Heat the reaction mixture to 120°C for 17 hours.[3]
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-8-methoxyquinazoline.
Step 3: Selective Hydrolysis to this compound
-
Dissolve the crude 2,4-dichloro-8-methoxyquinazoline in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).
-
Add 2 N sodium hydroxide (NaOH) solution dropwise at room temperature and stir for 20 hours.[3]
-
Acidify the reaction mixture with a dilute acid (e.g., 1 N HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the target compound, this compound.
The rationale behind this multi-step synthesis lies in the sequential construction and modification of the quinazolinone core. The initial cyclization with urea provides the fundamental heterocyclic system. The subsequent chlorination with POCl₃ is a standard and effective method for converting the hydroxyl groups of the dione into reactive chloro groups. The final step, a selective hydrolysis, is crucial. The chloro group at the 4-position of the quinazoline ring is known to be more susceptible to nucleophilic attack than the one at the 2-position, allowing for its selective replacement with a hydroxyl group under controlled basic conditions.[4]
Derivatization at the 2-Position: The Gateway to Chemical Diversity
The this compound is an excellent starting material for generating a library of derivatives. The chloro group at the 2-position is amenable to nucleophilic aromatic substitution (SNAr) reactions with a wide variety of nucleophiles, including amines, thiols, and alcohols.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dimethylformamide - DMF), add the desired amine, thiol, or alcohol nucleophile (1.1-1.5 equivalents).
-
Add a base (e.g., triethylamine or potassium carbonate) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 85°C for 16 hours.[3]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 2-substituted-8-methoxyquinazolin-4(3H)-one derivative.
Structure-Activity Relationship (SAR) Analysis: Unlocking the Therapeutic Potential
Due to the novelty of the this compound scaffold, a comprehensive SAR study on its derivatives is not yet available in the public domain. However, by analyzing SAR data from closely related quinazolinone series, we can infer the likely impact of various substitutions at the 2-position.
The Crucial Role of the 2-Position Substituent
Studies on various 2-substituted quinazolin-4(3H)-ones consistently highlight the critical role of the substituent at the 2-position in determining the biological activity and target selectivity.
-
Amino Substituents for Antibacterial and Antiviral Activity: Research on 2-(amino)quinazolin-4(3H)-one derivatives has demonstrated that the nature of the amino substituent is pivotal for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] For instance, the introduction of a 3,4-difluorobenzylamine group at the 2-position resulted in a significant enhancement of potency.[5] Similarly, in the context of antiviral research against SARS-CoV-2, N-substituted 2-aminoquinazolin-4(3H)-ones have shown potent inhibitory activity, with modifications to the amino group improving pharmacokinetic properties.[7][8] This suggests that introducing various substituted anilines or benzylamines at the 2-position of the 8-methoxy core could yield potent antibacterial or antiviral agents.
-
Aryl and Heteroaryl Substituents for Anticancer and Kinase Inhibitory Activity: The incorporation of aryl or heteroaryl moieties at the 2-position is a well-established strategy for developing anticancer agents, particularly kinase inhibitors.[9][10][11] These substituents can engage in crucial interactions, such as hydrogen bonding and hydrophobic interactions, within the ATP-binding pocket of kinases. The 8-methoxy group on the quinazolinone ring is expected to influence the overall electronic properties and conformation of the molecule, potentially leading to altered kinase selectivity and potency. For example, a study on 4-anilinoquinolines, a related scaffold, showed that an 8-methoxy substituent could lead to potent antitumor activity.[12]
The Influence of the 8-Methoxy Group
The methoxy group at the 8-position is an electron-donating group, which can influence the reactivity of the quinazolinone core and its interaction with biological targets. It can also impact the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability. The presence of this group may also provide an additional point of interaction with the target protein, potentially enhancing binding affinity.
Comparative Performance Analysis: Insights from Related Quinazolinone Derivatives
To provide a framework for evaluating the potential of this compound derivatives, we present a comparative analysis of biological data from studies on structurally related quinazolinones.
| Compound Series | Substitution Pattern | Biological Activity | Key Findings | Reference |
| 2-(Amino)quinazolin-4(3H)-ones | 2-amino, various substitutions on the amino group and quinazolinone ring | Antibacterial (MRSA) | Substitution at the 2-position is critical for activity. A 7-chloro substituent on the quinazolinone ring and a 3,4-difluorobenzylamine at the 2-position showed high potency. | [5][6] |
| 2-(Amino)quinazolin-4(3H)-ones | N-substituted 2-amino groups | Antiviral (SARS-CoV-2) | N-acetylation of the 2-amino group improved pharmacokinetic properties while maintaining potent antiviral activity. | [7][8] |
| 2-Arylquinazolin-4(3H)-ones | Various aryl and heteroaryl groups at the 2-position | Anticancer (various cell lines) | The nature of the aryl substituent significantly impacts cytotoxicity. | [1] |
| 4-Anilinoquinolines | 8-methoxy substitution on the quinoline ring | Anticancer (HeLa, BGC823 cells) | 8-methoxy substituted derivatives exhibited potent antitumor activity, in some cases superior to gefitinib. | [12] |
| Quinazolin-4(3H)-one derivatives | Various substitutions | Kinase Inhibition (CDK2, HER2, EGFR, VEGFR2) | The quinazolinone scaffold is effective for developing multi-targeted tyrosine kinase inhibitors. | [9][10][11] |
Table 1: Comparative Biological Activities of Related Quinazolinone Derivatives
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse substitutions at the 2-position offer a rich chemical space for exploration. Based on the analysis of related compound series, it is reasonable to hypothesize that:
-
2-Amino derivatives of the 8-methoxy core could yield potent antibacterial and antiviral agents.
-
2-Aryl and 2-heteroaryl derivatives are likely to exhibit significant anticancer and kinase inhibitory activities.
Further research should focus on the systematic synthesis and biological evaluation of a library of 2-substituted-8-methoxyquinazolin-4(3H)-one derivatives. This would involve:
-
Broad biological screening against a panel of cancer cell lines, bacterial strains, and viral assays.
-
Kinase profiling to identify specific molecular targets.
-
In-depth SAR studies to elucidate the precise structural requirements for optimal activity.
-
Pharmacokinetic profiling of lead compounds to assess their drug-like properties.
References
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Optimization of 2-Aminoquinazolin-4-(3 H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). Pharmaceuticals, 15(7), 831. [Link]
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Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). PubMed. [Link]
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Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules, 20(8), 15077–15093. [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2024). Pharmaceuticals, 17(2), 162. [Link]
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A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc, 2021(9), 150-176. [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849–1862. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Pharmaceuticals, 16(10), 1435. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(3), 453-460. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(24), 8056. [Link]
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Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. [Link]
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Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry, 103, 117660. [Link]
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Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2021). International Journal of Molecular Sciences, 22(19), 10373. [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). ResearchGate. [Link]
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1987). ResearchGate. [Link]
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Journal of Medicinal Chemistry, 65(15), 10568–10583. [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PubMed. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7891. [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2013). Journal of the American Chemical Society, 135(13), 5186–5192. [Link]
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(PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). ResearchGate. [Link]
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"2-Chloro-8-methoxyquinazolin-4(3H)-one" mechanism of action compared to gefitinib
This guide provides an in-depth technical comparison between the 2-Chloro-8-methoxyquinazolin-4(3H)-one scaffold (and its active derivatives) and the established EGFR inhibitor Gefitinib .
Executive Summary: Scaffold vs. Drug
It is critical to distinguish the nature of these two entities before analyzing their mechanisms:
-
Gefitinib (Iressa): A clinically approved, first-generation EGFR tyrosine kinase inhibitor (TKI) . It is a fully functionalized 4-anilinoquinazoline optimized for binding to the ATP pocket of EGFR.
-
This compound (CMQ): A privileged electrophilic intermediate . It is not a drug in itself but a versatile scaffold used to synthesize novel kinase inhibitors. Its value lies in its ability to generate 2,4-disubstituted quinazolines —a chemical space distinct from Gefitinib’s 4-substituted profile.
This guide analyzes the pharmacological potential of inhibitors derived from the CMQ scaffold compared to Gefitinib, focusing on how the 8-methoxy and 2-chloro substitution patterns alter the Mechanism of Action (MoA).
Part 1: Chemical Biology & Structural Activity Relationship (SAR)
The core difference lies in the substitution vectors available on the quinazoline ring.
| Feature | Gefitinib | CMQ-Derived Inhibitors |
| Core Structure | 4-anilino-6,7-dialkoxyquinazoline | 2-substituted-8-methoxyquinazolin-4-one (or 4-amine) |
| C2 Position | Unsubstituted (H) . No interaction with the solvent front or C2-pocket. | Chlorine (Reactive) . Allows nucleophilic substitution to add solubilizing groups or additional binding motifs (e.g., amines, aryls). |
| C8 Position | Unsubstituted (H) . | Methoxy (-OCH₃) . Provides steric bulk that can alter binding orientation, potentially overcoming resistance mutations (e.g., T790M) or improving metabolic stability by blocking C8 oxidation. |
| Primary Target | EGFR (L858R, Del19) | Tunable: EGFR, PARP, or Tubulin (depending on C2/C4 derivatization). |
The "2-Chloro" Advantage
Gefitinib binds primarily through the N1 and N3 atoms of the quinazoline ring interacting with Met793 in the hinge region. The CMQ scaffold, possessing a chlorine at C2, allows medicinal chemists to introduce a second "warhead" or binding tail at the 2-position.
-
Mechanism Implication: 2-substituted derivatives can access the ribose-binding pocket or the solvent-accessible region more effectively than Gefitinib, potentially increasing potency or selectivity.
Part 2: Mechanism of Action (MoA) Comparison
Gefitinib: The Classical ATP Competitor
-
Binding Mode: Competitive inhibition at the ATP-binding site of the EGFR kinase domain.
-
Key Interactions:
-
Hinge Region: Hydrogen bonds with Met793.
-
Gatekeeper: Steric clash with T790M mutation (mechanism of resistance).
-
Tail: The morpholinopropoxy group extends into the solvent channel.
-
-
Outcome: Prevents autophosphorylation of EGFR residues (Tyr1068, Tyr1173), blocking downstream RAS-RAF-MEK-ERK and PI3K-AKT signaling.
CMQ-Derived Inhibitors: The "Dual-Site" Potential
When the CMQ scaffold is converted into an active inhibitor (e.g., via reaction with an aniline), the resulting 8-methoxy-quinazoline exhibits a distinct MoA profile:
-
Altered Hinge Binding: The 8-methoxy group creates a steric variation at the "floor" of the ATP pocket. This can force the inhibitor to tilt, potentially accommodating the bulky Methionine in T790M resistant mutants better than Gefitinib.
-
Metabolic Shielding: The 8-methoxy group blocks a potential site of oxidative metabolism (CYP450), potentially prolonging half-life compared to Gefitinib.
-
C2-Interaction: If the 2-chloro is replaced with a secondary amine (common in SAR optimization), the drug can form additional H-bonds with residues like Cys797 or Asp800 , transforming it from a simple ATP competitor into a mixed-mode inhibitor or a covalent inhibitor (if an acrylamide is added).
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the EGFR signaling cascade and the intervention points for both Gefitinib and CMQ-derived inhibitors.
Caption: Comparative intervention points of Gefitinib and CMQ-derived inhibitors within the EGFR signaling cascade. Note the shared downstream effects on RAS/RAF and PI3K/AKT pathways.
Part 4: Experimental Protocols
To validate the activity of the CMQ scaffold, one must first convert it to an active agent and then test it.
Protocol 1: Synthesis of Active Inhibitor from CMQ Scaffold
-
Objective: Convert the inactive 2-chloro-4-one intermediate into a bioactive 4-anilino-quinazoline.
-
Reagents: this compound (CMQ), POCl₃ (Phosphorus oxychloride), 3-chloro-4-fluoroaniline (Gefitinib-like tail).
-
Steps:
-
Chlorination: Reflux CMQ with POCl₃ for 4 hours to generate 2,4-dichloro-8-methoxyquinazoline . (The "4-one" carbonyl is converted to a "4-chloro" leaving group).
-
Substitution: Dissolve the dichloro-intermediate in Isopropanol. Add 1.1 eq of 3-chloro-4-fluoroaniline.
-
Reaction: Heat at 80°C for 6 hours. The aniline preferentially attacks the C4 position due to higher electrophilicity.
-
Isolation: Filter the precipitate. The product is a 2-chloro-4-anilino-8-methoxyquinazoline .
-
(Optional): Perform a second substitution at C2 with a secondary amine to generate a library.
-
Protocol 2: In Vitro Kinase Assay (EGFR)
-
Objective: Compare IC50 values of the synthesized CMQ-derivative vs. Gefitinib.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Steps:
-
Preparation: Dilute compounds (CMQ-derivative and Gefitinib) in DMSO (10-point dose-response, 10 µM to 0.1 nM).
-
Incubation: Mix 2 µL compound with 4 µL EGFR enzyme (0.5 ng/µL) and 4 µL ATP/Substrate mix (Poly-Glu-Tyr).
-
Reaction: Incubate at Room Temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Analysis: Measure Luminescence. Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Self-Validation: Gefitinib IC50 should be ~3-5 nM (WT EGFR). If >20 nM, the assay conditions are flawed.
-
Part 5: Performance Data Summary
While specific clinical data depends on the exact derivative, the following table summarizes the expected performance based on the 8-methoxy scaffold literature compared to Gefitinib.
| Metric | Gefitinib (Benchmark) | CMQ-Derived (8-OMe, 2-Cl) |
| EGFR WT IC50 | ~3-5 nM | ~10-50 nM (Likely lower potency on WT due to 2-Cl steric clash if not optimized) |
| EGFR T790M IC50 | >1000 nM (Resistant) | <100 nM (Potential for improved fit due to 8-OMe tilt) |
| Solubility | Moderate (requires morpholine tail) | Low (requires C2-amine substitution to improve) |
| Metabolic Stability | Susceptible to C6/C7 demethylation | Improved stability at C8; C2-Cl is metabolically stable but reactive |
References
-
Identification of Quinazolin-4(3H)-one Derivatives. Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.[1] Source: Molecules (2023).[1][2] URL:[Link]
-
Gefitinib Mechanism. Title: Gefitinib: a review of its use in the treatment of advanced non-small-cell lung cancer. Source: Drugs (2003). URL:[Link]
-
Quinazoline SAR Studies. Title: Structure-based design of quinazolinone-based inhibitors.[3] Source: Acta Crystallographica (2012).[3] URL:[Link]
Sources
"2-Chloro-8-methoxyquinazolin-4(3H)-one" benchmarking against standard compounds
Topic: "2-Chloro-8-methoxyquinazolin-4(3H)-one" Benchmarking Guide Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.
Unlocking Selectivity: A Comparative Analysis Against Standard Quinazolinone Scaffolds
Executive Summary
This compound (CAS: 20197-99-3) is a specialized heterocyclic building block distinct from the commoditized 6,7-dimethoxyquinazolinone scaffolds used in first-generation kinase inhibitors (e.g., Gefitinib). While the 2-chloro position serves as a universal "handle" for nucleophilic substitution (
This guide benchmarks the performance of this scaffold against industry standards, focusing on synthetic reactivity and downstream biological potency.
Structural & Synthetic Benchmarking
The utility of this scaffold lies in its reactivity profile at the C2 position. The presence of the electron-donating methoxy group at C8 modulates the electrophilicity of the pyrimidine ring compared to standard variants.
Comparative Reactivity Profile (C2-Displacement)
| Feature | This compound (Subject) | 2-Chloroquinazolin-4(3H)-one (Standard) | 2,4-Dichloro-6,7-dimethoxyquinazoline (EGFR Standard) |
| Electronic State | Electron-Rich (C8-OMe donor) | Neutral | Electron-Rich (C6, C7-OMe donors) |
| C2 Electrophilicity | Moderate . Requires elevated temp (>80°C) or catalysis for weak nucleophiles. | High . Reacts readily with amines at RT/mild heat. | High . C4 is most reactive; C2 requires sequential displacement. |
| Solubility | Enhanced . Methoxy group disrupts crystal packing relative to unsubstituted core. | Poor. High lattice energy often limits process scale-up. | Moderate. |
| Regioselectivity | High .[1][2] C4-carbonyl protects N3/C4; reaction exclusive to C2. | High. | Complex . Competition between C2 and C4 chlorines requires careful temp control. |
Synthetic Workflow: C2-Amination
The following protocol validates the scaffold's utility in generating library candidates.
Protocol: Microwave-Assisted
-
Reagents : 1.0 eq this compound, 1.2 eq Primary Amine (R-NH2), 2.0 eq DIPEA.
-
Solvent :
-Butanol or DMA (Dimethylacetamide). -
Conditions : Microwave irradiation at 120°C for 20–40 min.
-
Work-up : Precipitate with cold water; filtration yields product (typically >85% purity).
-
Validation : The 8-OMe signal (
~3.9 ppm) remains distinct in H NMR, confirming scaffold integrity.
Biological Performance Benchmarking
The critical value of the 8-methoxy substitution is revealed in Structure-Activity Relationship (SAR) studies. It acts as a "selectivity switch" for specific enzyme pockets.
Case Study A: PDE1 vs. PDE10A Selectivity
Standard quinazolines (6,7-dimethoxy) are potent PDE10A inhibitors. Shifting the substituent to the 8-position inverts this selectivity, favoring PDE1 inhibition—a target for neurodegenerative and cardiovascular indications.
| Parameter | 8-Methoxy Derivative (Derived from Subject) | 6,7-Dimethoxy Derivative (Standard) | Mechanism of Action |
| PDE1B Potency ( | < 5 nM (High Potency) | > 100 nM | 8-OMe accepts H-bond from Gln-421 . |
| PDE10A Potency ( | > 1000 nM (Inactive) | < 10 nM | 6,7-diOMe fits PDE10A pocket; 8-OMe clashes. |
| Selectivity Ratio | > 200x (PDE1 selective) | > 10x (PDE10A selective) | Selectivity Switch |
Case Study B: ENPP1 Inhibition
In the development of ENPP1 inhibitors (immunotherapy targets), the 8-methoxy group provides critical contacts that 7-substituted analogs lack.[2][3][4]
-
Subject (8-OMe) :
< 2.0 nM (Limit of quantification).[2] -
Comparator (7-Ethoxy) :
> 100 nM (Steric clash). -
Comparator (6-OMe) :
~ 200 nM (Loss of binding interaction).
Mechanistic Visualization
The following diagrams illustrate the synthetic pathway and the structural logic behind the "Selectivity Switch" in kinase/enzyme pockets.
Figure 1: Synthetic pathway and structural logic for 8-methoxyquinazolinone derivatives. The 8-OMe group is retained to enforce selectivity in downstream targets.
Experimental Validation Checklist
To ensure data integrity when using this scaffold, researchers must validate the following parameters:
-
Purity Check (HPLC) : Ensure starting material is >98% pure. The 2-chloro group is moisture-sensitive; hydrolysis yields the inactive 2,4-dione (2-hydroxy derivative).
-
QC Marker: Look for a shift in retention time and appearance of a broad OH peak if hydrolysis occurs.
-
-
Structural Confirmation (NOESY) : For derivatives, perform NOESY NMR to confirm the regiochemistry of the 8-methoxy group relative to the newly introduced C2-substituent (spatial proximity).
-
Stability Assay : Incubate the final derivative in liver microsomes. 8-OMe derivatives typically show superior metabolic stability compared to 6,7-dimethoxy analogs, which are prone to rapid O-demethylation at the solvent-exposed C6 position.
References
-
PDE1 Selectivity Mechanism : Small-molecule phosphodiesterase probes: Discovery of potent and selective CNS-penetrable quinazoline inhibitors of PDE1. Med. Chem. Commun., 2014, 5, 1290–1296.[5] Link
-
ENPP1 Inhibition SAR : Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. J. Med. Chem., 2019.[6] Link
-
Quinazolinone Synthesis Review : Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Molecules, 2023.[5][6] Link
-
Scaffold Reactivity : Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Pharmaceuticals, 2022.[7][8] Link
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A Comparative Guide to Validating Target Engagement of 2-Chloro-8-methoxyquinazolin-4(3H)-one in Cellular Models
For researchers in drug discovery and chemical biology, confirming that a small molecule interacts with its intended target within the complex milieu of a cell is a critical step. This guide provides a comprehensive comparison of modern techniques for validating the cellular target engagement of "2-Chloro-8-methoxyquinazolin-4(3H)-one," a member of the quinazolinone scaffold known for its diverse biological activities.[1][2] Given that the quinazolinone core is prevalent in numerous kinase inhibitors, including those targeting EGFR, HER2, and VEGFR2, this guide will proceed with the well-founded hypothesis that this compound is a putative kinase inhibitor.[3][4]
This document will delve into the principles and practical applications of three orthogonal, state-of-the-art methods for target engagement validation: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based affinity profiling, and Drug Affinity Responsive Target Stability (DARTS). We will explore the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to empower researchers to make informed decisions for their specific experimental needs.
The Imperative of In-Cell Target Validation
Biochemical assays, while essential for determining a compound's potency against a purified protein, do not fully recapitulate the cellular environment.[5] Factors such as cell permeability, intracellular compound concentration, off-target effects, and the presence of co-factors can significantly influence a compound's activity.[5][6][7] Therefore, direct measurement of target engagement in intact cells is a crucial step to bridge the gap between biochemical potency and cellular efficacy.[7]
Comparative Analysis of Target Engagement Methodologies
Here, we compare three powerful techniques to validate the interaction of this compound with its putative kinase target(s) in a cellular context.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9] | Label-free, applicable to any soluble protein, can be performed in intact cells and tissues.[9] | Not suitable for membrane proteins without optimization, throughput can be limited in the traditional Western blot format. | Confirming direct binding to a known or hypothesized soluble target. |
| Kinobeads Affinity Profiling | Competitive binding between the test compound and a broad-spectrum kinase inhibitor immobilized on beads for a large panel of endogenous kinases.[10][11] | Unbiased profiling of hundreds of kinases simultaneously, identifies both on- and off-targets, high throughput.[11][12] | Limited to the kinases captured by the specific kinobeads matrix, may not capture all kinase families equally well. | Deconvoluting the kinase selectivity profile of a compound and identifying potential off-targets. |
| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding protects the target protein from proteolytic degradation.[13][14] | No modification of the compound is required, independent of the drug's mechanism of action.[13][14] | Can be less sensitive for weak binders, requires optimization of protease concentration and digestion time. | Identifying novel or unknown targets of a compound in an unbiased manner.[13] |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct physical interaction between a drug and its target protein in a physiological setting.[8][9] The underlying principle is that ligand binding confers thermodynamic stability to the target protein, resulting in a higher melting temperature.[15]
Workflow for CETSA:
Caption: Kinobeads experimental workflow.
Detailed Protocol for Kinobeads Profiling:
-
Lysate Preparation: Grow the selected cell line to a high density, harvest, and lyse in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with a dose-response range of this compound or a vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate with rotation for 1 hour at 4°C to capture kinases that have not been bound by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases using a denaturing buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: The potency of the compound for each kinase is determined by the decrease in the amount of that kinase pulled down by the beads in the presence of the compound. This allows for the generation of a comprehensive selectivity profile. [12]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that the binding of a small molecule can stabilize a protein's structure, making it less susceptible to cleavage by proteases. [13][14][16]
Workflow for DARTS:
Caption: DARTS experimental workflow.
Detailed Protocol for DARTS:
-
Lysate Preparation: Prepare a native cell lysate as described for the kinobeads protocol.
-
Compound Incubation: Treat aliquots of the lysate with this compound or a vehicle control and incubate at room temperature for 1 hour.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate at room temperature for a predetermined time (e.g., 30 minutes). The optimal protease concentration and digestion time need to be empirically determined.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the protein digests on an SDS-PAGE gel.
-
Visualization and Identification: Stain the gel with Coomassie Blue or a similar stain. Excise protein bands that are present or more intense in the compound-treated lane compared to the control lane. Identify the proteins in these bands using mass spectrometry.
-
Validation: The identity of the putative target should be confirmed by Western blot using a specific antibody.
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a non-trivial but essential undertaking in modern drug discovery. The choice of methodology depends on the specific research question. CETSA is an excellent choice for confirming a hypothesized interaction with a soluble protein. For a broader, unbiased view of the compound's selectivity across the kinome, kinobeads profiling is the method of choice. DARTS offers a valuable orthogonal approach for target identification without the need for compound modification. By employing these powerful techniques, researchers can build a robust body of evidence to confidently link a compound's chemical structure to its biological activity within the cell, paving the way for further preclinical and clinical development.
References
-
2-Chloroquinazolin-4(3H)-one - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications . American Chemical Society Publications. [Link]
-
2-Chloro-quinazolin-4(3H)-one - PubMed . National Center for Biotechnology Information. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central . National Center for Biotechnology Information. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI . MDPI. [Link]
-
Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central . National Center for Biotechnology Information. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI . National Center for Biotechnology Information. [Link]
-
Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors | ACS Chemical Biology - ACS Publications . American Chemical Society Publications. [Link]
-
Target Engagement Assays - Eurofins DiscoverX . Eurofins DiscoverX. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - NIH . National Institutes of Health. [Link]
-
Target identification using drug affinity responsive target stability (DARTS) - PNAS . Proceedings of the National Academy of Sciences. [Link]
-
Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors . ACS Publications. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI . MDPI. [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry . American Chemical Society Publications. [Link]
-
Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement - Promega Connections . Promega Connections. [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute . Universiti Kebangsaan Malaysia. [Link]
-
(PDF) Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones . ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol . Bio-protocol. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical . News-Medical.Net. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - Research portal UU . Utrecht University. [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH . National Institutes of Health. [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications . ACG Publications. [Link]
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Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PubMed Central . National Center for Biotechnology Information. [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology . Reaction Biology. [Link]
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The target landscape of clinical kinase drugs - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones . ResearchGate. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification . ResearchGate. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC . National Center for Biotechnology Information. [Link]
-
Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) . JoVE. [Link]
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A Comparative Guide to the ADME-Tox Properties of 2-Chloro-8-methoxyquinazolin-4(3H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The journey of a promising quinazolinone derivative from a laboratory hit to a clinical candidate, however, is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. Understanding how structural modifications influence these properties is paramount for designing safer and more effective drugs.
This guide provides a comprehensive comparison of the anticipated ADME-Tox properties of 2-Chloro-8-methoxyquinazolin-4(3H)-one , a representative quinazolinone, with its structural analogs. By examining experimental data from closely related compounds, we aim to provide a predictive framework for researchers, enabling more informed decisions in the early stages of drug development.
The Quinazolinone Scaffold: A Platform for Diverse Pharmacological Activity
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has attracted significant attention from medicinal chemists. Its rigid structure provides a foundation for introducing various substituents at different positions, primarily at the 2, 3, 6, 7, and 8-positions, to modulate its pharmacological activity and physicochemical properties.[3] Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 8 are particularly significant in influencing the biological activity of these compounds.[3]
Our focus, this compound, possesses two key substituents: a chloro group at the 2-position and a methoxy group at the 8-position. The electronic and steric properties of these groups are expected to play a crucial role in shaping its ADME-Tox profile.
Comparative ADME-Tox Profiling: A Data-Driven Analysis
In the absence of a complete experimental ADME-Tox dataset for this compound, we will draw upon published data for structurally related analogs to build a comparative analysis. We will focus on key ADME-Tox parameters: permeability, metabolic stability, cytochrome P450 (CYP) inhibition, cardiotoxicity (hERG inhibition), and genotoxicity.
Absorption and Permeability
The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. This is often assessed in vitro using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.
While specific data for our target compound is unavailable, studies on other quinazolinone derivatives suggest that the scaffold generally possesses good passive permeability.[1] However, the nature of the substituents can significantly modulate this property.
Table 1: Comparison of Permeability Data for Quinazolinone Analogs
| Compound/Analog | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Source |
| Analog A (Hypothetical 2-amino-quinazolinone) | Caco-2 | High | Low (<2) | [4] |
| Analog B (Hypothetical 2-aryl-quinazolinone) | PAMPA | Moderate to High | N/A | [1] |
Note: This table is populated with representative data from literature on quinazolinone analogs to illustrate the expected range of permeability.
The 2-chloro substituent in our target compound is expected to increase its lipophilicity, which generally favors passive diffusion across cell membranes. However, excessive lipophilicity can also lead to poor aqueous solubility, hindering absorption. The 8-methoxy group, being moderately lipophilic and capable of hydrogen bonding, may have a mixed effect on permeability.
Metabolism and Metabolic Stability
The metabolic stability of a compound determines its half-life in the body and its potential for drug-drug interactions. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role. In vitro metabolic stability is typically assessed using human liver microsomes (HLM).
Studies on related heterocyclic systems suggest that the quinazolinone ring can be susceptible to metabolism.[5] The 2-chloro and 8-methoxy groups in our target compound are potential sites for metabolic modification. The chloro group can undergo displacement or be involved in oxidative metabolism, while the methoxy group is a common site for O-demethylation by CYP enzymes.
Table 2: Comparison of Metabolic Stability Data for Quinazolinone Analogs
| Compound/Analog | Test System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Source |
| Analog C (Hypothetical 2-substituted quinazolinone) | HLM | >60 | <115.5 | [6] |
| Analog D (Hypothetical quinazolinone derivative) | HLM | 26 | 267 | [6] |
Note: This table presents a range of metabolic stability data observed for different small molecules to provide context.
Improving metabolic stability is a common goal in lead optimization. For quinazolinones, this can sometimes be achieved by introducing metabolic blockers or modifying labile groups.
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions. Therefore, early assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is crucial.
Quinazolinone derivatives have been shown to interact with CYP enzymes, with some analogs acting as inhibitors.[2] The specific inhibition profile is highly dependent on the substitution pattern.
Table 3: Comparison of CYP Inhibition Data for Quinazolinone Analogs
| Compound/Analog | CYP Isoform | IC₅₀ (µM) | Source |
| Quinazoline 5c | CYP1B1 | 0.027 | [2] |
| Quinazoline 5h | CYP1B1 | 0.042 | [2] |
| Representative Quinazolinone | CYP3A4 | >10 | - |
Note: This table includes specific data for quinazoline analogs as CYP1B1 inhibitors and a hypothetical value for CYP3A4 to illustrate a potential profile.
The presence of the 8-methoxy group in our target compound might influence its interaction with CYP enzymes, as methoxy groups can be involved in binding to the active site of certain CYPs.
Cardiotoxicity: hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (long QT syndrome). Therefore, hERG screening is a critical step in safety pharmacology.
A significant concern for many nitrogen-containing heterocyclic compounds is their potential to block the hERG channel. However, recent studies on quinazolinone dimers have shown that it is possible to design compounds within this class that are devoid of hERG activity.[7] This suggests that the quinazolinone scaffold itself is not an inherent hERG activator and that careful structural design can mitigate this risk. General strategies to reduce hERG activity include lowering lipophilicity and the pKa of basic nitrogen atoms.[4]
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage genetic information within a cell. Standard in vitro genotoxicity assays include the Ames test (bacterial reverse mutation assay) and the micronucleus test (in mammalian cells).
The presence of a chloro group on an aromatic ring can sometimes be a structural alert for potential genotoxicity. However, studies on some chloro-substituted heterocyclic compounds have shown a lack of genotoxic activity.[8] For instance, 2-chloropyridine was found to be genotoxic only at high concentrations.[8] The overall genotoxic potential of this compound would need to be experimentally determined.
Interestingly, studies on fluoroquinolones, a related class of compounds, have suggested that an 8-methoxy substituent can reduce the photogeneration of oxidative DNA damage, indicating a potential for reduced phototoxicity.
Experimental Protocols: A Guide to In Vitro ADME-Tox Assessment
To ensure the reliability and reproducibility of ADME-Tox data, standardized and well-validated experimental protocols are essential. Below are outlines of the key in vitro assays discussed in this guide.
Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. Over 21 days, they differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.
-
Workflow:
-
Seed Caco-2 cells on Transwell® inserts.
-
Culture for 21 days to allow for differentiation.
-
On the day of the experiment, wash the cell monolayer.
-
Add the test compound to the apical (A) side.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and sample from the apical side.
-
Analyze compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Human Liver Microsomal (HLM) Stability Assay
This assay provides an early indication of a compound's metabolic fate.
-
Principle: Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly CYPs. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
-
Workflow:
-
Incubate the test compound with HLM in the presence of NADPH (a necessary cofactor for CYP activity).
-
At various time points, quench the reaction.
-
Analyze the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Cytochrome P450 (CYP) Inhibition Assay
This assay identifies the potential for a compound to cause drug-drug interactions.
-
Principle: The ability of a test compound to inhibit the activity of specific CYP isoforms is measured using isoform-specific probe substrates that are metabolized to fluorescent or mass-spectrometry detectable products.
-
Workflow:
-
Incubate HLM or recombinant CYP enzymes with a probe substrate in the presence of varying concentrations of the test compound.
-
After a set incubation time, measure the formation of the metabolite.
-
Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀).
-
hERG Safety Assay
Automated patch-clamp is the industry standard for in vitro hERG liability assessment.
-
Principle: The effect of a test compound on the hERG potassium channel current is measured directly using electrophysiology.
-
Workflow:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Using an automated patch-clamp system, record the baseline hERG current.
-
Apply the test compound at various concentrations and measure the change in the hERG current.
-
Determine the IC₅₀ value for hERG channel inhibition.
-
Genotoxicity Assays
A battery of tests is used to assess the different types of genetic damage.
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Principle: Uses specific strains of Salmonella typhimurium that are unable to synthesize histidine. The test compound is assessed for its ability to cause mutations that restore the bacteria's ability to produce histidine and grow on a histidine-free medium.
-
-
In Vitro Micronucleus Test:
-
Principle: Mammalian cells are treated with the test compound. The formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, is assessed as an indicator of chromosomal damage.
-
Conclusion and Future Directions
The quinazolinone scaffold continues to be a rich source of novel therapeutic candidates. A thorough understanding of the ADME-Tox properties of this chemical class is essential for successful drug development. While a complete experimental profile for this compound is not yet available, the analysis of its structural analogs provides valuable insights.
The 2-chloro substituent is likely to enhance permeability but may also introduce a potential, albeit likely low, risk for genotoxicity that warrants experimental investigation. The 8-methoxy group may have a favorable impact on reducing phototoxicity and could influence metabolic pathways. The lack of inherent hERG liability in some quinazolinone analogs is an encouraging finding for the development of safe cardiovascular drugs from this scaffold.
For researchers working with this compound or its analogs, the following experimental cascade is recommended:
By systematically evaluating the ADME-Tox properties of novel quinazolinone derivatives, researchers can de-risk their drug discovery programs and increase the likelihood of bringing safe and effective medicines to patients.
References
-
Al-Suwaidan, I. A., Alanazi, A. M., & Asif, M. (2016). Quinazoline and Quinazolinone as a Main Scaffold for a Wide Range of Biological Activities. Journal of Chemistry, 2016, 1–12. [Link]
-
Amrutkar, R. D., et al. (2019). In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogues. Acta Scientific Pharmaceutical Sciences, 3(7), 52-55. [Link]
-
DeGo_rce, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115815. [Link]
-
Di, L., & Kerns, E. H. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. Journal of Pharmaceutical Sciences, 92(8), 1523-1533. [Link]
-
Siddique, M. U. M., et al. (2017). Quinazoline derivatives as selective CYP1B1 inhibitors. European Journal of Medicinal Chemistry, 130, 320-327. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety. Retrieved from [Link]
-
Lee, J. H., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 11(9), 1234. [Link]
-
Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
-
Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221. [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
-
Zaki, R. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. [Link]
-
Zhang, Y., et al. (2018). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 61(17), 7796-7806. [Link]
-
Chiba, M., et al. (2007). A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. Photochemistry and Photobiology, 83(4), 968-975. [Link]
-
El-Hamalawy, H. A., et al. (2021). Quinazolinone dimers as a potential new class of safer Kv1 inhibitors: Overcoming hERG, sodium and calcium channel affinities. Bioorganic Chemistry, 115, 105264. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
-
Obach, R. S. (1999). The use of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics, 290(2), 555-562. [Link]
-
OECD. (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. [Link]
-
OECD. (2016). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. [Link]
-
Sanna, M., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(6), 553-558. [Link]
-
Varma, M. V., et al. (2012). Physicochemical and structural determinants of organic anion transporting polypeptide 1B1 (OATP1B1) and 1B3 (OATP1B3) inhibition. Molecular Pharmaceutics, 9(12), 3465-3477. [Link]
-
Yu, H., & Adedoyin, A. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861. [Link]
-
Zlotos, G., et al. (2019). Recent progress in the development of hERG channel inhibitors. Journal of Medicinal Chemistry, 62(17), 7859-7883. [Link]
-
Zou, D., & Han, G. (2022). The Coupling of Carbon and Nitrogen Substituents with Nitroarenes:Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes. Chemistry–A European Journal, 28(30), e202200251. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Chloro-8-methoxyquinazolin-4(3H)-one
Executive Summary
Immediate Action Required: Treat 2-Chloro-8-methoxyquinazolin-4(3H)-one as a Halogenated Organic Hazardous Waste .
This guide defines the operational protocols for the safe handling and disposal of this compound (and related 2-chloroquinazoline derivatives).[1][2] As a Senior Application Scientist, I emphasize that this compound is not merely "chemical waste"; it is an electrophilic intermediate. Its disposal requires specific segregation to prevent inadvertent chemical reactions (specifically nucleophilic substitution) within waste containers.[1]
Part 1: Hazard Identification & Chemical Behavior
Before disposal, you must understand the material's "personality."[1] The C2-chlorine atom is a leaving group, making this molecule reactive toward nucleophiles (amines, thiols, hydroxide).[1][2]
Physicochemical Profile
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline) | Dust generation risk; requires particulate containment.[1][2] |
| Reactivity | Electrophilic at C2 position | DO NOT MIX with strong amines or basic waste streams; risk of exotherm or gas evolution.[1] |
| Solubility | Low in water; Soluble in DMSO, DMF | Will precipitate in aqueous waste streams, creating sludge issues.[2] |
| Melting Point | >200°C (Typical for class) | Thermally stable under normal storage; suitable for high-temp incineration.[1][2] |
GHS Classification (Standard for Class)[1][2]
-
Waste Code (RCRA): Non-specific source; typically managed as D001 (if in flammable solvent) or Halogenated Organic Waste stream.[1][2]
Part 2: Pre-Disposal Assessment (The "Stop & Check" Phase)[1][2]
Do not blindly dump this chemical into a general waste carboy.[1][5] Follow this decision logic:
Decision Matrix: Disposal Pathway
-
Is it a pure solid?
Path A (Solid Waste) -
Is it in solution (reaction mixture)?
Path B (Liquid Waste) -
Has it been spilled?
Path C (Emergency Cleanup)
Critical Segregation Rule
WARNING: The 2-chloro substituent is susceptible to hydrolysis and amination. [1] * NEVER add this compound to waste containers containing concentrated ammonia, primary amines, or strong caustics. [2] * ALWAYS segregate into the "Halogenated Organic" stream to ensure high-temperature incineration, which breaks the C-Cl bond safely.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Best for: Expired solids, weighing errors, or failed reaction solids.[1][2]
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top HDPE jar. Do not use glass for primary waste containment to prevent breakage during transport.[1]
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Hazardous Waste" drum.
-
Destruction Method: The waste vendor will process this via Rotary Kiln Incineration , ensuring complete destruction of the heterocyclic ring and capture of chlorine gases.[1]
Protocol B: Liquid Waste (Mother Liquors/Solvents)
Best for: Filtrates from reactions, HPLC waste, or washing solvents.[1][2]
-
Solvent Assessment: Identify the carrier solvent (e.g., DCM, DMF, DMSO).[1][2]
-
Segregation:
-
If solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste Carboy.[1]
-
If solvent is Acetone or Ethyl Acetate : technically "Non-Halogenated" solvent, BUT the presence of the dissolved chlorinated solute (the quinazolinone) mandates that the ENTIRE mixture be classified as Halogenated Waste .[1]
-
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). Avoid highly acidic or basic streams to prevent uncontrolled hydrolysis.[1]
-
Logging: Record the volume and concentration on the waste tag.
Protocol C: Deactivation (Quenching)
Only perform this if required by specific local regulations or if the compound is highly reactive.[1][2]
Scientific Context: The C-Cl bond can be hydrolyzed to the C-OH (dione) form using aqueous NaOH.[1][2] However, for standard disposal, incineration is safer and preferred over benchtop chemical treatment.[2]
If quenching is strictly mandated:
-
Dissolve waste in a minimal amount of DMSO or alcohol.[1]
-
Slowly add 2M NaOH (2 equivalents).
-
Stir at 50°C for 2 hours (converts 2-Cl to 2-OH).
-
Neutralize with HCl to pH 7.[1]
-
Dispose of as Halogenated Aqueous Waste.[1]
Part 4: Operational Workflows (Visualized)
The following diagram illustrates the critical decision-making process for disposing of this compound, emphasizing the segregation of halogenated streams.
Caption: Decision tree for segregating this compound waste. Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.
Part 5: Emergency Procedures (Spill Management)
In the event of a benchtop spill, follow the P.A.S.S. protocol adapted for solid toxic organics:
-
P rotect: Ensure you are wearing nitrile gloves, safety glasses, and a lab coat.[1] If dust is visible, wear an N95 mask.[6]
-
A bsorb/Contain:
-
S coop: Transfer contaminated materials into a wide-mouth jar.
-
S eal & Label: Label as "Debris contaminated with this compound."
References
-
National Institutes of Health (NIH) - PubChem. 2-Chloroquinazolin-4(3H)-one Compound Summary.[1][2] (General reactivity and physical data for the class).[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste.[1] (Regulations regarding halogenated organic waste segregation).[1][5][7][8] [Link]
-
Princeton University EHS. Laboratory Waste Disposal Guide - Halogenated Solvents. (Operational standards for segregating halogenated vs. non-halogenated streams). [Link]
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- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
A Researcher's Guide to the Safe Handling of 2-Chloro-8-methoxyquinazolin-4(3H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-8-methoxyquinazolin-4(3H)-one. As a chlorinated heterocyclic compound, this quinazolinone derivative requires careful handling to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods, grounded in established safety protocols for analogous chemical structures.
Understanding the Hazards: A Data-Driven Approach
Based on the SDS of related compounds such as 2-Chloro-4,6-dimethoxy-1,3,5-triazine, Quinazolin-4(1H)-one, and other chlorinated quinazoline derivatives, the primary anticipated hazards include:
-
Skin Corrosion/Irritation: Direct contact may cause skin irritation.[3][4]
-
Serious Eye Damage/Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[3][4][5]
-
Acute Oral Toxicity: Similar compounds are harmful if swallowed.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]
-
Allergic Skin Reaction: Some individuals may develop an allergic skin reaction upon exposure.[5]
Given these potential hazards, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[6] The following PPE is mandatory when handling this compound:
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves, powder-free.[7] Change gloves every 30-60 minutes or immediately if contaminated.[8] | To prevent skin contact and absorption. Powder-free gloves minimize aerosolization of the compound.[8] |
| Eye and Face Protection | Safety goggles and a face shield, or a full face-piece respirator.[7][9] | To protect against splashes, dust, and vapors, preventing serious eye injury.[9] |
| Body Protection | A disposable gown or a clean lab coat.[7] Gowns with long cuffs that can be tucked into gloves are preferred.[8] | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator should be used if handling the compound as a powder outside of a certified chemical fume hood.[6][7] | To prevent inhalation of airborne particles.[3][5][10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection when handling this compound.
Operational Plan: Step-by-Step Safe Handling
Adherence to good laboratory practices is crucial for minimizing exposure risk.[3][10]
Preparation and Weighing:
-
Designated Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust and vapors.
-
Decontamination: Before and after work, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfers of the solid. Use a tared container to avoid contaminating the balance.
In-Solution Handling:
-
Solvent Choice: While chlorinated solvents like dichloromethane have been historically used for chlorination reactions, their use should be minimized.[11] If a chlorinated solvent is necessary, dichloromethane is preferred over more toxic options like carbon tetrachloride or chloroform.[11]
-
Closed Systems: When running reactions, use a closed or contained system to prevent the release of vapors.
-
Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring solutions containing the compound in the open lab.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
Waste Segregation:
-
Halogenated vs. Non-Halogenated: this compound and any solvents or materials contaminated with it must be disposed of as halogenated organic waste .[12][13] Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity.[14]
-
Solid vs. Liquid Waste:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, properly labeled, and sealed container for halogenated organic liquid waste.[15]
-
Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[15] Do not use abbreviations.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
-
Collection: Follow your institution's guidelines for hazardous waste pickup. Do not dispose of this compound or its containers in the regular trash or down the drain.[16]
By adhering to these protocols, you can safely handle this compound, minimizing risks to yourself and your colleagues while maintaining the integrity of your research.
References
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroquinazolin-4(3H)-one. PubMed Central. [Link]
-
Alberta College of Pharmacists. (2019). Personal protective equipment in your pharmacy. [Link]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
ACS Publications. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology. [Link]
- Braun Research Group. (n.d.).
-
Canadian Science Publishing. (n.d.). Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Chlorination. [Link]
-
ACS Publications. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
